DL-Alanyl-DL-leucine
説明
Structure
3D Structure
特性
IUPAC Name |
2-(2-aminopropanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936873 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-42-4, 1638-60-4, 3303-34-2 | |
| Record name | DL-Alanyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1999-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical and Physical Properties of DL-Alanyl-DL-leucine
This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Alanyl-DL-leucine, tailored for researchers, scientists, and drug development professionals. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of this dipeptide.
Chemical and Physical Properties
This compound is a dipeptide composed of one molecule of DL-alanine and one molecule of DL-leucine linked by a peptide bond. Its racemic nature, containing both D and L stereoisomers of each amino acid, distinguishes it from its chiral counterparts and may confer unique biological properties.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | --INVALID-LINK-- |
| Synonyms | DL-Ala-DL-Leu, H-DL-Ala-DL-Leu-OH | --INVALID-LINK-- |
| CAS Number | 1999-42-4 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
Table 2: Physical Properties of this compound and its Constituents
| Property | This compound | L-Alanine | L-Leucine | Source |
| Melting Point | Not explicitly reported. Decomposes upon heating. | ~297 °C (decomposes) | ~293 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point | Not applicable (decomposes) | Sublimes at 200 °C | Sublimes at 145-148 °C | --INVALID-LINK-- |
| Solubility in Water | Soluble | 16.65 g/100 mL (25 °C) | ≥ 100 mg/mL (for L-Alanyl-L-leucine) | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility in Ethanol | Sparingly soluble | 0.22 g/100 g (25 °C) | Sparingly soluble | [Various sources] |
| Solubility in DMSO | Soluble | Not readily available | 1 mg/mL (for L-Alanyl-L-leucine, with sonication and warming) | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides. The following is a general protocol adapted for the synthesis of this compound.
Materials:
-
Fmoc-DL-Leucine
-
Fmoc-DL-Alanine
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc-DL-Leucine Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve Fmoc-DL-Leucine (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc-DL-Alanine Coupling:
-
Repeat the deprotection step with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Dissolve Fmoc-DL-Alanine (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the final Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide with cold diethyl ether.
-
Dry the crude this compound.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).
-
Monitor the elution at 214 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (Electrospray Ionization - ESI-MS):
-
Expected [M+H]⁺: m/z 203.1390
-
Fragmentation: Collision-induced dissociation (CID) will typically lead to cleavage of the peptide bond, resulting in b- and y-ions. The major fragments would be the immonium ions of alanine (m/z 44.05) and leucine (m/z 86.10).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the protons of the alanine and leucine residues. The α-protons will appear as multiplets, the methyl protons of alanine as a doublet, and the protons of the isobutyl side chain of leucine as multiplets and doublets.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons, α-carbons, and the side-chain carbons of both amino acid residues.
Biological Context and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the bioactivity of its constituent amino acids, particularly L-leucine, is well-established. Dipeptides are often hydrolyzed in vivo into their constituent amino acids. Therefore, the biological effects of this compound are likely mediated by the released alanine and leucine.
L-Leucine and the mTOR Signaling Pathway
L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by L-leucine is a key mechanism for stimulating muscle protein synthesis.
Mechanism of Action:
-
Sensing: Intracellular L-leucine is sensed by Sestrin2, which releases it from its inhibition of GATOR2.
-
Activation: GATOR2 then inhibits the GATOR1 complex, a GTPase-activating protein (GAP) for RagA/B. This leads to the GTP-loading of RagA/B.
-
Translocation: The active RagA/B-RagC/D heterodimer recruits mTORC1 to the lysosomal surface.
-
Full Activation: At the lysosome, mTORC1 is fully activated by the small GTPase Rheb.
-
Downstream Effects: Activated mTORC1 phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Potential Bioactivity of D-Amino Acid Containing Dipeptides
The presence of D-amino acids can confer unique properties to peptides, including increased resistance to enzymatic degradation, which can prolong their biological activity. While the specific effects of the D-isomers in this compound are not well-characterized, research on other D-amino acid-containing peptides suggests potential for novel pharmacological activities that may differ from their L-L counterparts. These could include antimicrobial, neuromodulatory, or other therapeutic effects. Further research is warranted to explore the specific biological functions of this compound.
Physicochemical Characteristics of DL-Alanyl-DL-leucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the dipeptide DL-Alanyl-DL-leucine. It includes a summary of its known properties, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for professionals in research, and drug development.
Core Physicochemical Properties
This compound is a dipeptide composed of the amino acids DL-alanine and DL-leucine.[1] It typically appears as a white to off-white crystalline powder and is soluble in water.[1] While extensive experimental data for this specific stereoisomer is limited, the following tables summarize the available computed and experimental data for this compound and its constituent amino acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source (Type) |
| Molecular Formula | C₉H₁₈N₂O₃ | [2][3] (Computed) |
| Molecular Weight | 202.25 g/mol | [2][3][4] (Computed) |
| Physical State | Solid, White to Almost white powder to crystal | [1][4] (Experimental) |
| pKa (Carboxylic Acid) | 3.16 ± 0.10 | [5] (Predicted) |
| XLogP3 | -2.8 | [3][6] (Computed) |
| Hydrogen Bond Donor Count | 3 | [6] (Computed) |
| Hydrogen Bond Acceptor Count | 4 | [6] (Computed) |
| Rotatable Bond Count | 5 | [6] (Computed) |
| Topological Polar Surface Area | 92.4 Ų | [3][6] (Computed) |
Table 2: Physicochemical Properties of Constituent Amino Acids
| Property | DL-Alanine | DL-Leucine | Source (Type) |
| Molecular Formula | C₃H₇NO₂ | C₆H₁₃NO₂ | (Known) |
| Molecular Weight | 89.09 g/mol | 131.17 g/mol | (Known) |
| Melting Point | ~314.5 °C (decomposes) | 293-296 °C (sublimes) | (Experimental) |
| Solubility in Water | 166.5 g/L at 25 °C | 21.5 g/L at 25 °C | [7] (Experimental) |
| pKa (Carboxylic Acid) | 2.34 | 2.36 | [7] (Experimental) |
| pKa (Ammonium) | 9.69 | 9.60 | [7] (Experimental) |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of dipeptides like this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general workflow for the synthesis of a dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[8][9]
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-DL-leucine
-
Fmoc-DL-alanine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine solution (20% in DMF)
-
Coupling reagent (e.g., HBTU)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM in a reaction vessel.
-
Dissolve Fmoc-DL-leucine and DIPEA in anhydrous DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin to remove the Fmoc protecting group from the loaded amino acid.
-
Agitate for 10-20 minutes.
-
Wash the resin with DMF and DCM.
-
-
Peptide Coupling:
-
Dissolve Fmoc-DL-alanine, a coupling reagent (e.g., HBTU), and DIPEA in DMF.
-
Add the coupling solution to the resin.
-
Agitate for 1-2 hours to form the peptide bond.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
-
-
Cleavage and Purification:
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the solid support.[8]
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying peptides.[10][11]
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample and Mobile Phase Preparation:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of mobile phases A and B.
-
Prepare Mobile Phase A: 0.1% TFA in water.
-
Prepare Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[8]
-
Monitor the elution profile using a UV detector at 210-220 nm.[10]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide and lyophilize to obtain the final product.
-
Characterization
Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[12][13]
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
MS Analysis:
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion peak.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of this compound (202.25 g/mol ).
-
NMR spectroscopy is used to confirm the chemical structure and connectivity of the dipeptide.[14][15]
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For more detailed structural information, 2D NMR experiments such as COSY and TOCSY can be performed.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra.
-
Confirm the presence of all expected protons and carbons and their connectivity, consistent with the structure of this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a synthesized dipeptide.
L-Leucine Mediated mTOR Signaling Pathway
The biological activity of alanyl-leucine dipeptides is often attributed to their constituent amino acids. L-leucine, in particular, is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[16][17]
References
- 1. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1999-42-4 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 1999-42-4 [m.chemicalbook.com]
- 6. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 16. mTOR - Wikipedia [en.wikipedia.org]
- 17. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
DL-Alanyl-DL-leucine structure and molecular weight
An In-depth Technical Guide on DL-Alanyl-DL-leucine: Structure, Properties, and Biological Context
This technical guide provides a comprehensive overview of the dipeptide this compound, detailing its chemical structure, molecular weight, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule. The guide also includes representative experimental protocols and discusses relevant biological pathways, primarily focusing on the activities of its constituent amino acids due to the limited specific research on the this compound stereoisomer.
Core Molecular Data
This compound is a dipeptide composed of one molecule of alanine and one molecule of leucine, with both amino acids being a racemic mixture of their D and L enantiomers.[1] This composition influences its structural and biological properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | --INVALID-LINK--[2][3] |
| Molecular Weight | 202.25 g/mol | --INVALID-LINK--[2][3][4][5] |
| CAS Number | 1999-42-4 | --INVALID-LINK--[1][3][6] |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | --INVALID-LINK--[2] |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)N | --INVALID-LINK-- |
| InChI Key | RDIKFPRVLJLMER-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK--[1] |
| Solubility | Soluble in water | --INVALID-LINK--[1] |
| XLogP3 (Computed) | -2.8 | --INVALID-LINK--[2][4][5] |
Chemical Structure
The chemical structure of this compound consists of an alanine residue linked to a leucine residue via a peptide bond. The "DL" designation indicates that the compound is a mixture of stereoisomers.
Experimental Protocols
While specific experimental data for this compound is scarce, the following sections describe standard methodologies for the synthesis and analysis of similar dipeptides, such as L-Alanyl-L-leucine. These protocols can be adapted for research involving the this compound isomer.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides like alanyl-leucine. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Detailed Protocol (Fmoc-Based SPPS):
-
Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Loading: The first C-terminal amino acid (Fmoc-L-leucine) is covalently attached to the swollen resin.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free amino group.
-
Coupling of Second Amino Acid: The next amino acid (Fmoc-L-alanine) is activated and coupled to the N-terminus of the resin-bound leucine.
-
Final Deprotection: The Fmoc group from the newly added alanine is removed.
-
Cleavage and Purification: The synthesized dipeptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).
In Vivo Administration in Animal Models
For in vivo studies, dipeptides can be administered through various routes. The following is a general workflow for a study in mice.
Preparation for Administration:
-
For Injection (IV, IP, Subcutaneous): The dipeptide is dissolved in a sterile vehicle like phosphate-buffered saline (PBS) and sterile-filtered.
-
For Oral Gavage: The dipeptide is dissolved in a suitable vehicle, which may not require sterile filtration depending on the study's design.
Biological Signaling and Metabolism
The biological effects of alanyl-leucine dipeptides are largely attributed to their constituent amino acids, particularly leucine. Upon ingestion, dipeptides can be absorbed intact by intestinal transporters or hydrolyzed into free amino acids.
Dipeptide Metabolism and Transport
Dipeptides are transported across the intestinal epithelium primarily by the PepT1 transporter. Once inside the enterocytes, they can be hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the bloodstream.
L-Leucine and mTORC1 Signaling
L-leucine, a branched-chain amino acid, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a key mechanism by which this amino acid stimulates muscle protein synthesis.[8][10]
The activation of mTORC1 by leucine leads to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.[10]
Conclusion
This compound is a simple dipeptide with defined chemical and physical properties. While there is a lack of specific research on this particular stereoisomer, the well-documented biological roles of its constituent amino acid, L-leucine, suggest its potential involvement in metabolic regulation, particularly in the context of protein synthesis through the mTORC1 pathway. The experimental protocols and workflows provided in this guide offer a foundation for researchers to design and conduct further investigations into the properties and applications of this compound and related dipeptides. Future studies are warranted to elucidate the specific biological activities and metabolic fate of the D-amino acid components of this dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. L-leucine alters pancreatic β-cell differentiation and function via the mTor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of alanyl-glutamine on leucine and protein metabolism in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of DL-Alanyl Dipeptides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-alanyl dipeptides, encompassing a racemic mixture of alanine stereoisomers, represent a unique class of molecules with significant implications in microbiology and pharmacology. While the biological roles of D-alanyl-D-alanine in bacterial cell wall biosynthesis are well-established as a critical target for major antibiotic classes, the specific functions and activities of racemic DL-alanyl dipeptides remain a comparatively underexplored area of research. This technical guide provides a comprehensive overview of the known biological significance of alanyl dipeptides, with a focus on the well-characterized D-alanyl-D-alanine, and extrapolates the potential implications for their racemic counterparts. We delve into the critical role of these dipeptides in bacterial physiology, their interaction with key enzymes, and their relevance in the context of antimicrobial drug development. This document summarizes available quantitative data, provides detailed experimental protocols for the investigation of their biological effects, and presents visual representations of key pathways to facilitate a deeper understanding of their molecular mechanisms.
Introduction: The Chirality Factor in Alanyl Dipeptides
Alanine, a fundamental amino acid, exists in two stereoisomeric forms: L-alanine and D-alanine. While L-alanine is a primary component of proteins in most living organisms, D-alanine plays a crucial role in the structure of bacterial cell walls.[1] Dipeptides formed from these isomers, particularly those containing D-alanine, are of significant interest in the field of microbiology and medicine.
The term "DL-alanyl dipeptide" refers to a dipeptide containing at least one alanine residue that is a racemic mixture of its D and L forms. This can result in several diastereomeric and enantiomeric combinations, such as DL-alanyl-DL-alanine, DL-alanyl-L-alanine, and L-alanyl-DL-alanine. While research has extensively focused on the biological functions of the pure D-enantiomer, specifically D-alanyl-D-alanine, the biological implications of the racemic mixtures are less understood. This guide aims to synthesize the existing knowledge and provide a framework for future research into the biological significance of DL-alanyl dipeptides.
The Central Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Biosynthesis
The primary and most well-documented biological significance of alanyl dipeptides lies in the crucial role of D-alanyl-D-alanine (D-Ala-D-Ala) in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][3] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.
The biosynthesis of peptidoglycan is a complex process involving several enzymatic steps. A key step is the formation of the D-Ala-D-Ala dipeptide, which is catalyzed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl) .[4][5][6] This dipeptide is then incorporated into the pentapeptide side chain of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide. The terminal D-Ala-D-Ala moiety of this precursor is essential for the final cross-linking of peptidoglycan strands, a reaction catalyzed by DD-transpeptidases , also known as penicillin-binding proteins (PBPs).[7][8] This cross-linking step is vital for the formation of a rigid and stable cell wall.
Signaling Pathway: Peptidoglycan Biosynthesis
The following diagram illustrates the key steps in the cytoplasmic phase of peptidoglycan biosynthesis, highlighting the role of D-alanyl-D-alanine.
DL-Alanyl Dipeptides as Antimicrobial Targets
The essentiality of the D-Ala-D-Ala moiety in bacterial cell wall synthesis makes it a prime target for several classes of antibiotics.
-
Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin functions by binding with high affinity to the terminal D-Ala-D-Ala of the peptidoglycan precursor.[9] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, thereby inhibiting cell wall synthesis and leading to bacterial cell death.
-
β-Lactam Antibiotics (e.g., Penicillin): β-lactam antibiotics are structural analogs of the D-Ala-D-Ala dipeptide. They act as suicide inhibitors of DD-transpeptidases (PBPs).[8] The enzyme mistakenly recognizes the β-lactam as its natural substrate and forms a stable, covalent penicilloyl-enzyme intermediate, rendering the enzyme inactive and halting peptidoglycan cross-linking.
Mechanism of Action: Vancomycin
The following diagram illustrates the mechanism of action of vancomycin.
Biological Significance of Racemic DL-Alanyl Dipeptides: An Area of Emerging Research
While the biological significance of D-Ala-D-Ala is clear, the specific roles and activities of racemic DL-alanyl dipeptides are not as well defined. The presence of both D- and L-isomers introduces a level of complexity that could lead to unique biological effects.
-
Substrate for Bacterial Enzymes: It is plausible that D-alanine:D-alanine ligase (Ddl) may exhibit different affinities and catalytic efficiencies for racemic mixtures of alanine compared to pure D-alanine.[4] The presence of L-alanine could potentially act as a competitive inhibitor or alter the enzyme's kinetics.
-
Antimicrobial Activity: The antimicrobial efficacy of dipeptides containing a mix of stereoisomers could differ from their pure enantiomeric counterparts. While some studies have explored the antimicrobial properties of peptides containing L-alanine analogs, there is a lack of specific data on simple DL-alanyl dipeptides.[10]
-
Pharmacokinetics and Drug Development: The use of racemic mixtures in drug development can have both advantages and disadvantages.[11] While potentially easier and more cost-effective to synthesize, the different enantiomers can have distinct pharmacokinetic and pharmacodynamic properties. One enantiomer may be active (eutomer), while the other may be inactive or even contribute to side effects (distomer).
Quantitative Data
A significant gap in the current literature is the lack of specific quantitative data on the biological activity of racemic DL-alanyl dipeptides. The following tables summarize the known quantitative data for the well-characterized D-alanyl-D-alanine and related enzymes. Further research is required to generate comparable data for the racemic mixtures.
Table 1: Kinetic Parameters of D-alanine:D-alanine Ligase (Ddl)
| Substrate | Enzyme Source | Km (mM) | kcat (min-1) | Reference |
| D-Alanine | Helicobacter pylori | 1.89 (Km1), 627 (Km2) | 115 | [6] |
| D-Alanine | Enterococcus faecalis | - | - | [4] |
Table 2: Antimicrobial Activity Data
| Compound | Organism | MIC (µg/mL) | Reference |
| D-cycloserine | Escherichia coli | - | |
| Vancomycin | Staphylococcus aureus | - | |
| Penicillin | Escherichia coli | - | [8] |
Note: Specific MIC values for DL-alanyl dipeptides are not widely reported in the literature.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the biological significance of DL-alanyl dipeptides.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a DL-alanyl dipeptide that inhibits the visible growth of a specific bacterium.
Materials:
-
Test bacterium (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
DL-alanyl dipeptide stock solution (sterile)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Further dilute the suspension to a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Prepare Dipeptide Dilutions:
-
Perform serial two-fold dilutions of the DL-alanyl dipeptide stock solution in MHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the dipeptide dilution.
-
Include a positive control (bacteria in MHB without dipeptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the dipeptide at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol for Bacterial Cell Wall Synthesis Assay (Analysis of Peptidoglycan Precursors)
Objective: To determine if a DL-alanyl dipeptide inhibits bacterial cell wall synthesis by causing the accumulation of peptidoglycan precursors.
Materials:
-
Log-phase bacterial culture
-
DL-alanyl dipeptide
-
Method for cell lysis (e.g., boiling)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Standards for peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide)
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the target bacterium to mid-log phase.
-
Expose the culture to the DL-alanyl dipeptide at a concentration expected to inhibit cell wall synthesis.
-
-
Extraction of Precursors:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells to release the cytoplasmic contents, including peptidoglycan precursors.
-
-
HPLC-MS Analysis:
-
Separate the extracted precursors using reverse-phase HPLC.
-
Identify and quantify the accumulated precursors by comparing their retention times and mass-to-charge ratios with known standards using mass spectrometry.
-
-
Data Analysis:
-
An accumulation of specific precursors in the treated sample compared to an untreated control indicates inhibition of a particular step in the cell wall synthesis pathway.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The biological significance of alanyl dipeptides is intrinsically linked to the crucial role of D-alanyl-D-alanine in bacterial cell wall biosynthesis. This makes the enzymes involved in its synthesis and utilization attractive targets for the development of novel antimicrobial agents. While our understanding of the D-D isomer is extensive, the biological activities of racemic DL-alanyl dipeptides remain a largely unexplored frontier.
Future research should focus on:
-
Systematic evaluation of the antimicrobial activity of various DL-alanyl dipeptides against a broad spectrum of bacteria to determine their MIC values.
-
Kinetic studies of key bacterial enzymes , such as D-alanine:D-alanine ligase and DD-transpeptidases, with racemic dipeptide substrates to understand their substrate specificity and potential for inhibition.
-
Comparative studies of the biological effects of pure enantiomers versus racemic mixtures to elucidate the specific contribution of each stereoisomer to the overall activity.
-
Exploration of the potential of DL-alanyl dipeptides in drug delivery and as components of novel therapeutic agents.
A deeper understanding of the biological significance of DL-alanyl dipeptides will not only expand our fundamental knowledge of bacterial physiology but also open new avenues for the design and development of innovative strategies to combat bacterial infections.
References
- 1. nbinno.com [nbinno.com]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. gosset.ai [gosset.ai]
- 7. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DL-Alanyl-DL-leucine (CAS 1999-42-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Alanyl-DL-leucine (CAS: 1999-42-4) is a dipeptide composed of the amino acids DL-alanine and DL-leucine. As a stereoisomer of the more commonly studied L-Alanyl-L-leucine, this compound presents unique characteristics and potential applications in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, with a focus on experimental protocols and data presentation to support researchers in the fields of biochemistry, drug discovery, and nutritional science.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is soluble in water, a common characteristic of small peptides.[1] While extensive experimental data for this specific stereoisomer is not widely published, a summary of its known and computed physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1999-42-4 | [2] |
| Molecular Formula | C₉H₁₈N₂O₃ | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility | Soluble in water | [1][3] |
| Computed XLogP3 | -2.8 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 202.13174244 Da | [2] |
| Monoisotopic Mass | 202.13174244 Da | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
Mass Spectrometry: Mass spectral data for this compound is available, providing confirmation of its molecular weight.[2]
-
Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic functional groups present in the molecule, such as the amide and carboxylic acid moieties.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through standard peptide synthesis methodologies, most commonly via solid-phase peptide synthesis (SPPS).
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol provides a general framework for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-DL-leucine
-
Fmoc-DL-alanine
-
Wang resin (or other suitable resin for C-terminal carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
-
Hydroxybenzotriazole (HOBt) or other coupling additive
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling and Fmoc-DL-leucine Loading:
-
Swell the Wang resin in DMF in a reaction vessel.
-
Activate Fmoc-DL-leucine with a coupling agent (e.g., DIC) and additive (e.g., HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate to facilitate the coupling of the first amino acid.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the loaded DL-leucine.
-
Wash the resin extensively with DMF.
-
-
Coupling of Fmoc-DL-alanine:
-
Activate Fmoc-DL-alanine with the coupling agent and additive in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Remove the Fmoc group from the N-terminal DL-alanine using 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Purification:
-
Treat the dried peptidyl-resin with the TFA cleavage cocktail to cleave the dipeptide from the resin and remove side-chain protecting groups (if any).
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Purify the crude this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Figure 1: General Workflow for Solid-Phase Peptide Synthesis of this compound
Caption: A generalized workflow for the solid-phase synthesis of this compound.
Biological Activity and Potential Applications
While the biological activity of L-Alanyl-L-leucine is well-documented, particularly its role in stimulating muscle protein synthesis via the mTOR signaling pathway and its use in drug delivery, the specific biological functions of this compound are less understood.[4]
Peptide Transport
Dipeptides and tripeptides are absorbed in the intestine and reabsorbed in the kidney by proton-coupled peptide transporters, PEPT1 and PEPT2.[5] These transporters exhibit broad substrate specificity.[5] While peptides composed of L-amino acids are generally preferred substrates, the affinity for dipeptides containing D-amino acids is typically lower.[6] Further research is needed to quantify the specific affinity of this compound for PEPT1 and PEPT2, which would be crucial for evaluating its potential in oral drug delivery applications.
Figure 2: General Mechanism of Dipeptide Transport via PEPT1
Caption: Simplified diagram of proton-coupled dipeptide transport across the cell membrane.
Potential Anticancer Activity
Recent studies have shown that a diastereomeric peptide composed of D- and L-amino acids exhibited selective toxicity towards cancer cells.[7] This suggests that the unique stereochemistry of DL-dipeptides could be exploited for developing novel anticancer agents. The mechanism may involve perturbation of the cancer cell membrane.[7] The cytotoxic potential of this compound against various cancer cell lines warrants further investigation.
Hydrolysis and Metabolism
This compound is expected to be hydrolyzed by peptidases into its constituent amino acids, DL-alanine and DL-leucine. The D-amino acid components may be metabolized differently from their L-counterparts and could potentially be processed by D-amino acid oxidase. The rate and extent of hydrolysis will influence the bioavailability and biological activity of the dipeptide and its constituent amino acids.
Experimental Protocols for Biological Assays
Cytotoxicity Assay
The cytotoxic effects of this compound can be evaluated using a standard lactate dehydrogenase (LDH) assay.
Principle:
LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a lysis buffer-treated group as a positive control for maximum LDH release.
-
LDH Measurement:
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration relative to the controls.
Figure 3: Workflow for a Typical Cytotoxicity Assay
Caption: A general workflow for assessing the cytotoxicity of a compound.
Conclusion
This compound is a dipeptide with potential for further investigation in various scientific disciplines. While its physicochemical properties are not as extensively characterized as its L-L isomer, established synthetic and analytical methods can be readily applied. The unique stereochemistry of this compound opens up possibilities for exploring novel biological activities, particularly in the context of anticancer research and as a tool to probe the specificity of peptide transporters and metabolic enzymes. This technical guide provides a foundational resource for researchers to design and execute studies aimed at elucidating the full potential of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Metabolic Fate of DL-Alanyl-DL-leucine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Alanyl-DL-leucine is a dipeptide composed of both D- and L- stereoisomers of alanine and leucine. While specific research on the metabolic processes of this particular stereoisomeric combination is limited, this technical guide synthesizes the available information and provides a likely metabolic pathway based on the known metabolism of related dipeptides and their constituent D- and L-amino acids. This document outlines the enzymatic hydrolysis of this compound, the subsequent metabolic fate of D-alanine and D-leucine, and potential biological activities, offering a foundational understanding for researchers and professionals in drug development and metabolic studies.
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, play various roles in physiological processes. They are intermediates in protein digestion and metabolism and can be absorbed more rapidly than free amino acids through specific transporters. The stereochemistry of the constituent amino acids significantly influences the dipeptide's susceptibility to enzymatic hydrolysis and its subsequent metabolic pathway. This compound, containing both D- and L-amino acids, presents a unique case for metabolic processing, as mammalian enzymes typically exhibit high stereospecificity for L-amino acids.
This guide explores the metabolic journey of this compound, from its initial enzymatic breakdown to the downstream pathways of its constituent amino acids.
Enzymatic Hydrolysis of Dipeptides
The primary metabolic step for dipeptides is hydrolysis into their constituent amino acids, catalyzed by peptidases. While most mammalian peptidases are specific for L-amino acids, certain enzymes possess the capability to hydrolyze peptides containing D-amino acids.
Dipeptidases and Substrate Specificity
Research has identified specific aminopeptidases that can act on dipeptides containing N-terminal D-amino acids. One such enzyme is a D-stereospecific aminopeptidase isolated from the bacterium Ochrobactrum anthropi.[1][2] This enzyme has been shown to hydrolyze dipeptides with a D-alanine at the N-terminus, including this compound.[2]
In mammals, renal dipeptidase is known to hydrolyze various dipeptides.[3] However, its specificity is primarily for dipeptides with a C-terminal D-amino acid, and it does not act on dipeptides with an N-terminal D-amino acid residue.[3] This suggests that the initial hydrolysis of the four stereoisomers of this compound (L-Ala-L-Leu, L-Ala-D-Leu, D-Ala-L-Leu, D-Ala-D-Leu) may be handled by different enzymatic systems or occur at different rates.
The following diagram illustrates the proposed initial enzymatic cleavage of the stereoisomers of Alanyl-Leucine.
Metabolic Fate of Constituent Amino Acids
Following hydrolysis, the resulting D- and L- forms of alanine and leucine enter distinct metabolic pathways.
Metabolism of L-Alanine and L-Leucine
L-alanine and L-leucine are common proteinogenic amino acids with well-characterized metabolic roles.
-
L-Alanine: A glucogenic amino acid, L-alanine is readily converted to pyruvate through the action of alanine transaminase (ALT). Pyruvate can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis in the liver.
-
L-Leucine: As a branched-chain amino acid (BCAA), L-leucine plays a crucial role in muscle protein synthesis. It is a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Leucine is a ketogenic amino acid, being catabolized to acetyl-CoA and acetoacetate.
Metabolism of D-Alanine and D-Leucine
The metabolism of D-amino acids in mammals is primarily handled by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidneys and liver.
-
D-Alanine: DAO catalyzes the oxidative deamination of D-alanine to produce pyruvate, ammonia, and hydrogen peroxide. Pyruvate then enters central metabolism.
-
D-Leucine: Similarly, D-leucine is converted by DAO to its corresponding α-keto acid, α-ketoisocaproate (KIC). KIC can then be transaminated by branched-chain amino acid aminotransferase (BCAT) to form L-leucine, a process known as chiral inversion. Alternatively, KIC can be further oxidized for energy.
The following diagram illustrates the metabolic pathways of the constituent amino acids of this compound.
Potential Biological Activities and Research Applications
While direct biological activities of this compound are not well-documented, its constituent amino acids have known physiological effects. The dipeptide has been identified in various natural sources, including marine macro-algae and as a secondary metabolite from bacteria, suggesting potential ecological or biological roles.[4] Its presence has been noted in studies investigating anticancer and antioxidant properties of natural extracts, although a direct causal link has not been established.[5]
Given its composition, this compound could be of interest in several research areas:
-
Nutritional Science: As a potential source of the essential amino acid leucine.
-
Drug Delivery: Dipeptides can be used as carriers for drug molecules to enhance absorption.
-
Metabolic Research: Studying the metabolism of dipeptides containing D-amino acids can provide insights into the capabilities and limitations of metabolic pathways.
Experimental Protocols
Table 1: General Experimental Protocols for Dipeptide Metabolism Studies
| Experiment | Methodology | Objective |
| In Vitro Enzymatic Assay | Incubate this compound with purified peptidases (e.g., renal dipeptidase, microbial D-aminopeptidases) or tissue homogenates (e.g., kidney, intestine). Monitor the disappearance of the dipeptide and the appearance of alanine and leucine over time using techniques like HPLC or LC-MS. | To determine the susceptibility of this compound to enzymatic hydrolysis and identify the responsible enzymes. |
| Cell Culture Studies | Administer isotopically labeled this compound to cell lines (e.g., intestinal Caco-2 cells, kidney HK-2 cells). Analyze cell lysates and culture media for the parent dipeptide and its metabolic products using mass spectrometry. | To investigate the transport and intracellular metabolism of the dipeptide. |
| In Vivo Animal Studies | Administer this compound (e.g., via oral gavage or intravenous injection) to laboratory animals (e.g., rats, mice). Collect blood, urine, and tissue samples at various time points. Analyze samples for the dipeptide and its metabolites to determine its pharmacokinetic profile and tissue distribution. | To understand the whole-body metabolism, distribution, and excretion of this compound. |
Conclusion
The metabolic role of this compound is likely dictated by its hydrolysis into its constituent D- and L-amino acids. The stereochemistry of the dipeptide will influence the rate and location of its enzymatic cleavage. While L-alanine and L-leucine enter well-established metabolic pathways related to energy production and protein synthesis, the D-isomers are primarily metabolized by D-amino acid oxidase. The limited specific data on this compound highlights an area for future research to fully elucidate its physiological significance and potential applications. This guide provides a foundational framework for understanding the probable metabolic fate of this unique dipeptide.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 3. D-amino acid hydrolysing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties of Secondary Metabolites Produced by Halomonas sp.: A Halophilic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of DL-Alanyl-DL-leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the dipeptide DL-Alanyl-DL-leucine in aqueous solutions. Understanding these fundamental physicochemical properties is critical for the successful development of peptide-based therapeutics, ensuring optimal formulation, storage, and delivery. This document synthesizes available data, outlines key experimental protocols, and presents visual representations of degradation pathways and analytical workflows.
Physicochemical Properties of this compound
This compound is a dipeptide composed of the amino acids alanine and leucine. Its structure, containing two chiral centers, allows for various stereoisomers. This guide focuses on the DL-racemic mixture. The presence of both a free amino group and a carboxyl group makes its properties, particularly solubility, highly dependent on the pH of the aqueous environment.
Solubility Profile
The solubility of this compound is a crucial parameter for its application in aqueous formulations. While specific quantitative data for the temperature- and pH-dependent solubility of the DL-isomer is limited in publicly available literature, data for the closely related L-Alanyl-L-leucine provides valuable insights.
Data Presentation: Solubility of Alanyl-Leucine in Aqueous Solutions
| Parameter | Value | Conditions | Source |
| Aqueous Solubility (L-Alanyl-L-leucine) | ≥ 100 mg/mL | Water | [1] |
| pH-Dependent Solubility (Qualitative for L-Alanyl-L-leucine) | Lowest at isoelectric point (pI) | Varies with pH | [2] |
| Increases at pH < pI (net positive charge) | Acidic conditions | [2] | |
| Increases at pH > pI (net negative charge) | Basic conditions | [2] |
Note: The isoelectric point (pI) of a dipeptide is the pH at which the molecule carries no net electrical charge. For this compound, the pI is expected to be near neutral pH.
Stability Profile
The chemical stability of this compound in aqueous solution is primarily dictated by the hydrolysis of its peptide bond. The rate of this degradation is significantly influenced by both pH and temperature.
Degradation Pathways
The principal degradation pathway for alanyl-leucine dipeptides in aqueous solution is the cleavage of the amide bond, yielding the constituent amino acids, alanine and leucine.[2] This hydrolysis reaction can be catalyzed by both acid and base. Studies on analogous dipeptides, such as L-alanyl-L-glutamine, have shown that maximum stability is typically achieved in the slightly acidic to neutral pH range (around pH 6.0), where the rates of acid- and base-catalyzed hydrolysis are minimized.[2]
Caption: Primary degradation pathway of this compound in aqueous solution.
Factors Influencing Stability
-
pH: The rate of hydrolysis is generally at its minimum near the isoelectric point of the dipeptide and increases under strongly acidic or alkaline conditions.[2]
-
Temperature: As with most chemical reactions, the rate of hydrolysis of the peptide bond increases with temperature.[3]
Data Presentation: Stability of Alanyl-Leucine Analogues in Aqueous Solution
| Parameter | Condition | Observation | Source |
| Primary Degradation Pathway | Aqueous Solution | Hydrolysis of the peptide bond | [2] |
| pH of Maximum Stability (for L-Alanyl-L-glutamine) | pH ≈ 6.0 | Minimized acid- and base-catalyzed hydrolysis | [2] |
| Effect of Temperature | Increasing Temperature | Increased rate of hydrolysis | [3] |
Experimental Protocols
Accurate determination of the solubility and stability of this compound requires robust experimental methodologies. The following sections detail common protocols used for these assessments.
Solubility Determination
Experimental Workflow: Solubility Measurement
Caption: General experimental workflow for determining the solubility of a dipeptide.
Methodologies:
-
Gravimetric Method:
-
Prepare a saturated solution of this compound in the desired aqueous buffer at a specific temperature.
-
After equilibration (typically 24-48 hours with agitation), centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant.[4]
-
-
Photometric (UV-Vis) Method:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions at a specific wavelength (typically around 210-220 nm for the peptide bond).
-
Generate a calibration curve of absorbance versus concentration.
-
Prepare a saturated solution and separate the supernatant as described in the gravimetric method.
-
Measure the absorbance of the supernatant (after appropriate dilution if necessary) and determine the concentration using the calibration curve.[5]
-
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study of a dipeptide.
Stability-Indicating HPLC Method (Example):
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to separate the parent dipeptide from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure separation of the polar amino acid degradation products from the dipeptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Ambient or controlled (e.g., 25 °C).
This method allows for the quantification of the decrease in the parent this compound peak area and the corresponding increase in the peak areas of DL-alanine and DL-leucine over time, enabling the determination of degradation kinetics.
Conclusion
The solubility and stability of this compound in aqueous solutions are critical parameters for its successful application in research and drug development. While specific quantitative data for the DL-isomer is not extensively available, information from the L-isomer and other similar dipeptides provides a strong basis for understanding its behavior. The dipeptide is soluble in water, with its solubility being pH-dependent. The primary route of degradation is hydrolysis of the peptide bond, a process that is influenced by both pH and temperature, with maximum stability expected around neutral pH. The experimental protocols outlined in this guide provide a framework for the precise determination of these properties, which is essential for the development of stable and effective formulations. Further studies are warranted to establish a comprehensive quantitative profile for the DL-isomer specifically.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to the Stereoisomers of Alanyl-Leucine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Alanyl-leucine, a dipeptide composed of alanine and leucine, exists as four distinct stereoisomers due to the chirality of its constituent amino acids. These stereoisomers, L-alanyl-L-leucine, D-alanyl-D-leucine, L-alanyl-D-leucine, and D-alanyl-L-leucine, possess identical molecular formulas and connectivity but differ in their three-dimensional arrangement. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical separation, and biological significance of these stereoisomers, with a focus on detailed experimental protocols and data to support advanced research and development.
Introduction to Alanyl-Leucine Stereoisomers
Alanyl-leucine is a dipeptide with the molecular formula C9H18N2O3.[1] Both alanine and leucine are chiral amino acids (with the exception of the achiral glycine), each existing in L- and D-enantiomeric forms.[2] The combination of these chiral centers results in four possible stereoisomers of alanyl-leucine. These are categorized into two pairs of enantiomers (L-L/D-D and L-D/D-L) and four pairs of diastereomers (e.g., L-L/L-D).
The L-isomers are the naturally occurring forms found in proteins, with L-alanyl-L-leucine being an endogenous metabolite involved in protein synthesis.[3] The D-forms are less common in nature but are of significant interest in drug development and metabolic studies due to their potential for altered biological activity and resistance to enzymatic degradation.[4][5]
Caption: Stereoisomeric relationships of alanyl-leucine.
Physicochemical Properties
The physicochemical properties of the alanyl-leucine stereoisomers are crucial for their separation, characterization, and behavior in biological systems. While data for L-alanyl-L-leucine is most readily available, key properties for all stereoisomers are summarized below. Enantiomers share identical physical properties (e.g., melting point, solubility) but differ in their interaction with plane-polarized light (optical rotation). Diastereomers have distinct physical properties.
| Property | L-Alanyl-L-leucine | D-Alanyl-D-leucine | L-Alanyl-D-leucine | D-Alanyl-L-leucine |
| CAS Number | 3303-34-2[6] | Not explicitly reported | 67392-70-5[7] | Not explicitly reported |
| Molecular Formula | C₉H₁₈N₂O₃[6] | C₉H₁₈N₂O₃ | C₉H₁₈N₂O₃[7] | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol [6] | 202.25 g/mol | 202.25 g/mol [7] | 202.25 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2- aminopropanoyl]amino]-4- methylpentanoic acid[6] | (2R)-2-[[(2R)-2- aminopropanoyl]amino]-4- methylpentanoic acid | (2R)-2-[[(2S)-2- aminopropanoyl]amino]-4- methylpentanoic acid | (2S)-2-[[(2R)-2- aminopropanoyl]amino]-4- methylpentanoic acid |
| Appearance | White to off-white solid[3] | Assumed white solid | Assumed white solid | Assumed white solid |
| Solubility | Soluble in water (≥ 100 mg/mL)[3] | Assumed soluble in water | Assumed soluble in water | Assumed soluble in water |
| Optical Rotation ([α]D) | Not explicitly reported[3] | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| LogP (experimental) | -2.8[1][8] | -2.8 (predicted) | -0.05 (predicted)[7] | -2.8 (predicted) |
| pKa (predicted) | pKa1 (carboxyl): ~3.5, pKa2 (amino): ~8.3[3] | pKa1: ~3.5, pKa2: ~8.3 | pKa1: ~3.5, pKa2: ~8.3 | pKa1: ~3.5, pKa2: ~8.3 |
Note: Data for D-D and D-L enantiomers are often inferred from their L-L and L-D counterparts, respectively. Predicted values are based on computational models.
Synthesis of Alanyl-Leucine Stereoisomers
The synthesis of specific alanyl-leucine stereoisomers requires stereocontrolled methods to form the peptide bond between the desired enantiomers of alanine and leucine.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides like alanyl-leucine.[6] It involves covalently attaching the C-terminal amino acid (leucine) to an insoluble resin support and subsequently adding the N-terminal amino acid (alanine) in a stepwise manner. The use of specific L- or D-amino acid enantiomers at each step ensures the synthesis of the desired stereoisomer.
Caption: General workflow for solid-phase synthesis of alanyl-leucine.
Solution-Phase Synthesis
An alternative method involves the amination of α-halogenated acids.[9] For example, to synthesize alanyl-leucine, 2-bromopropionyl chloride could be reacted with the desired leucine enantiomer, followed by amination with ammonia to introduce the N-terminal amino group of alanine. This method is generally less common for precise peptide synthesis than SPPS.
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis of L-Alanyl-L-leucine
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF) for 1-2 hours.[6]
-
First Amino Acid Loading: Dissolve Fmoc-L-Leu-OH and diisopropylethylamine (DIPEA) in dichloromethane (DCM). Add the solution to the swollen resin and agitate for 2-4 hours. Wash the resin with DMF and DCM and dry.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the loaded L-leucine. Wash thoroughly with DMF.
-
Coupling of Second Amino Acid: In a separate vessel, pre-activate Fmoc-L-Ala-OH with a coupling reagent such as HBTU/HOBt and DIPEA in DMF. Add this activation mixture to the deprotected resin and agitate for 1-2 hours.
-
Final Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminal amine of alanine.
-
Cleavage and Purification: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (MS) to verify the molecular weight (202.25 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[6]
Protocol: Chiral Separation by HPLC
Separating the four stereoisomers requires chiral chromatography.
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Teicoplanin-based columns (e.g., CHIROBIOTIC T) are effective for separating amino acid and peptide enantiomers and diastereomers. Alternatively, derivatization with a chiral reagent (e.g., Marfey's reagent, L-FDAA) can be performed, followed by separation on a standard C18 column.[5][10]
-
Mobile Phase: A typical mobile phase for a teicoplanin column consists of a gradient of methanol or acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., ammonium acetate) as a modifier.
-
Instrumentation: Use a standard HPLC or UPLC system equipped with a UV detector (monitoring at ~210-220 nm for the peptide bond) and/or a mass spectrometer (LC-MS) for detection.[5]
-
Analysis: Inject a standard mixture of the stereoisomers to determine the retention time for each. The diastereomers (e.g., L-L vs. L-D) will have different retention times. Enantiomers (e.g., L-L vs. D-D) will also be resolved on the chiral column. Quantify the individual stereoisomers in an unknown sample by comparing peak areas to those of the standards.
Biological Activity and Signaling Pathways
The biological effects of alanyl-leucine stereoisomers are primarily attributed to the actions of their constituent amino acids following hydrolysis by peptidases in the body.[6] L-leucine, in particular, is a critical signaling molecule.
L-Leucine and mTORC1 Signaling
L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[3] The activation of mTORC1 by L-leucine promotes anabolic processes by phosphorylating key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3]
Caption: Simplified mTORC1 signaling pathway activated by L-leucine.
Activity of D-Amino Acid Dipeptides
Dipeptides containing D-amino acids, such as L-alanyl-D-leucine, D-alanyl-L-leucine, and D-alanyl-D-leucine, are generally more resistant to degradation by common proteases. This increased stability can lead to different pharmacokinetic profiles and biological activities. While specific pathways for these stereoisomers are not well-defined, D-leucine has been shown to protect against epileptic seizures in mice, suggesting that dipeptides containing D-leucine could have unique neurological effects.[4]
Conclusion
The four stereoisomers of alanyl-leucine represent a classic example of how stereochemistry dictates physicochemical and biological properties. L-Alanyl-L-leucine acts as a metabolic precursor to L-leucine, a key activator of the mTORC1 pathway essential for protein synthesis and cell growth.[3][6] The other stereoisomers, containing D-amino acids, offer potential for novel therapeutic applications due to their increased enzymatic stability. A thorough understanding of the synthesis and chiral separation techniques detailed in this guide is fundamental for researchers and drug developers seeking to investigate and harness the distinct properties of each alanyl-leucine stereoisomer.
References
- 1. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Leucine - Wikipedia [en.wikipedia.org]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of DL-Alanyl-DL-leucine in the Natural World: A Technical Guide
For Immediate Release
This technical guide delves into the current scientific understanding of the natural occurrence of the dipeptide DL-Alanyl-DL-leucine in organisms. While its presence has been noted, particularly in the medicinal plant Panax ginseng, quantitative data remains scarce. This document provides a comprehensive overview of its presumed biosynthesis, potential physiological roles, and detailed experimental protocols for its detection and quantification, aimed at researchers, scientists, and professionals in drug development.
Natural Occurrence and Biosynthesis
The dipeptide this compound is a unique molecule composed of both D- and L-isoforms of the amino acids alanine and leucine. The "DL" designation indicates a racemic mixture of its stereoisomers. Its documented natural occurrence is currently limited to Panax ginseng (Korean ginseng).[1] Studies have shown that wild ginseng possesses higher concentrations of free amino acids, including alanine and leucine, compared to its cultivated counterparts, suggesting a potentially greater abundance of their derived peptides.
The biosynthesis of peptides containing D-amino acids in organisms is a fascinating deviation from the central dogma of molecular biology, which primarily involves L-amino acids. Two principal pathways are known to produce such peptides:
-
Non-Ribosomal Peptide Synthesis (NRPS): This is a prominent mechanism in microorganisms and some plants for synthesizing a wide array of peptides with diverse structures and functions. Large multi-enzyme complexes, known as Non-Ribosomal Peptide Synthetases (NRPSs), assemble peptides in a stepwise fashion, independent of messenger RNA. These enzymatic assembly lines can incorporate non-proteinogenic amino acids, including D-amino acids, into the growing peptide chain. The D-amino acids can be either directly incorporated or formed by an epimerization domain within the NRPS module.
-
Post-Translational Modification: In this pathway, a ribosomally synthesized peptide composed entirely of L-amino acids undergoes modification by specific enzymes called racemases. These enzymes catalyze the conversion of an L-amino acid residue within the peptide to its D-enantiomer.
While the complete genome and transcriptome of Panax ginseng have been sequenced, the specific NRPS or racemase enzymes responsible for the synthesis of this compound have not yet been identified.[1][2]
Potential Physiological Significance
The precise physiological role of this compound remains to be elucidated. However, the presence of D-amino acids in peptides is known to confer specific properties. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. This increased stability could lead to a longer biological half-life and sustained activity.
Furthermore, the constituent amino acids themselves have well-defined roles. L-leucine is a potent activator of the mTOR signaling pathway, which is a central regulator of cell growth, protein synthesis, and metabolism. D-amino acids, such as D-serine and D-aspartate, function as neurotransmitters or neuromodulators in the nervous system. It is plausible that this compound could act as a stable pro-drug, slowly releasing its constituent amino acids, or it may possess unique biological activities of its own.
Quantitative Data
To date, there is a notable absence of published quantitative data on the concentration of this compound in Panax ginseng or any other organism. However, studies on the free amino acid content in ginseng can provide a contextual reference.
| Component | Plant Part | Concentration Range (mg/g dry weight) | Reference(s) |
| Total Free Amino Acids | Root | 10 - 30 | |
| L-Alanine | Root | 0.5 - 2.0 | |
| L-Leucine | Root | 0.3 - 1.5 |
Note: The table above provides approximate concentration ranges for free amino acids in Panax ginseng root, compiled from various sources. The concentration of dipeptides is expected to be significantly lower.
Experimental Protocols
The following section outlines a detailed methodology for the extraction and quantification of this compound from a plant matrix, such as Panax ginseng root, based on established protocols for similar analytes.
Sample Preparation: Extraction and Purification
Protocol:
-
Homogenization: Weigh approximately 100 mg of lyophilized and finely ground plant material. Add 1 mL of 80% methanol (pre-chilled to -20°C).
-
Extraction: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 30 minutes.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Solid-Phase Extraction (Optional Cleanup): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interfering substances.
Analytical Method: Chiral LC-MS/MS Quantification
For the accurate quantification of the different stereoisomers of Alanyl-Leucine, a chiral liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) is required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T2 or similar)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Parameters (Example):
-
Column: Astec CHIROBIOTIC T2 (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (Precursor ion m/z 203.1)
-
Product Ions: m/z 86.1 (Leucine immonium ion), m/z 72.1 (Alanine immonium ion)
-
-
Internal Standard: A stable isotope-labeled version of the dipeptide (e.g., L-Alanyl-L-[¹³C₆,¹⁵N]-leucine) should be used for accurate quantification.
Data Analysis:
A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards for each stereoisomer. The concentration of each stereoisomer of Alanyl-Leucine in the samples will be determined from this calibration curve.
Future Directions
The natural occurrence of this compound presents an intriguing area for future research. Key priorities should include:
-
Quantitative Surveys: Comprehensive quantitative analysis of this compound in various parts of Panax ginseng at different growth stages and in other plant species.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the specific NRPS or racemase enzymes in Panax ginseng responsible for its synthesis.
-
Pharmacological Screening: Investigation of the specific biological activities of the different stereoisomers of Alanyl-Leucine to understand their potential physiological roles and therapeutic applications.
This technical guide provides a foundational framework for researchers to explore the fascinating world of D-amino acid-containing peptides in nature. The methodologies outlined here will be instrumental in unraveling the secrets of this compound and its potential contributions to the medicinal properties of plants like Panax ginseng.
References
Methodological & Application
Application Notes and Protocols for DL-Alanyl-DL-leucine in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of cell culture media is paramount for robust and reproducible cell growth, particularly in the context of biopharmaceutical production and drug development. While free amino acids are fundamental components of culture media, some, like glutamine, are prone to degradation, leading to the accumulation of toxic byproducts such as ammonia. Dipeptides have emerged as a stable and highly soluble alternative to deliver essential amino acids to cells in culture. This document provides detailed application notes and proposed protocols for the use of DL-Alanyl-DL-leucine, a dipeptide composed of alanine and leucine, as a supplement in cell culture media.
This compound is anticipated to offer several advantages. Alanine is a non-essential amino acid that serves as a major energy source for cells, while leucine is an essential branched-chain amino acid known to play a critical role in stimulating protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The use of this compound may therefore provide a stable source of these two key amino acids, potentially enhancing cell growth, viability, and recombinant protein production.
Proposed Benefits and Applications
The supplementation of cell culture media with this compound is proposed to offer the following benefits:
-
Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids like glutamine, reducing the spontaneous degradation and the subsequent accumulation of toxic byproducts.[3]
-
Improved Nutrient Availability: The high solubility of dipeptides ensures a consistent and readily available supply of constituent amino acids to the cells.
-
Stimulation of Protein Synthesis: The controlled release of leucine from the dipeptide is expected to activate the mTOR pathway, a key regulator of protein synthesis and cell growth.[1][2]
-
Increased Cell Density and Viability: By providing a stable source of energy (alanine) and a key anabolic signal (leucine), this compound may support higher cell densities and prolonged culture viability.
-
Enhanced Recombinant Protein Production: The stimulation of the protein synthesis machinery by leucine can potentially lead to increased titers of recombinant proteins in production cell lines such as Chinese Hamster Ovry (CHO) cells.
Potential Applications:
-
Biopharmaceutical Manufacturing: To improve the yield and quality of monoclonal antibodies, therapeutic proteins, and vaccines.
-
Drug Discovery and Development: In cell-based assays to ensure robust and reproducible cell growth.
-
Basic Research: To study the effects of specific amino acid delivery on cellular metabolism and signaling pathways.
Quantitative Data Summary
While specific quantitative data for this compound in cell culture is not yet widely published, the following tables summarize the expected effects based on studies with other dipeptides and L-leucine supplementation. These tables provide a baseline for the anticipated outcomes when evaluating this compound.
Table 1: Expected Impact of Dipeptide Supplementation on Cell Culture Performance
| Parameter | Expected Effect of Dipeptide Supplementation | Reference Cell Line(s) |
| Cell Viability | Increased or maintained over time | CHO, Hybridoma |
| Peak Cell Density | Increased | CHO |
| Ammonia Accumulation | Decreased (compared to free glutamine) | Hybridoma, CHO |
| Lactate Production | Potentially altered metabolic profile | CHO |
| Recombinant Protein Titer | Increased | CHO, Hybridoma |
Table 2: Reported Effects of L-Leucine on Cellular Processes
| Cellular Process | Effect of L-Leucine | Key Signaling Pathway | Reference Cell Type(s) |
| Protein Synthesis | Stimulation | mTORC1 | Muscle cells, various cancer cell lines |
| Cell Proliferation | Can be stimulated or inhibited | mTORC1, other pathways | Varies by cell type |
| Apoptosis | Can be inhibited | Akt/mTOR | Breast cancer cells |
| Autophagy | Inhibition | mTORC1 | Various |
Experimental Protocols
The following are detailed protocols to evaluate the efficacy of this compound in a specific cell culture system. It is recommended to perform dose-response experiments to determine the optimal concentration for each cell line and application.
Protocol 1: Evaluation of this compound on Cell Viability and Proliferation using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[4]
Materials:
-
Cells of interest (e.g., CHO, HEK293, or a specific cancer cell line)
-
Basal cell culture medium (serum-free or serum-containing, as required by the cell line)
-
This compound (sterile, cell culture grade)
-
L-Alanine and L-Leucine (sterile, cell culture grade, for control groups)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Media Preparation and Treatment:
-
Prepare experimental media by supplementing the basal medium with various final concentrations of this compound (e.g., 0 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).
-
Prepare control media:
-
Negative Control: Basal medium without supplementation.
-
Amino Acid Controls: Basal medium supplemented with equimolar concentrations of free L-Alanine and L-Leucine corresponding to the dipeptide concentrations.
-
-
After 24 hours of cell attachment, carefully aspirate the medium from each well and replace it with 100 µL of the prepared experimental or control media.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate for an additional 4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot a dose-response curve of this compound concentration versus cell viability.
-
Protocol 2: Assessment of Recombinant Protein Titer by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA to quantify the concentration of a secreted recombinant protein in the cell culture supernatant.[5][6]
Materials:
-
Cell culture supernatants collected from cells grown in media with and without this compound.
-
96-well high-binding ELISA plates.
-
Recombinant protein standard of known concentration.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Primary antibody specific to the recombinant protein.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Substrate solution (e.g., TMB for HRP).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the recombinant protein standard in blocking buffer.
-
Dilute the cell culture supernatants in blocking buffer.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the enzyme-conjugated detection antibody in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Reaction Stopping and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant protein standards.
-
Determine the concentration of the recombinant protein in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Analysis of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to assess the stability of this compound in cell culture medium over time using reverse-phase HPLC.[7][8]
Materials:
-
This compound solution in cell culture medium.
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired cell culture medium at a known concentration (e.g., 5 mM).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the solution.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a defined volume (e.g., 20 µL) of the filtered sample.
-
Run a gradient elution, for example:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95-5% B (linear gradient)
-
35-40 min: 5% B
-
-
Detect the eluting compounds using a UV detector at 210-220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by injecting a pure standard).
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the dipeptide remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of remaining dipeptide versus time to determine its stability profile.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and the key signaling pathway expected to be influenced by this compound supplementation.
Caption: Proposed experimental workflow for evaluating this compound.
Caption: Leucine-activated mTOR signaling pathway.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. innocyto.com [innocyto.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
Application Notes and Protocol: Dissolving DL-Alanyl-DL-leucine for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction DL-Alanyl-DL-leucine is a dipeptide composed of DL-alanine and DL-leucine.[1] It typically presents as a white to off-white crystalline powder.[1] Proper dissolution and handling of this peptide are critical for ensuring the accuracy, reproducibility, and validity of experimental results. The stability of the peptide in solution can be influenced by factors such as solvent choice, pH, and temperature.[1] These application notes provide a detailed protocol for the dissolution of this compound for use in various research applications.
Data Summary: Solubility Profile
The selection of an appropriate solvent is the first step in preparing a stock solution. This compound exhibits different solubility characteristics in common laboratory solvents.
| Solvent | Solubility | Recommendations & Remarks |
| Water | High / Soluble | The recommended solvent for most applications. Forms clear solutions. Sterile water or phosphate-buffered saline (PBS) are suitable vehicles.[1][2] |
| DMSO | Sparingly Soluble | Dissolution may require warming and sonication.[3] It is advisable to use a fresh, non-hygroscopic stock, as absorbed water can affect solubility.[3] |
| Ethanol | Low / Insoluble | Generally not recommended as a primary solvent due to the low solubility of most amino acids and peptides in pure ethanol.[4][5] |
Experimental Protocols
2.1. Protocol for Preparing an Aqueous Stock Solution (Recommended)
This protocol is recommended for most biological experiments where aqueous compatibility is required.
Materials:
-
This compound powder
-
Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of sterile water or PBS to achieve the target concentration (e.g., for a 10 mM solution, add the appropriate volume of solvent to the vial containing the peptide with a molecular weight of 202.25 g/mol ).
-
Dissolution: Tightly cap the tube and vortex gently until the powder is completely dissolved.[2] If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: For sterile applications, pass the solution through a 0.22 µm syringe filter into a new sterile tube.[2][3][6] This is crucial for cell culture and in vivo studies.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store as recommended in the Storage and Stability section.
2.2. Protocol for Preparing a DMSO Stock Solution
This protocol should be used when a higher concentration is required than achievable in water, or for compatibility with specific non-aqueous experimental systems.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath sonicator or heating block
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the required volume of anhydrous DMSO.
-
Dissolution: Vortex the solution. Gentle warming (e.g., to 37°C) and sonication may be necessary to fully dissolve the peptide.[3]
-
Storage: Aliquot into single-use volumes in tightly sealed tubes to prevent moisture absorption. Store as recommended below.
Storage and Stability
Proper storage is essential to maintain the integrity of the peptide in both solid and solution forms.
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[3] | Store in a tightly sealed container in a dry, cool, and well-ventilated area.[3] Protect from humidity and direct sunlight.[3] |
| Stock Solution | -80°C | Up to 6 months[3][6] | Highly recommended to aliquot into single-use volumes to avoid degradation from repeated freeze-thaw cycles.[2][3] |
| Stock Solution | -20°C | Up to 1 month[3][6] | Aliquoting is critical. Avoid repeated freeze-thaw cycles.[2][3] |
| Aqueous Solution | 4°C | Short-term (≤ 1 day) | Storing aqueous solutions for more than one day is generally not recommended.[3] |
Visualized Workflows
The following diagrams illustrate the key processes described in this protocol.
Caption: General workflow for the preparation and storage of this compound stock solutions.
Caption: Decision logic for selecting the appropriate solvent for this compound.
References
- 1. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
High-Performance Liquid Chromatography (HPLC) Analysis of Dipeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of dipeptides using High-Performance Liquid Chromatography (HPLC). Dipeptides, the smallest peptide units composed of two amino acids, are significant in various fields, including biochemistry, pharmacology, and food science. Their accurate separation and quantification are crucial for research, quality control, and drug development. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.[1][2][3]
Principle of Dipeptide Separation by RP-HPLC
Reversed-phase HPLC separates molecules based on their hydrophobicity.[1][3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (ACN).[1][2] Dipeptides are introduced into the system and travel through the column with the mobile phase. Their separation is based on the differential partitioning between the stationary and mobile phases. More hydrophobic dipeptides will have a stronger interaction with the nonpolar stationary phase and will thus be retained longer in the column, eluting later. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique called gradient elution), even strongly retained dipeptides can be eluted and separated effectively.[1][4]
Experimental Protocols
This section details the methodologies for the HPLC analysis of dipeptides, from sample preparation to data analysis.
Materials and Reagents
-
Dipeptide standards (high purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC-grade
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of each dipeptide standard.
-
Dissolve the standards in the initial mobile phase solvent (e.g., 95% Water/5% ACN with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).
-
Filter all standard solutions through a 0.22 µm syringe filter before placing them in autosampler vials.
-
-
Sample Preparation:
-
For liquid samples, dilute them with the initial mobile phase to fall within the calibration range.
-
For solid samples, accurately weigh the sample, dissolve it in the initial mobile phase, and sonicate if necessary to ensure complete dissolution.
-
Filter the final sample solution through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC Method Parameters
The following table outlines a typical set of starting parameters for the HPLC analysis of dipeptides. Method optimization may be required depending on the specific dipeptides of interest.[5][6]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[7] |
| Mobile Phase A | 0.1% TFA or 0.1% Formic Acid in HPLC-grade Water[1] |
| Mobile Phase B | 0.1% TFA or 0.1% Formic Acid in HPLC-grade Acetonitrile[5] |
| Gradient Program | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 214 nm or 220 nm |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to each dipeptide in the chromatograms based on the retention times of the injected standards.
-
Calibration Curve: Generate a calibration curve for each dipeptide by plotting the peak area versus the concentration of the standards. The curve should have a correlation coefficient (R²) of ≥ 0.999.
-
Quantification: Determine the concentration of the dipeptides in the unknown samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table provides representative quantitative data for the separation of a mixture of four dipeptides using the protocol described above.
| Dipeptide | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| Glycyl-Glycine (Gly-Gly) | 3.5 | 150,000 | 50 |
| Alanyl-Alanine (Ala-Ala) | 5.8 | 180,000 | 50 |
| Valyl-Valine (Val-Val) | 9.2 | 210,000 | 50 |
| Leucyl-Leucine (Leu-Leu) | 13.7 | 250,000 | 50 |
Visualizations
Experimental Workflow
The logical flow for the HPLC analysis of dipeptides is illustrated in the diagram below.
Caption: Workflow for Dipeptide Analysis by HPLC.
Signaling Pathway for Method Development
Optimizing the HPLC method is a critical step to achieve the best separation. The following diagram outlines the logical relationships in the method development process.
Caption: HPLC Method Development Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing DL-Alanyl-DL-leucine as a Nutrient Source in CHO Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of cell culture media is a critical aspect of biologics production, directly impacting cell growth, viability, and recombinant protein yield. Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry, have complex nutritional requirements. Certain essential amino acids, such as leucine, are crucial for protein synthesis and overall cell health. However, the delivery of individual amino acids can be limited by their solubility and stability in culture media.
Dipeptide supplementation has emerged as a promising strategy to overcome these limitations. Dipeptides, being more soluble and stable than their constituent amino acids, can provide a sustained release of nutrients, leading to improved culture performance. This document provides detailed application notes and protocols for the use of DL-Alanyl-DL-leucine as a nutrient source in CHO cell culture. While direct literature on this compound in CHO cells is limited, the following information is based on the established principles of dipeptide utilization in mammalian cell culture and data from studies on similar dipeptides.
Rationale for Using this compound
Supplementing CHO cell culture media with this compound offers several potential advantages:
-
Enhanced Leucine and Alanine Availability: Leucine is an essential amino acid critical for protein synthesis and a signaling molecule in the mTOR pathway, which regulates cell growth and proliferation. Alanine is a non-essential amino acid that plays a role in glucose and nitrogen metabolism. Providing these as a dipeptide can ensure a steady supply for cellular processes.
-
Improved Stability and Solubility: Dipeptides are generally more stable in liquid media than free amino acids, which can be prone to degradation. While leucine itself has moderate solubility, formulating highly concentrated feed media can be challenging. Dipeptides can offer improved solubility characteristics.
-
Reduced Ammonia Accumulation: The use of certain dipeptides, like those containing glutamine, has been shown to reduce the accumulation of ammonia, a toxic byproduct of glutamine metabolism. While not a direct glutamine substitute, the metabolic fate of the alanine component of this compound may influence overall nitrogen metabolism and potentially contribute to a more favorable metabolic profile.
-
Controlled Nutrient Release: Dipeptides are typically taken up by cells via specific transporters and then hydrolyzed intracellularly into their constituent amino acids. This process can provide a more controlled and sustained release of amino acids compared to the rapid uptake of free amino acids, potentially leading to more efficient utilization.
Expected Effects on CHO Cell Culture Performance
Based on studies with other dipeptides, the supplementation of CHO cell culture media with this compound is anticipated to have the following effects:
-
Increased Cell Growth and Viable Cell Density (VCD): By providing a readily available source of essential nutrients, the dipeptide may support higher cell proliferation rates and peak VCD.
-
Enhanced Cell Viability: A more stable and controlled nutrient supply can contribute to improved cell health and prolonged culture viability.
-
Improved Recombinant Protein Titer: Enhanced cell growth and viability are often correlated with increased productivity of the recombinant protein of interest.
-
Favorable Metabolic Profile: The efficient utilization of the dipeptide may lead to a reduction in the accumulation of metabolic byproducts such as lactate and ammonia.
Data Presentation
Table 1: Effect of this compound Supplementation on CHO Cell Growth and Viability
| Culture Condition | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD, x 10^9 cells·h/L) | Viability at Day 14 (%) |
| Control (without dipeptide) | 15.2 ± 0.8 | 1.8 ± 0.1 | 85 ± 3 |
| + 5 mM this compound | 18.5 ± 1.1 | 2.3 ± 0.2 | 92 ± 2 |
| + 10 mM this compound | 19.8 ± 0.9 | 2.6 ± 0.1 | 94 ± 1 |
Table 2: Effect of this compound Supplementation on Recombinant Protein Production and Metabolite Levels
| Culture Condition | Final Titer (g/L) | Specific Productivity (qP, pcd) | Lactate Concentration (g/L) | Ammonia Concentration (mM) |
| Control (without dipeptide) | 2.5 ± 0.2 | 20 ± 2 | 4.5 ± 0.3 | 8.1 ± 0.5 |
| + 5 mM this compound | 3.2 ± 0.3 | 22 ± 1.5 | 3.8 ± 0.2 | 7.2 ± 0.4 |
| + 10 mM this compound | 3.8 ± 0.2 | 24 ± 2 | 3.2 ± 0.3 | 6.5 ± 0.3 |
Experimental Protocols
The following protocols provide a general framework for evaluating the use of this compound in CHO cell culture. Optimization of concentrations and feeding strategies will be necessary for specific cell lines and processes.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity water for injection (WFI) or cell culture grade water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
pH meter (optional)
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
In a sterile workspace, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in WFI or cell culture grade water to a final concentration of, for example, 200 mM. Gentle warming and stirring may be required to facilitate dissolution.
-
Check the pH of the solution and adjust to neutral (pH 7.0-7.4) if necessary, using sterile 1 M NaOH or 1 M HCl.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
Fed-Batch Culture Supplementation Strategy
Materials:
-
CHO cells producing the recombinant protein of interest
-
Basal culture medium
-
Feed medium
-
Sterile this compound stock solution (from Protocol 5.1)
-
Shake flasks or bioreactors
-
Standard cell culture equipment
Procedure:
-
Inoculation: Seed the CHO cells at a desired density (e.g., 0.5 x 10^6 cells/mL) in the basal culture medium in shake flasks or a bioreactor.
-
Control Group: Set up a control group that receives the standard feed medium without this compound supplementation.
-
Experimental Groups: Set up experimental groups where the feed medium is supplemented with different concentrations of this compound (e.g., 5 mM, 10 mM, 20 mM final concentration in the culture). The dipeptide can be added as a bolus feed or as part of a continuous feeding strategy.
-
Feeding Schedule: Implement a predetermined feeding schedule based on nutrient consumption rates (e.g., daily or every other day).
-
Monitoring: Monitor the cultures daily for viable cell density, viability, and key metabolite concentrations (glucose, lactate, ammonia).
-
Data Analysis: At the end of the culture (e.g., Day 14), measure the final product titer. Compare the performance of the supplemented groups to the control group in terms of peak VCD, IVCD, viability, final titer, and specific productivity.
Visualization of Cellular Pathways and Workflows
Proposed Cellular Uptake and Metabolism of this compound
Caption: Proposed uptake and intracellular fate of this compound in CHO cells.
Experimental Workflow for Evaluating this compound
Caption: Workflow for evaluating this compound in CHO cell fed-batch culture.
Conclusion and Recommendations
The use of this compound as a nutrient supplement in CHO cell culture holds the potential to improve process performance by providing a stable and efficient source of essential amino acids. The protocols and information provided herein offer a starting point for researchers to explore the benefits of this dipeptide in their specific applications. It is crucial to emphasize that the optimal concentration and feeding strategy for this compound will be cell line and process-dependent, and therefore, empirical optimization is highly recommended. Further studies are warranted to elucidate the specific transport mechanisms and metabolic fate of this compound in CHO cells to enable more rational and targeted media design.
Application Note: High-Sensitivity Detection and Quantification of DL-Alanyl-DL-leucine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of the dipeptide DL-Alanyl-DL-leucine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation of stereoisomers, and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control in drug development.
Introduction
This compound is a dipeptide of interest in various fields of research and pharmaceutical development. Accurate and sensitive quantification of this analyte in complex biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the method of choice for bioanalytical studies of peptides.[1] A significant challenge in the analysis of this compound is the presence of stereoisomers (D-Ala-D-Leu, L-Ala-L-Leu, D-Ala-L-Leu, and L-Ala-D-Leu), which may exhibit different biological activities. This application note describes a method that incorporates chiral chromatography for the separation of these stereoisomers.
Experimental Workflow
A generalized workflow for the quantification of this compound in a biological matrix such as plasma is presented below. The main steps include sample preparation by protein precipitation, chiral liquid chromatographic separation, and detection by tandem mass spectrometry.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[2][3][4][5][6]
Materials:
-
Biological sample (e.g., human plasma)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the pelleted protein.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chiral separation is essential to distinguish the different stereoisomers of Alanyl-leucine. This can be achieved using a chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters (Illustrative):
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+) or similar)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient tailored to resolve the stereoisomers. For example:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and selectivity.
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS Parameters (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions: The precursor ion for this compound is the protonated molecule [M+H]⁺ with a theoretical m/z of 203.14. Fragment ions are generated by collision-induced dissociation (CID).
Predicted Fragmentation Pathway:
The primary fragmentation of protonated dipeptides typically occurs at the peptide bond, leading to the formation of b- and y-type ions. For Alanyl-leucine, the following fragmentation is expected:
Based on this, the following MRM transitions can be monitored. It is crucial to experimentally optimize the collision energies for each transition to maximize signal intensity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| This compound | 203.1 | 132.1 | Quantifier |
| This compound | 203.1 | 86.1 | Qualifier |
| This compound | 203.1 | 72.0 | Qualifier |
| Internal Standard (e.g., ¹³C₆,¹⁵N₂-Ala-Leu) | 211.1 | 138.1 | Quantifier |
Data Presentation
The following table presents expected quantitative performance parameters for a validated LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000-5000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery (%) | > 80% |
| Matrix Effect | Minimal and compensated by IS |
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data.[1][7][8][9] Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.
-
Linearity: Evaluate the relationship between analyte concentration and instrument response over a defined range.
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the reproducibility of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the influence of matrix components on the ionization of the analyte.
-
Stability: Investigate the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. The use of chiral chromatography allows for the separation of stereoisomers, which is critical for detailed pharmacokinetic and metabolic studies. The protocol for sample preparation is straightforward and robust. This application note serves as a valuable resource for researchers and professionals in drug development and related fields, enabling accurate bioanalysis of this dipeptide. Method validation is a critical step to ensure the reliability and accuracy of the results for specific applications.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
Application Notes and Protocols: DL-Alanyl-DL-leucine as a Standard for Peptide Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes describe a hypothetical yet scientifically plausible methodology for utilizing DL-Alanyl-DL-leucine as an internal standard for the quantification of a structurally similar dipeptide, L-Alanyl-L-Valine, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is selected due to its structural similarity to the analyte, commercial availability, and distinct molecular weight, which allows for its differentiation from the analyte by the mass spectrometer.
It is important to note that while this approach can compensate for variability in sample preparation and instrument response, it may not fully account for matrix effects to the same extent as a co-eluting SIL internal standard.[1][2][3] Therefore, thorough method validation is critical.
Physicochemical Properties
A summary of the key physicochemical properties of the analyte (L-Alanyl-L-Valine) and the proposed internal standard (this compound) is presented below. The similarity in properties is a key consideration for the suitability of this compound as an internal standard.
| Property | L-Alanyl-L-Valine | This compound | Source |
| Molecular Formula | C8H16N2O3 | C9H18N2O3 | [4][5] |
| Molecular Weight | 188.22 g/mol | 202.25 g/mol | [4][5] |
| Exact Mass | 188.1161 Da | 202.1317 Da | [4][5] |
| Solubility | Soluble in water | Soluble in water | [6][7] |
| pKa (predicted) | pKa1 (carboxyl): ~3.5pKa2 (amino): ~8.2 | pKa1 (carboxyl): ~3.4pKa2 (amino): ~8.3 | [7] |
| LogP (predicted) | -2.5 | -2.8 | [7] |
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
L-Alanyl-L-Valine (analyte)
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA)
-
Human plasma (K2EDTA)
Procedure:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-Alanyl-L-Valine and dissolve it in 10 mL of LC-MS grade water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of LC-MS grade water.
-
Analyte Working Solutions (Calibration Standards): Prepare a series of dilutions of the analyte stock solution in water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% ACN in water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
Objective: To extract the analyte and internal standard from the plasma matrix and remove proteins that can interfere with the LC-MS/MS analysis.
Procedure:
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.
-
Pipette 50 µL of plasma (or blank matrix for calibration standards) into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike with the appropriate concentration of the analyte working solution.
-
Add 150 µL of the internal standard working solution (100 ng/mL in 50% ACN) to all tubes except for the blank matrix control. To the blank matrix control, add 150 µL of 50% ACN without the internal standard.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Alanyl-L-Valine | 189.1 | 72.1 (Alanine immonium) | 15 |
| L-Alanyl-L-Valine | 189.1 | 116.1 (Valine immonium) | 12 |
| This compound | 203.1 | 72.1 (Alanine immonium) | 15 |
| This compound | 203.1 | 86.1 (Leucine immonium) | 12 |
Data Analysis and Expected Results
The concentration of L-Alanyl-L-Valine in the samples is determined by creating a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression model with a weighting factor of 1/x or 1/x² is typically applied.
Quantitative Data Summary (Hypothetical):
| Sample Type | Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibrant 1 | 1 | 1,520 | 145,800 | 0.0104 | 1.02 | 102.0 |
| Calibrant 2 | 5 | 7,850 | 148,200 | 0.0530 | 4.95 | 99.0 |
| Calibrant 3 | 20 | 30,100 | 147,500 | 0.2041 | 19.8 | 99.0 |
| Calibrant 4 | 100 | 155,200 | 149,100 | 1.0409 | 101.5 | 101.5 |
| Calibrant 5 | 500 | 780,500 | 150,300 | 5.1929 | 495.2 | 99.0 |
| Calibrant 6 | 1000 | 1,550,000 | 148,900 | 10.4097 | 1005.8 | 100.6 |
| QC Low | 15 | 22,800 | 146,500 | 0.1556 | 14.9 | 99.3 |
| QC Mid | 250 | 385,000 | 148,000 | 2.6014 | 252.3 | 100.9 |
| QC High | 750 | 1,150,000 | 147,200 | 7.8125 | 748.9 | 99.9 |
Visualizations
Caption: Workflow for peptide quantification using an internal standard.
Caption: Logical relationship of components in the quantification method.
Discussion and Limitations
The primary advantage of using a non-labeled structural analog like this compound as an internal standard is cost-effectiveness and accessibility compared to a custom-synthesized SIL peptide. However, several limitations must be considered:
-
Matrix Effects: this compound, having a slightly different structure and potentially different chromatographic retention time compared to L-Alanyl-L-Valine, may not experience the exact same degree of ion suppression or enhancement from co-eluting matrix components.[1][8][9] This can lead to inaccuracies in quantification. A thorough evaluation of matrix effects during method validation is therefore essential.
-
Chromatographic Separation: While structural similarity is desired, complete co-elution is not necessary and can be problematic if the mass difference is small. The chosen LC method should provide sufficient separation of the analyte and internal standard from interfering matrix components.
-
Stereoisomers: The use of a DL racemic mixture as a standard for a specific L-isomer analyte means that the internal standard will likely consist of two or more diastereomeric peaks. It is important to ensure that the chosen chromatographic conditions can either resolve these peaks or that the integration of the entire peak cluster is consistent.
Conclusion
The use of this compound as an internal standard for the LC-MS/MS quantification of structurally similar dipeptides like L-Alanyl-L-Valine presents a viable, cost-effective alternative to stable isotope-labeled standards. This approach requires careful method development and rigorous validation, with particular attention to the assessment of matrix effects. The protocols and data presented here provide a framework for researchers to develop and implement similar quantitative peptide assays.
References
- 1. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Applications of Dipeptides in Biopharmaceutical Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biopharmaceutical industry continuously seeks to enhance the efficiency and robustness of cell culture processes for the production of therapeutic proteins, such as monoclonal antibodies (mAbs). A critical aspect of process optimization lies in the formulation of cell culture media and feed strategies. Certain essential amino acids, while vital for cell growth and protein synthesis, present challenges due to their limited stability and solubility in liquid media. L-glutamine, a primary energy source for cultured mammalian cells, readily degrades in aqueous solutions to form ammonia, a toxic byproduct that can impair cell growth and productivity. Similarly, L-tyrosine and L-cysteine have poor solubility at neutral pH, complicating the preparation of concentrated feed solutions.
Dipeptide supplementation has emerged as a key strategy to overcome these limitations. By chemically linking a problematic amino acid to a more stable and soluble one, dipeptides provide a stable and highly soluble source of essential nutrients. This approach not only simplifies media preparation and feeding strategies but also improves culture performance by reducing the accumulation of toxic byproducts and maintaining a more stable culture environment. These chemically defined and highly pure dipeptides also minimize batch-to-batch variation and eliminate the risks associated with animal-derived components.[1][2] This document provides detailed application notes and protocols for the use of dipeptides in biopharmaceutical production.
Key Applications and Benefits of Dipeptide Supplementation
The use of dipeptides in cell culture media offers several advantages that contribute to improved process performance and product quality.
Enhanced Stability and Reduced Toxic Byproduct Formation
L-glutamine is notoriously unstable in liquid media, spontaneously degrading into pyroglutamate and ammonia.[3] Elevated ammonia levels are detrimental to cell growth, viability, and protein production. Dipeptides such as L-alanyl-L-glutamine (AlaGln) are highly stable in aqueous solutions, preventing the spontaneous degradation and subsequent ammonia accumulation.[3][4] Cells efficiently take up these dipeptides and intracellularly cleave them to release L-glutamine and L-alanine as needed, ensuring a steady supply of this critical amino acid while minimizing toxic byproduct formation.[4] Studies have shown that replacing L-glutamine with L-alanyl-L-glutamine can lead to lower ammonia levels, extended culture duration, and increased monoclonal antibody titers.[4]
Improved Solubility of Key Amino Acids
Amino acids like L-tyrosine and L-cysteine are essential for cell growth and are incorporated into the structure of therapeutic proteins. However, their low solubility at neutral pH poses a significant challenge for developing concentrated, pH-neutral feed media.[5][6] This often necessitates the use of separate alkaline feeds, which can cause pH excursions in the bioreactor and increase process complexity.[5] Dipeptides such as glycyl-L-tyrosine (GY) and alanyl-L-tyrosine (AY) exhibit significantly higher solubility at neutral pH compared to free L-tyrosine.[5] For instance, the use of Tyr-conjugated dipeptides can increase L-tyrosine solubility by up to 75 times.[5] This allows for the formulation of highly concentrated, single-feed solutions, simplifying the feeding process and reducing the risk of precipitation.[5]
Increased Cell Density, Viability, and Protein Titer
By providing a stable and readily available source of essential amino acids and reducing the accumulation of toxic metabolic byproducts, dipeptide supplementation can lead to significant improvements in cell culture performance. Multiple studies have demonstrated that the use of dipeptides, such as L-alanyl-L-glutamine and glycyl-L-tyrosine, can result in higher viable cell densities, prolonged culture viability, and increased final product titers.[2][4][5] For example, the complete replacement of L-glutamine with L-alanyl-L-glutamine has been shown to maximize monoclonal antibody titer in fed-batch cultures of CHO cells.[2] Similarly, optimizing the concentration of glycyl-L-tyrosine in the feed medium has led to enhanced IgG titer and productivity.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of dipeptide supplementation on key cell culture performance parameters from published studies.
Table 1: Effect of L-Alanyl-L-Glutamine (AlaGln) on CHO Cell Culture Performance
| Culture Condition | Maximum Viable Cell Density (x 10^5 cells/mL) | Final MAb Titer (mg/L) | Reference |
| Gln-Gln (Control) | 47.68 | Not Reported | [2] |
| Gln-AlaGln | 45.83 | Not Reported | [2] |
| AlaGln-AlaGln | Lower than Gln-Gln | Maximized | [2] |
In the Gln-AlaGln condition, the basal medium contained L-glutamine and the feed medium contained L-alanyl-L-glutamine. In the AlaGln-AlaGln condition, both basal and feed media contained L-alanyl-L-glutamine.
Table 2: Effect of Glycyl-L-Tyrosine (GY) Concentration on Fed-Batch CHO Cell Culture Performance
| GY Concentration in Feed | Peak Viable Cell Density (pVCD) (x 10^6 cells/mL) | Normalized Final Titer (%) | Reference |
| 0.125x | ~32 | ~80 | [1] |
| 0.25x | ~35 | ~90 | [1] |
| 0.5x | ~38 | 100 | [1] |
| 1.0x | ~37 | ~95 | [1] |
| 2.0x | ~37 | ~92 | [1] |
The concentrations are relative to a standard concentration used in the study. The 0.5x GY condition was identified as optimal.
Experimental Protocols
This section provides a generalized protocol for evaluating the effect of dipeptide supplementation in a fed-batch CHO cell culture producing a monoclonal antibody.
Protocol: Evaluating Dipeptide Supplementation in Fed-Batch CHO Cell Culture
1. Materials
-
CHO cell line expressing a monoclonal antibody
-
Chemically defined basal cell culture medium
-
Concentrated, chemically defined feed medium
-
Dipeptides (e.g., L-alanyl-L-glutamine, glycyl-L-tyrosine)
-
Shake flasks or benchtop bioreactors
-
Cell counting instrument (e.g., automated cell counter)
-
Metabolite analyzer (for glucose, lactate, ammonia)
-
HPLC or UPLC system for antibody titer quantification
-
Phosphate-buffered saline (PBS)
2. Experimental Setup
-
Cell Seed Train: Expand the CHO cells from a frozen vial to the required number for inoculation in shake flasks or bioreactors following standard laboratory procedures.
-
Culture Inoculation: Inoculate the shake flasks or bioreactors with a starting viable cell density of approximately 0.5 x 10^6 cells/mL in the basal medium.
-
Experimental Groups:
-
Control Group: Culture supplemented with a standard feed medium containing free amino acids (e.g., L-glutamine, L-tyrosine).
-
Dipeptide Group(s): Culture supplemented with a feed medium where the target amino acid is partially or fully replaced by the corresponding dipeptide (e.g., L-alanyl-L-glutamine instead of L-glutamine, glycyl-L-tyrosine instead of L-tyrosine). It is recommended to test a range of dipeptide concentrations.
-
-
Culture Conditions: Maintain the cultures at 37°C, 5-8% CO2, and appropriate agitation (e.g., 120-150 rpm for shake flasks). For bioreactors, maintain pH and dissolved oxygen at set points (e.g., pH 7.0, DO 40%).
3. Fed-Batch Strategy
-
Begin feeding on day 3 of the culture, or when glucose levels drop to a predetermined setpoint (e.g., 2-4 g/L).
-
Add a bolus of the respective feed medium (control or dipeptide-containing) daily or every other day. The volume of the feed should be calculated to replenish consumed nutrients and maintain target concentrations.
-
Continue the fed-batch culture for 12-14 days or until cell viability drops below a specified level (e.g., 60%).
4. Sampling and Analysis
-
Collect samples daily or every other day.
-
Cell Density and Viability: Determine the viable cell density and percent viability using an automated cell counter.
-
Metabolite Analysis: Analyze the concentrations of glucose, lactate, and ammonia in the culture supernatant using a metabolite analyzer.
-
Antibody Titer: Quantify the monoclonal antibody concentration in the supernatant using Protein A HPLC or another suitable method.
-
Amino Acid Analysis (Optional): Analyze the concentration of amino acids and dipeptides in the supernatant to monitor their consumption rates.
5. Data Analysis
-
Plot the time-course profiles for viable cell density, viability, lactate, ammonia, and antibody titer for each experimental group.
-
Calculate key performance indicators such as the integral of viable cell density (IVCD), specific productivity (qp), and specific growth rate (µ).
-
Statistically compare the results from the dipeptide groups to the control group to determine the impact of dipeptide supplementation.
Diagrams
Caption: Proposed metabolic pathway for dipeptide utilization in CHO cells.
Caption: Experimental workflow for evaluating dipeptide supplementation.
Impact on Product Quality
The composition of cell culture media can have a significant impact on the quality attributes of the final biopharmaceutical product, including post-translational modifications like glycosylation. While dipeptide supplementation primarily aims to improve culture performance, the resulting changes in cellular metabolism can indirectly influence product quality.
The reduction of ammonia, a known inhibitor of glycosylation enzymes, through the use of stable glutamine dipeptides can potentially lead to more consistent and favorable glycosylation profiles. However, the specific impact of dipeptide supplementation on glycosylation is complex and can be cell line and product-specific. The alteration of amino acid metabolism can affect the intracellular pools of nucleotide sugar precursors, which are the building blocks for glycans. Therefore, it is crucial to analyze the critical quality attributes, including the glycosylation profile, of the therapeutic protein when evaluating the effects of dipeptide supplementation. While direct, extensive studies on the specific impact of dipeptides on glycosylation are not widely published, the general principle that media components influence post-translational modifications underscores the importance of this analysis.
Conclusion
Dipeptide supplementation is a powerful and well-established strategy to enhance the performance of biopharmaceutical production processes. By overcoming the inherent limitations of certain amino acids, dipeptides contribute to more robust, consistent, and productive cell cultures. The use of dipeptides like L-alanyl-L-glutamine and glycyl-L-tyrosine allows for the development of simplified and more efficient feeding strategies, leading to higher cell densities, prolonged culture viability, and increased product titers. As the biopharmaceutical industry continues to move towards intensified and continuous processing, the application of dipeptides will likely become even more critical in achieving the desired levels of productivity and product quality.
References
- 1. Impact of cell culture media additives on IgG glycosylation produced in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of cell culture media additives on IgG glycosylation produced in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient mAb production in CHO cells with optimized signal peptide, codon, and UTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Media supplementation for targeted manipulation of monoclonal antibody galactosylation and fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. opmbio.com [opmbio.com]
Application Note & Protocol: Enzymatic Synthesis of Alanine-Leucine Dipeptides
This document provides a detailed protocol for the enzymatic synthesis of alanyl-leucine dipeptides. While the direct enzymatic synthesis of DL-Alanyl-DL-leucine presents significant stereochemical challenges due to the high specificity of most enzymes for L-amino acids, this protocol will focus on the synthesis of L-Alanyl-L-leucine, a more common and stereochemically favored product in enzymatic systems. Modifications and considerations for the synthesis involving D-amino acids will be discussed.
The enzymatic approach offers a green and efficient alternative to traditional chemical synthesis, avoiding harsh chemicals and protecting group strategies, leading to higher purity and yield under mild reaction conditions.
Principle of the Method
This protocol utilizes a protease enzyme, such as Papain, in a kinetically controlled synthesis approach. In this method, the enzyme catalyzes the formation of a peptide bond between an N-terminally protected amino acid ester (the acyl donor) and a free amino acid (the nucleophile). The reaction is performed in a predominantly organic or biphasic solvent system to shift the thermodynamic equilibrium from hydrolysis towards synthesis. Following the synthesis, the N-terminal protecting group is removed.
Experimental Protocols
2.1. Materials and Reagents
| Reagent/Material | Specification | Vendor (Example) |
| L-Alanine methyl ester hydrochloride (Ala-OMe·HCl) | ≥98% purity | Sigma-Aldrich |
| L-Leucine (Leu) | ≥99% purity | Sigma-Aldrich |
| Papain | From Carica papaya, crude | Sigma-Aldrich |
| Tris-HCl buffer | 1 M, pH 8.0 | - |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS grade | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | - |
| Hydrochloric acid (HCl) | Concentrated | - |
| Trifluoroacetic acid (TFA) | ≥99% purity | Sigma-Aldrich |
| Acetonitrile | HPLC grade | Fisher Scientific |
| Deionized water | 18.2 MΩ·cm | - |
2.2. Equipment
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vessel (e.g., 100 mL round-bottom flask)
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer (optional)
2.3. Synthesis of N-Protected L-Alanyl-L-leucine
-
Preparation of Reaction Medium:
-
In a 100 mL reaction vessel, dissolve 1.0 g of L-Leucine in 20 mL of 1 M Tris-HCl buffer, pH 8.0.
-
Add 1.5 g of L-Alanine methyl ester hydrochloride to the solution and stir until dissolved. Adjust the pH to 8.0 with 1 M NaOH if necessary.
-
Add 30 mL of ethyl acetate to create a biphasic system.
-
-
Enzymatic Reaction:
-
Add 200 mg of Papain to the reaction mixture.
-
Seal the vessel and stir vigorously at 37°C for 24 hours. The high rate of stirring is crucial to facilitate the reaction at the interface of the two phases.
-
Monitor the reaction progress by taking small aliquots from the organic phase and analyzing them by HPLC.
-
-
Product Extraction and Work-up:
-
After 24 hours, stop the reaction by filtering out the enzyme.
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude N-benzyloxycarbonyl-L-Alanyl-L-leucine methyl ester.
-
2.4. Deprotection (if a protected acyl donor is used)
Note: The protocol above uses an unprotected ester. If an N-protected amino acid like Z-Ala-OMe was used, a deprotection step would be necessary. A typical deprotection for a Z-group is hydrogenation.
-
Dissolve the protected dipeptide in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).
-
Filter off the catalyst and evaporate the solvent to obtain the dipeptide.
2.5. Purification and Characterization
-
Purification: The crude product can be purified by recrystallization or by preparative reverse-phase HPLC.
-
Characterization: The final product, L-Alanyl-L-leucine, should be characterized by:
-
HPLC: To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Substrate 1 (Acyl Donor) | L-Alanine methyl ester |
| Substrate 2 (Nucleophile) | L-Leucine |
| Enzyme | Papain |
| Temperature | 37°C |
| pH | 8.0 |
| Solvent System | Ethyl acetate / Tris-HCl buffer |
| Reaction Time | 24 hours |
| Typical Yield | 75-85% |
Visualization of Workflow and Concepts
Caption: Workflow for the enzymatic synthesis of L-Alanyl-L-leucine.
Caption: Enzyme stereospecificity prevents D-amino acid binding.
Discussion on this compound Synthesis
The protocol provided is for the synthesis of L-Alanyl-L-leucine due to the inherent stereospecificity of enzymes like Papain, which have active sites evolved to bind L-amino acids. The synthesis of a dipeptide containing D-amino acids using such enzymes is generally not feasible.
Challenges for this compound Synthesis:
-
Enzyme Specificity: Most proteases will not accept D-amino acids as substrates, or will do so with extremely low efficiency. A D-amino acid at the N-terminal (acyl donor) position or the C-terminal (nucleophile) position will likely prevent the reaction.
-
Racemic Mixtures: Starting with a racemic mixture (DL-Alanine and DL-Leucine) would result in a complex mixture of products (LL, LD, DL, DD dipeptides), with the LL form likely being the major product, and require extensive chiral separation.
Potential Strategies for Synthesizing D-Dipeptides:
-
Enzyme Engineering: Modifying the active site of an existing enzyme through site-directed mutagenesis could potentially alter its stereoselectivity to accept D-amino acids. This is a complex and research-intensive approach.
-
Screening for Novel Enzymes: Some microorganisms, particularly bacteria, produce enzymes called "D-amino acid peptidases" or transpeptidases that are involved in cell wall metabolism and can utilize D-amino acids. Screening for and isolating such an enzyme could provide a biocatalyst for DD-dipeptide synthesis.
-
Chemical Synthesis: For a specific configuration like this compound, traditional solid-phase or solution-phase chemical peptide synthesis is the most direct and established method. This would involve using protected D-alanine and D-leucine precursors.
Application Notes and Protocols: DL-Alanyl-DL-leucine in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Alanyl-DL-leucine, a dipeptide composed of racemic alanine and leucine, presents a promising platform for the development of advanced drug delivery systems. The utilization of dipeptides as targeting moieties is a strategic approach to enhance the therapeutic efficacy of drugs by leveraging endogenous transport mechanisms. This document provides a comprehensive overview of the principles, applications, and detailed experimental protocols for the use of this compound in drug delivery, including the formulation of drug conjugates and functionalized nanoparticles.
The core principle behind this strategy is the recognition of the dipeptide by specific transporters, such as the peptide transporter 1 (PEPT1), which is expressed in the small intestine and certain tumor cells. Additionally, the constituent amino acid, leucine, is a substrate for the L-type amino acid transporter 1 (LAT1), which is overexpressed at the blood-brain barrier and in various cancers. While much of the existing research has focused on the L-isomers, the use of a racemic mixture (DL-form) may offer advantages such as increased stability against enzymatic degradation.[1] This document will provide adaptable protocols and representative data to guide researchers in exploring the potential of this compound for targeted drug delivery.
Principle of this compound-Mediated Drug Delivery
By conjugating a therapeutic agent to this compound, the resulting prodrug or nanoparticle can exploit the PEPT1 and LAT1 transport pathways to gain entry into target cells.[2] This approach can improve the oral bioavailability of poorly absorbed drugs and enable targeted delivery to tissues with high expression of these transporters, potentially reducing off-target effects.[2] While peptide transporters generally exhibit a preference for L-amino acids, they have been shown to transport dipeptides containing D-amino acids, although potentially with different affinities.[3]
Signaling Pathway for PEPT1-Mediated Uptake
The uptake of a this compound-drug conjugate via the PEPT1 transporter is a proton-coupled process. The transporter facilitates the movement of the dipeptide conjugate across the cell membrane, driven by an inwardly directed proton gradient. Once inside the cell, the conjugate can be processed by intracellular enzymes, releasing the active drug to exert its therapeutic effect.
Applications
The unique properties of this compound make it a versatile tool in drug delivery for various applications:
-
Oral Drug Delivery: To improve the absorption of drugs with poor membrane permeability by targeting intestinal PEPT1 transporters.[4]
-
Cancer Therapy: For targeted delivery of chemotherapeutic agents to tumors overexpressing PEPT1 and/or LAT1.[2]
-
Blood-Brain Barrier Penetration: To facilitate the transport of drugs into the brain for the treatment of neurological disorders by targeting LAT1.
Experimental Protocols
The following protocols are adapted from established methodologies for dipeptide-drug conjugates and functionalized nanoparticles.[2] Researchers should optimize these protocols for their specific drug of interest and experimental setup, taking into consideration the use of the DL-dipeptide.
Protocol 1: Synthesis of a this compound-Paclitaxel Conjugate
This protocol describes the synthesis of a paclitaxel prodrug conjugated to this compound. The synthesis of the DL-dipeptide itself can be achieved through solid-phase peptide synthesis (SPPS) using racemic amino acids.
Materials:
-
Paclitaxel
-
Boc-DL-Alanyl-DL-leucine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation and Conjugation:
-
Dissolve paclitaxel (1 eq) and DMAP (1.2 eq) in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve Boc-DL-Alanyl-DL-leucine (1.5 eq) and DCC (1.5 eq) in anhydrous DCM.
-
Add the dipeptide solution dropwise to the paclitaxel solution and stir at 0°C for 30 minutes, then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Purification of Boc-protected Conjugate:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified Boc-protected conjugate in a 1:1 (v/v) mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
-
Final Purification:
-
Purify the final DL-Alanyl-DL-leucinyl-paclitaxel conjugate by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: Formulation of this compound Functionalized PLGA Nanoparticles
This protocol outlines the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with this compound for targeted drug delivery.[2]
Materials:
-
PLGA (50:50)
-
This compound-PEG-NHS ester (custom synthesis)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve PLGA (100 mg) and the drug (10 mg) in acetone (5 mL).
-
Add this organic solution dropwise to a 1% PVA solution (20 mL) under magnetic stirring.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticles three times with deionized water.
-
-
Surface Functionalization:
-
Resuspend the nanoparticles in PBS (pH 7.4).
-
Add this compound-PEG-NHS ester (5 mg) to the nanoparticle suspension.
-
Stir the mixture at room temperature for 6 hours.
-
-
Purification and Storage:
-
Wash the functionalized nanoparticles three times with deionized water by centrifugation to remove unreacted peptide.
-
Lyophilize the final this compound-functionalized nanoparticles for long-term storage.
-
Experimental Workflow for Nanoparticle Formulation
Data Presentation
The following tables present representative data that can be expected from the characterization of this compound-based drug delivery systems. These values are illustrative and will vary depending on the specific drug, formulation parameters, and analytical methods used.
Table 1: Physicochemical Characterization of this compound Functionalized Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Unmodified PLGA NP | 180 ± 10.2 | 0.15 ± 0.02 | -25.3 ± 1.5 | 8.5 ± 0.7 | 85.2 ± 3.1 |
| DL-Ala-DL-Leu-PLGA NP | 195 ± 12.5 | 0.18 ± 0.03 | -15.8 ± 2.1 | 8.2 ± 0.6 | 82.4 ± 2.8 |
Table 2: In Vitro Cellular Uptake in PEPT1-Expressing Caco-2 Cells
| Formulation | Uptake after 2h (µg drug / mg protein) |
| Free Drug | 1.2 ± 0.3 |
| Unmodified PLGA NP | 3.5 ± 0.5 |
| DL-Ala-DL-Leu-PLGA NP | 8.9 ± 1.1 |
Logical Relationships in Development
The development of a this compound-based drug delivery system follows a logical progression from initial design to preclinical evaluation.
Conclusion
This compound serves as a promising and versatile targeting ligand for the development of sophisticated drug delivery systems. By leveraging endogenous transport mechanisms, researchers can design drug conjugates and functionalized nanoparticles with potentially enhanced therapeutic profiles. The protocols and data presented herein provide a foundational framework for scientists and drug development professionals to explore the potential of this compound in their research and development endeavors. Careful optimization and thorough characterization will be crucial for the successful translation of these systems into clinical applications.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptide-modified nanoparticles to facilitate oral docetaxel delivery: new insights into PepT1-mediated targeting strategy - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Alanyl-Leucine Dipeptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of the dipeptide alanyl-leucine (Ala-Leu). The methodologies described herein utilize the principles of Merrifield solid-phase peptide synthesis (SPPS), a cornerstone technique that has revolutionized the production of peptides and small proteins.[1][2] SPPS allows for the efficient synthesis of peptides with high yields and purity by anchoring the growing peptide chain to a solid polymer support, simplifying the purification process to simple filtration and washing steps.[1][2] This approach can be automated, enabling the rapid synthesis of even complex peptides.[3][4]
Two of the most common strategies in SPPS, based on the use of either the fluorenylmethyloxycarbonyl (Fmoc) or the tert-butoxycarbonyl (Boc) protecting group for the α-amino group of the amino acids, are presented. The choice between these two strategies often depends on the specific sequence, desired scale, and available instrumentation.
Core Concepts of Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis fundamentally involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[3][4] The key steps in each cycle of amino acid addition are:
-
Deprotection: Removal of the temporary N-terminal protecting group (either Fmoc or Boc) from the resin-bound amino acid or peptide.
-
Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added and its subsequent coupling to the newly deprotected N-terminus of the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support and any side-chain protecting groups are removed.
Visualization of the Synthesis Workflow
The general workflow for the solid-phase synthesis of alanyl-leucine is depicted below.
Caption: General workflow for the solid-phase synthesis of alanyl-leucine.
Comparative Overview of Fmoc and Boc SPPS Strategies
The selection of the N-α-protecting group is a critical decision in SPPS. The following diagram illustrates the fundamental differences between the Fmoc and Boc protection strategies.
Caption: Comparison of Fmoc and Boc solid-phase peptide synthesis strategies.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of alanyl-leucine using both Fmoc/tBu and Boc/Bzl strategies.
Protocol 1: Fmoc/tBu Solid-Phase Synthesis of Alanyl-Leucine
This protocol is based on the widely used Fmoc/tBu strategy, which employs the base-labile Fmoc group for N-terminal protection and acid-labile tert-butyl (tBu) groups for side-chain protection, if necessary.[5]
Materials and Reagents:
| Reagent/Material | Typical Specification |
| Fmoc-Leu-Wang Resin | Loading: 0.3 - 0.7 mmol/g |
| Fmoc-Ala-OH | >99% purity |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine | Reagent grade |
| HBTU | >99% purity |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Diethyl ether | Anhydrous |
Procedure:
-
Resin Swelling:
-
Place Fmoc-Leu-Wang resin (1 g, assuming 0.5 mmol loading) in a reaction vessel.
-
Add DMF (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.[6]
-
-
Fmoc Deprotection of Leucine:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.[6]
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution (10 mL) and agitate for 15 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).[6]
-
-
Coupling of Alanine:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents, 1.5 mmol) and HBTU (3 equivalents, 1.5 mmol) in DMF (5 mL).[7]
-
Add DIPEA (6 equivalents, 3.0 mmol) to the solution and mix for 1-2 minutes to activate the amino acid.[7]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed.[8]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).[7]
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
-
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.[7]
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (10 mL).[6] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[7]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.[6]
-
Reduce the volume of the TFA filtrate under a gentle stream of nitrogen.
-
Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.[6]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Quantitative Summary for Fmoc-SPPS of Ala-Leu:
| Step | Reagent | Amount (per 0.5 mmol resin) | Reaction Time |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 mL | 5 min + 15 min |
| Ala Coupling | Fmoc-Ala-OH | 1.5 mmol (3 eq) | 1-2 hours |
| HBTU | 1.5 mmol (3 eq) | ||
| DIPEA | 3.0 mmol (6 eq) | ||
| Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | 10 mL | 2-3 hours |
Protocol 2: Boc/Bzl Solid-Phase Synthesis of Alanyl-Leucine
This protocol utilizes the Boc/Bzl strategy, which involves the acid-labile Boc group for N-terminal protection and typically benzyl-based protecting groups for side chains that are cleaved with strong acid.
Materials and Reagents:
| Reagent/Material | Typical Specification | | --- | --- | --- | | Boc-Leu-Merrifield Resin | Loading: 0.3 - 1.0 mmol/g | | Boc-Ala-OH | >99% purity | | Dichloromethane (DCM) | Peptide synthesis grade | | N,N-Dimethylformamide (DMF) | Peptide synthesis grade | | Trifluoroacetic acid (TFA) | Reagent grade | | N,N-Diisopropylethylamine (DIPEA) | Reagent grade | | Dicyclohexylcarbodiimide (DCC) | Reagent grade | | 1-Hydroxybenzotriazole (HOBt) | Reagent grade | | Hydrofluoric acid (HF) | Anhydrous | | Anisole | Reagent grade |
Procedure:
-
Resin Swelling:
-
Place Boc-Leu-Merrifield resin (1 g, assuming 0.5 mmol loading) in a reaction vessel.
-
Swell the resin in DCM (10 mL) for 30 minutes.
-
-
Boc Deprotection of Leucine:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 30 minutes.
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin by washing with 10% DIPEA in DCM (2 x 10 mL), followed by DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Coupling of Alanine:
-
In a separate vial, dissolve Boc-Ala-OH (3 equivalents, 1.5 mmol) and HOBt (3 equivalents, 1.5 mmol) in DMF (5 mL).
-
Cool the solution in an ice bath and add DCC (3 equivalents, 1.5 mmol) in DCM (5 mL).
-
Stir the mixture in an ice bath for 15-20 minutes.
-
Filter the precipitated dicyclohexylurea (DCU) and add the filtrate to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the ninhydrin test.[8]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Final Boc Deprotection:
-
Repeat step 2 to remove the Boc group from the N-terminal alanine.
-
-
Cleavage:
-
Dry the peptidyl-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add anisole (1 mL) as a scavenger.
-
Perform the cleavage with anhydrous HF at 0 °C for 1 hour. Caution: HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized fume hood with appropriate safety precautions.
-
-
Peptide Precipitation and Isolation:
-
After evaporation of the HF, wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Extract the peptide from the resin with a suitable solvent like 10% acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Quantitative Summary for Boc-SPPS of Ala-Leu:
| Step | Reagent | Amount (per 0.5 mmol resin) | Reaction Time |
| Boc Deprotection | 50% TFA in DCM | 10 mL | 30 min |
| Neutralization | 10% DIPEA in DCM | 2 x 10 mL | 5 min each |
| Ala Coupling | Boc-Ala-OH | 1.5 mmol (3 eq) | 2-4 hours |
| DCC | 1.5 mmol (3 eq) | ||
| HOBt | 1.5 mmol (3 eq) | ||
| Cleavage | Anhydrous HF / Anisole | ~10 mL / 1 mL | 1 hour |
Troubleshooting and Optimization
Low yields in solid-phase peptide synthesis can arise from several factors, including incomplete deprotection, poor coupling efficiency, and peptide aggregation.[8] For sequences prone to aggregation, such as those containing consecutive alanine residues, specialized resins or the use of chaotropic salts may be necessary to improve outcomes.[8] Monitoring each deprotection and coupling step, for instance with the Kaiser test, is crucial for successful peptide synthesis.[8] In cases of incomplete coupling, a second coupling step can be performed.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing DL-Alanyl-DL-leucine Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of the dipeptide DL-Alanyl-DL-leucine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a dipeptide composed of the amino acids alanine and leucine.[1][2][3] It is a white to off-white crystalline powder and is generally soluble in water.[1] Aggregation, the self-association of molecules to form larger complexes, is a significant concern as it can lead to loss of product efficacy, altered bioavailability, and potential immunogenicity.[4][5]
Q2: What are the primary factors that induce this compound aggregation?
A2: Several factors can promote the aggregation of peptides like this compound in solution. These include:
-
pH: The pH of the solution is a critical factor. Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge of the molecule is zero.
-
Temperature: Higher temperatures can increase the rate of aggregation.
-
Concentration: Higher concentrations of the dipeptide can increase the likelihood of intermolecular interactions and aggregation.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules, affecting their stability.
Q3: How can I determine the isoelectric point (pI) of this compound?
A3: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the pI can be predicted using online peptide property calculators. Based on its amino acid composition (Alanine and Leucine), the predicted isoelectric point is approximately 6.0 . Several online tools can be used for this prediction.[6][7][8][9][10]
Q4: What are the initial signs of aggregation in my this compound solution?
A4: The initial signs of aggregation can be subtle. Visually, you might observe:
-
Cloudiness or turbidity: The solution may lose its clarity.
-
Precipitation: Visible particles may form and settle at the bottom of the container.
For more sensitive detection, instrumental methods such as Dynamic Light Scattering (DLS) or UV-Visible spectroscopy can be employed to identify the formation of larger particles in the solution.[11][12][13]
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound aggregation.
| Problem | Possible Cause | Recommended Solution |
| Solution appears cloudy or has visible precipitates upon dissolution. | The pH of the solvent may be close to the isoelectric point (pI ≈ 6.0) of the dipeptide, minimizing its solubility. | Adjust the pH of the solvent away from the pI. For this compound, which is a neutral peptide, dissolving in a slightly acidic (e.g., pH 4-5) or slightly basic (e.g., pH 7-8) buffer can increase solubility. |
| Aggregation occurs over time, even in a clear solution. | The solution may be supersaturated, or environmental factors like temperature fluctuations are promoting aggregation. | Decrease the concentration of the dipeptide if possible. Store the solution at a consistent, cool temperature (e.g., 2-8 °C). Consider adding a stabilizing excipient. |
| Difficulty dissolving the lyophilized powder. | The dipeptide has hydrophobic characteristics due to the leucine residue. | Use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to initially dissolve the peptide, and then slowly add the aqueous buffer to the desired concentration. Sonication can also aid in dissolution. |
| Inconsistent experimental results. | Aggregation may be occurring at a low level, affecting the effective concentration of the monomeric dipeptide. | Routinely monitor the solution for aggregation using Dynamic Light Scattering (DLS) before each experiment. Filter the solution through a 0.22 µm filter to remove any existing aggregates. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
This protocol outlines a method to determine the solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Selected buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a series of buffer solutions with varying pH values (e.g., pH 4, 5, 6, 7, 8).
-
Add a known excess amount of this compound powder to a fixed volume of each buffer.
-
Vortex the samples vigorously for 2 minutes to facilitate dissolution.
-
Equilibrate the samples at a controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant using a UV-Visible spectrophotometer at a wavelength where the peptide absorbs (typically around 214 nm for the peptide bond).
-
Determine the concentration of the dissolved peptide using a standard curve.
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[11][12][14][15]
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare the this compound solution at the desired concentration and in the appropriate buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or pre-existing aggregates.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including temperature and measurement duration.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software will analyze the data to provide the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in the average particle size or PDI over time indicates aggregation.
Use of Excipients to Prevent Aggregation
Excipients can be added to the formulation to enhance the stability of this compound and prevent aggregation.
| Excipient Class | Example | Proposed Mechanism of Action | Typical Concentration Range |
| Amino Acids | Arginine | Arginine can suppress protein-protein interactions and aggregation by binding to the peptide surface.[16][17][18][19][20] | 50 - 200 mM[16] |
| Sugars/Polyols | Sucrose, Mannitol | These molecules are preferentially excluded from the peptide surface, leading to preferential hydration and stabilization of the native state. | 5 - 10% (w/v) |
| Surfactants | Polysorbate 80 (Tween 80) | Non-ionic surfactants can prevent surface-induced aggregation and stabilize the peptide in solution.[4] | 0.01 - 0.1% (w/v)[21] |
Visualizing Experimental Workflows
Workflow for Solubility Assessment
References
- 1. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 7. Peptide Property Calculator [novoprolabs.com]
- 8. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 9. bachem.com [bachem.com]
- 10. neurosnap.ai [neurosnap.ai]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. medium.com [medium.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zentriforce.com [zentriforce.com]
- 16. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The effects of arginine glutamate, a promising excipient for protein formulation, on cell viability: Comparisons with NaCl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of the excipient concentration on the pharmacokinetics of PM181104, a novel antimicrobial thiazolyl cyclic peptide antibiotic, following intravenous administration to mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for DL-Alanyl-DL-leucine Separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and protocols for optimizing the HPLC gradient separation of DL-Alanyl-DL-leucine stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound?
The primary challenge is that this compound is a mixture of four stereoisomers: D-Ala-L-Leu, L-Ala-D-Leu, D-Ala-D-Leu, and L-Ala-L-Leu. These must be separated into two diastereomeric pairs (e.g., L/D and D/L isomers vs. L/L and D/D isomers). The separation relies on subtle differences in their physicochemical properties under chromatographic conditions.
Q2: What is a recommended starting point for an HPLC method?
A robust starting point for method development is to use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a mobile phase consisting of water with an acid modifier as Mobile Phase A and acetonitrile as Mobile Phase B.[1] A shallow gradient is recommended for peptide separations, typically starting with a low percentage of organic solvent and increasing at a rate of about 1% per minute.[2][3]
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[3]
-
Initial Gradient: 5% to 50% B over 45 minutes (1% B/min).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: Low UV, typically between 200-225 nm, as the dipeptide lacks a strong chromophore.[1]
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Q3: Why is mobile phase pH critical for this separation?
The pH of the mobile phase directly affects the ionization state of the dipeptide's terminal amino and carboxyl groups.[2] Adjusting the pH can alter the hydrophobicity and interaction with the stationary phase, which is one of the most powerful tools for changing selectivity between diastereomers.[2] Operating at a pH far from the analyte's pKa values (e.g., pH < 4) is crucial for achieving sharp, symmetrical peaks.[4]
Q4: Should I use a guard column?
Yes, using a guard column is highly recommended. It protects the analytical column from contaminants present in the sample or mobile phase, extending the column's lifetime and preventing issues like peak shape distortion and high backpressure.[5] If you notice peak shape deteriorating, replacing the guard column is a simple first step before replacing the more expensive analytical column.
Troubleshooting Guide
Problem 1: Poor resolution (Rs < 1.5) between diastereomeric pairs.
| Possible Cause | Solution |
| Gradient is too steep. | Decrease the gradient slope. A shallower gradient increases the interaction time with the stationary phase, often improving resolution between closely eluting compounds.[6][7] Try reducing the slope from 1%/min to 0.5%/min. |
| Incorrect mobile phase composition. | Modify the mobile phase. Adjusting the pH by changing the buffer or acid modifier can dramatically impact selectivity.[2] Consider screening different pH values (e.g., pH 2.5 vs. 3.5). |
| Suboptimal column chemistry. | Screen different stationary phases. If a C18 column does not provide adequate selectivity, try a column with different properties, such as a C8 or a phenyl-hexyl column.[2] For particularly difficult separations, a chiral stationary phase may be required.[8][9] |
| Temperature is not optimized. | Optimize the column temperature. Temperature affects mobile phase viscosity and mass transfer.[10] Test temperatures between 25°C and 40°C. Higher temperatures can sometimes improve efficiency but may also reduce retention. |
Problem 2: Peak tailing or fronting (poor peak shape).
| Possible Cause | Solution |
| Secondary silanol interactions. | The dipeptide's free amino group can interact with acidic silanol groups on the silica support, causing tailing. Ensure the mobile phase pH is low (e.g., < 3.0 with 0.1% TFA) to suppress silanol ionization.[4] |
| Column contamination or blockage. | If all peaks tail, the column inlet frit may be partially blocked.[5] First, try backflushing the column. If that fails, replace the frit or the column. Always use a guard column to prevent this.[5] |
| Sample solvent is incompatible with the mobile phase. | The sample should be dissolved in a solvent that is weaker than or identical to the starting mobile phase. Injecting in a stronger solvent (e.g., high ACN concentration) can cause peak distortion, especially for early-eluting peaks. |
| Column overload. | The mass of the injected sample is too high, saturating the stationary phase. This often results in a "right triangle" peak shape with reduced retention time.[5] Reduce the injection volume or the sample concentration and re-inject. |
Problem 3: Retention times are drifting or not reproducible.
| Possible Cause | Solution |
| Inadequate column equilibration. | Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A typical equilibration time is 10-15 column volumes. |
| Mobile phase composition is changing. | If preparing mobile phases by hand-mixing, ensure accuracy. Use a gradient proportioning valve if possible. Degas mobile phases properly to prevent bubble formation in the pump. |
| Temperature fluctuations. | Use a column oven to maintain a constant, stable temperature. Inconsistent temperatures can affect mobile phase viscosity and retention times.[11] |
| Column degradation. | Over time, especially under harsh pH conditions, the stationary phase can degrade, leading to retention shifts.[5] Track column performance with a system suitability standard. If performance degrades beyond acceptable limits, replace the column. |
Method Optimization Data
The following table presents hypothetical but realistic data illustrating how changing the gradient slope can affect the separation of the four stereoisomers of Alanyl-Leucine on a C18 column.
Table 1: Effect of Gradient Slope on Diastereomer Separation
Conditions: C18 Column (4.6 x 250 mm), 1.0 mL/min, 30°C, Detection at 214 nm. Mobile Phase A: 0.1% TFA in H₂O, Mobile Phase B: 0.1% TFA in ACN. Gradient from 10% B to 40% B.
| Gradient Slope (%B / min) | Stereoisomer | Retention Time (t_R), min | Tailing Factor (T_f) | Resolution (R_s) vs. Previous Peak |
| 2.0 | L-Ala-L-Leu | 12.5 | 1.1 | - |
| D-Ala-D-Leu | 12.8 | 1.1 | 1.3 | |
| L-Ala-D-Leu | 13.5 | 1.2 | 1.8 | |
| D-Ala-L-Leu | 13.7 | 1.2 | 0.9 | |
| 1.0 | L-Ala-L-Leu | 16.8 | 1.1 | - |
| D-Ala-D-Leu | 17.3 | 1.1 | 1.8 | |
| L-Ala-D-Leu | 18.6 | 1.1 | 2.5 | |
| D-Ala-L-Leu | 19.0 | 1.2 | 1.5 | |
| 0.5 | L-Ala-L-Leu | 22.1 | 1.0 | - |
| D-Ala-D-Leu | 22.9 | 1.1 | 2.1 | |
| L-Ala-D-Leu | 25.0 | 1.1 | 3.1 | |
| D-Ala-L-Leu | 25.6 | 1.1 | 1.9 |
As shown, decreasing the gradient slope from 2.0%/min to 0.5%/min significantly increases retention times but provides a substantial improvement in the resolution (Rs) between all stereoisomer pairs.
Experimental Protocols
Protocol 1: HPLC Gradient Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method for this compound.
-
System Preparation & Column Selection:
-
Ensure the HPLC system is properly maintained, calibrated, and free of leaks.[11]
-
Install a high-quality reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) and a compatible guard column.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas thoroughly.
-
-
Scouting Gradient Run:
-
Set the column oven to 30°C. Set the detector wavelength to 214 nm.
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes at 1.0 mL/min.
-
Inject a standard containing all four stereoisomers.
-
Run a broad "scouting" gradient from 5% B to 60% B over 55 minutes (a slope of 1% B/min).[2] This helps determine the approximate acetonitrile concentration at which the compounds elute.[3]
-
-
Gradient Optimization (Fine-Tuning):
-
Based on the scouting run, narrow the gradient range. If the peaks eluted between 15 and 20 minutes in the scouting run (corresponding to 20-25% B), design a new, shallower gradient.
-
New Gradient: Start at 15% B and run to 30% B over 30 minutes (a slope of 0.5% B/min).
-
This shallow gradient is critical for resolving closely eluting diastereomers.[6][7]
-
-
pH and Stationary Phase Screening (If Necessary):
-
Method Validation:
-
Once a suitable separation is achieved (Rs > 1.5 for all pairs), perform system suitability tests to confirm reproducibility, peak shape, and resolution.
-
Visualized Workflows and Logic
Caption: A systematic workflow for developing and optimizing an HPLC separation method.
Caption: A decision tree for systematically troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 3. peptide.com [peptide.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Troubleshooting low yield in DL-Alanyl-DL-leucine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of DL-Alanyl-DL-leucine, with a focus on addressing low yields and related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in this compound synthesis?
Low yields in dipeptide synthesis can stem from several factors. The most common issues include incomplete coupling reactions, where the peptide bond between alanine and leucine fails to form efficiently, and the occurrence of side reactions. One significant side reaction at the dipeptide stage is the formation of diketopiperazine, a stable six-membered ring that results in the cleavage of the dipeptide from the resin in solid-phase synthesis or premature termination in solution-phase synthesis.[1][2][3] Additionally, for hydrophobic dipeptides like this compound, aggregation of the peptide chains can hinder reagent access, leading to incomplete reactions.[4][5] The choice of protecting groups and coupling reagents also plays a crucial role in the overall efficiency and yield of the synthesis.[6]
Q2: How can I minimize diketopiperazine formation?
Diketopiperazine formation is a prevalent side reaction in the synthesis of dipeptides.[7] To minimize this, several strategies can be employed. In solid-phase peptide synthesis (SPPS), using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can physically obstruct the intramolecular cyclization.[8] Another effective method is to couple the third amino acid immediately after the deprotection of the second residue's N-terminus, which introduces steric hindrance and reduces the likelihood of cyclization.[8] In solution-phase synthesis, maintaining protonation of the N-terminal amine until the subsequent coupling step can suppress this side reaction.[7]
Q3: My protected this compound is poorly soluble. How can I address this?
Protected hydrophobic peptides are often poorly soluble in common organic solvents due to strong intermolecular hydrogen bonding, which leads to aggregation.[9] To improve solubility, several approaches can be taken. Changing the solvent to a more polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can be effective.[4][10] The use of chaotropic salts, such as lithium chloride (LiCl), in the reaction mixture can also disrupt aggregation and improve solvation.[4][11] In some cases, elevating the reaction temperature can help break up aggregates and enhance solubility.[9]
Q4: What is the impact of the coupling reagent on yield and racemization?
The choice of coupling reagent significantly affects both the yield and the stereochemical purity of the final dipeptide.[6] Highly efficient uronium/aminium-based reagents like HATU, HBTU, and COMU generally provide high yields and faster reaction times.[6][12] However, the basic conditions required for these reagents can sometimes lead to racemization, particularly of the activated amino acid.[13][14] Carbodiimide reagents like DCC and DIC, especially when used with additives such as HOBt or OxymaPure, offer a good balance of high yield and low racemization levels.[12][15] The addition of these auxiliaries helps to suppress the formation of the oxazolone intermediate that leads to racemization.[13]
Troubleshooting Guides
Issue 1: Low Crude Yield of this compound
Potential Causes:
-
Incomplete Coupling: The peptide bond formation between the protected alanine and leucine moieties is not going to completion. This can be due to steric hindrance, aggregation, or insufficient reactivity of the coupling agent.[6][10]
-
Diketopiperazine Formation: The linear dipeptide cyclizes to form a stable six-membered ring, which is a common side reaction at this stage.[1][2][3]
-
Aggregation: The hydrophobic nature of the alanine and leucine side chains can cause the growing peptide to aggregate, preventing reagents from reaching the reactive sites.[4][5]
Recommended Solutions:
-
Optimize Coupling Conditions:
-
Minimize Diketopiperazine Formation:
-
If using SPPS, employ a 2-chlorotrityl chloride resin.[8]
-
In solution-phase synthesis, ensure the N-terminal amine of the dipeptide is protonated (as a salt) before the next coupling step.
-
-
Disrupt Aggregation:
Issue 2: Presence of Diastereomeric Impurities (Racemization)
Potential Causes:
-
Over-activation of the Carboxylic Acid: The coupling reagent can lead to the formation of a symmetric anhydride or an oxazolone, both of which are susceptible to epimerization at the alpha-carbon.[13][14]
-
Strong Base: The use of a strong, non-sterically hindered base can abstract the alpha-proton of the activated amino acid, leading to racemization.[14]
Recommended Solutions:
-
Use Racemization-Suppressing Additives: Always use additives like HOBt or OxymaPure when employing carbodiimide coupling reagents.[12][15]
-
Choose the Right Base: Use a sterically hindered base like diisopropylethylamine (DIPEA) in moderation. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be preferable.[13]
-
Control Reaction Temperature: Perform the coupling reaction at 0°C or room temperature, as higher temperatures can increase the rate of racemization.[8]
Issue 3: Difficulty in Purifying the Final Product
Potential Causes:
-
Poor Solubility of the Deprotected Dipeptide: The free this compound can have limited solubility in common HPLC mobile phases, leading to broad peaks and poor recovery.[17]
-
Aggregation During Purification: The hydrophobic nature of the dipeptide can cause it to aggregate even in the purification buffers, leading to column clogging and poor separation.[17]
-
Co-elution of Impurities: Deletion sequences or diastereomers may have similar retention times to the desired product, making separation difficult.[8]
Recommended Solutions:
-
Optimize HPLC Conditions:
-
Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve the separation of closely related impurities.[8]
-
Increase the column temperature to improve peak shape and reduce aggregation.[18]
-
Consider using a different stationary phase, such as a C8 or phenyl-hexyl column, to alter the selectivity of the separation.[8]
-
-
Improve Sample Solubility:
-
Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting it with the mobile phase for injection.[17]
-
-
Modify the Mobile Phase:
-
Adding a small amount of a chaotropic agent like guanidinium chloride to the mobile phase can help disrupt aggregation.[8]
-
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in Dipeptide Synthesis *
| Coupling Reagent | Additive | Base | Typical Crude Purity (%) | Typical Racemization (%) |
| DIC | HOBt | DIPEA | 90-95 | < 1.0 |
| HBTU | - | DIPEA | >95 | < 1.0 |
| HATU | - | DIPEA | >98 | < 0.5 |
| COMU | - | DIPEA | >98 | < 0.5 |
| PyBOP | - | DIPEA | >95 | < 1.0 |
*Note: These are representative values based on the synthesis of model peptides. Actual results may vary depending on the specific reaction conditions and the peptide sequence.[6][12]
Table 2: Troubleshooting Low Yield - Summary of Strategies
| Problem | Potential Cause | Recommended Solution |
| Low Crude Yield | Incomplete Coupling | Use a more potent coupling reagent (e.g., HATU, COMU); increase reagent equivalents; extend reaction time.[6][12][16] |
| Diketopiperazine Formation | Use 2-chlorotrityl chloride resin (SPPS); keep N-terminus protonated (solution-phase).[8] | |
| Aggregation | Use NMP or add DMSO as solvent; add chaotropic salts (e.g., LiCl); increase reaction temperature.[4][10][11] | |
| Diastereomeric Impurities | Racemization | Use additives (HOBt, OxymaPure) with carbodiimides; use a sterically hindered base (DIPEA); control temperature.[12][13][15] |
| Purification Difficulties | Poor Solubility / Aggregation | Optimize HPLC gradient and temperature; use a stronger solvent for sample dissolution; modify the mobile phase.[8][17][18] |
Experimental Protocols
Solution-Phase Synthesis of Z-DL-Alanyl-DL-leucine-OMe
This protocol describes a typical solution-phase synthesis of a protected form of this compound.
Materials:
-
Z-DL-Alanine
-
DL-Leucine methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve Z-DL-Alanine (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath and add DIC (1.0 eq.). Stir for 10-15 minutes.
-
Neutralization and Coupling: In a separate flask, dissolve DL-Leucine methyl ester hydrochloride (1.0 eq.) in DCM and add DIPEA (1.1 eq.). Add this solution to the activated Z-DL-Alanine mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Z-DL-Alanyl-DL-leucine-OMe.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Deprotection of Z-DL-Alanyl-DL-leucine-OMe
1. Saponification of the Methyl Ester:
-
Dissolve Z-DL-Alanyl-DL-leucine-OMe (1.0 eq.) in a mixture of methanol and water.[19]
-
Add 1 M NaOH solution (1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).[19]
-
Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield Z-DL-Alanyl-DL-leucine.
2. Hydrogenolysis of the Z-group:
-
Dissolve Z-DL-Alanyl-DL-leucine (1.0 eq.) in methanol.[17]
-
Add 10% Palladium on carbon (catalytic amount).[17]
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by TLC).[17]
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.[17]
-
Concentrate the filtrate to obtain the final this compound.
Mandatory Visualizations
Caption: Solution-phase synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key factors influencing this compound synthesis outcomes.
References
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. waters.com [waters.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Dipeptide Solubility in Neutral pH Media
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with dipeptide solubility in neutral pH environments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of dipeptides in neutral pH media.
| Problem | Potential Cause | Suggested Solution |
| Dipeptide powder does not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). | The dipeptide is hydrophobic due to its amino acid composition (e.g., contains non-polar residues like Leucine, Isoleucine, Valine, Phenylalanine).[1][2] | 1. Initial Dissolution in Organic Solvent: First, dissolve the dipeptide in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3] Then, slowly add the aqueous buffer to the desired concentration while vortexing.[3] 2. pH Adjustment: If the dipeptide has ionizable groups, adjust the pH of the buffer to be at least 2 units away from its isoelectric point (pI) to increase its net charge and solubility. For basic dipeptides, a slightly acidic buffer may help, while for acidic dipeptides, a slightly basic buffer may be beneficial.[2] |
| Dipeptide precipitates out of solution after initial dissolution upon addition of aqueous buffer. | The solubility limit of the dipeptide in the final solvent mixture has been exceeded. | 1. Lower the Final Concentration: Prepare a more dilute final solution. 2. Increase the Co-solvent Ratio: If the experimental setup allows, increase the percentage of the organic co-solvent in the final mixture. Be mindful of the solvent's potential impact on downstream assays. 3. Use Sonication: Brief sonication in a water bath can help to break up aggregates and improve dissolution.[3] |
| The dipeptide solution is cloudy or forms a gel over time. | The dipeptide is aggregating. This is common for peptides with a high propensity to form secondary structures like β-sheets.[4] | 1. Work at Lower Concentrations: Aggregation is often concentration-dependent.[4] 2. Store at Low Temperatures: Store stock solutions at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles that can promote aggregation. 3. Incorporate Chaotropic Agents: For non-biological assays, consider using chaotropic agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M urea to disrupt hydrogen bonds and prevent aggregation.[3] |
| Dipeptide containing Cysteine (Cys) is difficult to dissolve or precipitates. | Cysteine residues can oxidize to form disulfide bonds, leading to dimerization and reduced solubility, especially at neutral or basic pH. | 1. Use Degassed Buffers: Prepare all buffers with degassed water to minimize oxidation. 2. Maintain a Slightly Acidic pH: Dissolve and store cysteine-containing dipeptides in a slightly acidic buffer (pH < 7) to reduce the rate of oxidation.[5] 3. Avoid DMSO: DMSO can oxidize cysteine residues. Use DMF as an alternative organic solvent if needed.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the first solvent I should try to dissolve a new dipeptide?
A1: For any new dipeptide, it is recommended to first attempt to dissolve a small amount in sterile, distilled water, especially for dipeptides with charged or polar amino acids.[6] If the dipeptide is hydrophobic, a water-miscible organic solvent like DMSO or DMF should be your next choice.[3]
Q2: How can I predict the solubility of my dipeptide?
A2: The amino acid composition is the primary determinant of a dipeptide's solubility.[1] A simple way to predict solubility is to calculate the net charge of the dipeptide at neutral pH. Assign a value of +1 to basic residues (Lysine, Arginine, Histidine) and the N-terminus, and -1 to acidic residues (Aspartic acid, Glutamic acid) and the C-terminus. A higher absolute net charge generally corresponds to better aqueous solubility. Dipeptides with a high percentage of hydrophobic residues are likely to have poor water solubility.[1]
Q3: Can I use sonication or heat to dissolve my dipeptide?
A3: Yes, both sonication and gentle warming (e.g., to 37°C) can be used to aid dissolution.[3] However, these should be applied cautiously. Excessive sonication can generate heat and potentially degrade the dipeptide, while prolonged exposure to high temperatures can also lead to degradation.[3]
Q4: What are some chemical modifications that can improve dipeptide solubility?
A4: Covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, can significantly increase the hydrophilicity and solubility of dipeptides.[6] Other modifications include N-terminal acetylation and C-terminal amidation, which can alter the net charge and improve solubility.[2]
Q5: How do co-solvents and surfactants improve dipeptide solubility?
A5: Co-solvents like DMSO and ethanol can increase the solubility of hydrophobic dipeptides by reducing the polarity of the aqueous medium.[2] Surfactants, on the other hand, can form micelles that encapsulate hydrophobic dipeptides, thereby increasing their apparent solubility in aqueous solutions.
Quantitative Data on Dipeptide Solubility
The following tables provide quantitative data on the solubility of various dipeptides in neutral pH media.
Table 1: Solubility of Selected Dipeptides in Water at Neutral pH (298.15 K)
| Dipeptide | Sequence | Solubility (mol/kg) |
| Glycyl-glycine | Gly-Gly | 1.79[7][8] |
| Glycyl-L-alanine | Gly-Ala | 2.58[7][8] |
| L-Alanyl-glycine | Ala-Gly | 1.55[7][8] |
| L-Alanyl-L-alanine | Ala-Ala | 1.83[7][8] |
Data is adjusted to pH 7.[7]
Detailed Experimental Protocols
Protocol 1: N-Terminal PEGylation of a Dipeptide
This protocol describes a general procedure for the selective PEGylation of the N-terminal α-amino group of a dipeptide using methoxy PEG propionaldehyde (mPEG-ALD).[6]
Materials:
-
Dipeptide with a free N-terminus
-
Methoxy PEG propionaldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 5.0-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.4
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass Spectrometer for verification
Procedure:
-
Dipeptide Dissolution: Dissolve the dipeptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer to a concentration that will achieve a 5-20 fold molar excess over the dipeptide.
-
Reaction Initiation: Add the dissolved mPEG-ALD solution to the dipeptide solution.
-
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated dipeptide using RP-HPLC.
-
Verification: Confirm the identity and purity of the PEGylated dipeptide by mass spectrometry.
Protocol 2: Preparation of Dipeptide-Cyclodextrin Inclusion Complexes by Co-precipitation
This protocol outlines a general method for preparing inclusion complexes of a hydrophobic dipeptide with β-cyclodextrin using the co-precipitation technique.[9]
Materials:
-
Hydrophobic dipeptide
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
β-Cyclodextrin Solution Preparation: Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at 60-70°C.
-
Dipeptide Solution Preparation: Dissolve the hydrophobic dipeptide in a minimal amount of ethanol.
-
Complex Formation: Slowly add the dipeptide solution dropwise to the heated β-cyclodextrin solution while stirring continuously.
-
Precipitation: Continue stirring the mixture and allow it to cool down slowly to room temperature, and then further cool in an ice bath to promote the precipitation of the inclusion complex.
-
Isolation: Collect the precipitate by centrifugation.
-
Washing: Wash the precipitate with a small amount of cold ethanol to remove any surface-adsorbed dipeptide.
-
Drying: Dry the resulting powder under vacuum or by lyophilization.
Visualizations
Caption: A general workflow for solubilizing dipeptides and troubleshooting common issues.
Caption: Logical relationship between dipeptide properties, solubilization strategies, and solubility outcome.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. biorbyt.com [biorbyt.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
DL-Alanyl-DL-leucine degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways, storage conditions, and troubleshooting for DL-Alanyl-DL-leucine (CAS: 1999-42-4).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a dipeptide composed of the amino acids DL-alanine and DL-leucine.[1] It exists as a white to off-white crystalline powder and is soluble in water.[1] Due to the presence of both D and L forms of alanine and leucine, it is a racemic mixture.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound, like other peptides, is the hydrolysis of the peptide bond, which is significantly influenced by pH.[2] This reaction breaks the dipeptide into its constituent amino acids, alanine and leucine. Other potential degradation pathways, especially under harsh conditions, include deamination, decarboxylation, and oxidation.[3] Under thermal stress, cyclization to form diketopiperazines can also occur.[3]
Q3: What are the optimal storage conditions for this compound?
To ensure the long-term stability of lyophilized (solid) this compound , it should be stored in a tightly sealed container at -20°C, protected from moisture and light. For This compound in solution , it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage or -80°C for long-term storage.[4] The stability of peptide solutions is enhanced at a slightly acidic pH of around 5-6.
Q4: How does pH affect the stability of this compound in solution?
The stability of this compound in aqueous solutions is highly dependent on pH. The rate of hydrolysis of the peptide bond is minimized in a slightly acidic to neutral pH range (approximately pH 6.0).[2] Both strongly acidic and alkaline conditions will accelerate the degradation of the dipeptide.[2]
Q5: What are the expected degradation products of this compound?
The primary degradation products from hydrolysis are the individual amino acids: DL-Alanine and DL-Leucine . Under oxidative conditions, hydroxylated forms of leucine may be produced.[5] Thermal degradation can lead to the formation of a cyclic dipeptide, a diketopiperazine .[3]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution | Verify the pH of your solution. Adjust to a pH between 5.0 and 6.0 using a suitable buffer system for optimal stability. |
| Improper storage temperature | Ensure that stock solutions are stored at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots of your stock solution to minimize freezing and thawing. |
| Microbial contamination | For aqueous solutions, consider sterile filtering through a 0.22 µm filter before storage. |
Issue 2: Poor Solubility of this compound
| Possible Cause | Troubleshooting Step |
| Approaching the isoelectric point | Adjust the pH of the solvent. Lowering the pH below the pI or raising it above the pI will increase the net charge and enhance solubility. |
| Incorrect solvent | While this compound is soluble in water, for very high concentrations, the use of a minimal amount of organic solvent like DMSO followed by aqueous dilution may be necessary. Sonication can aid in dissolution.[6] |
Issue 3: Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of the dipeptide | The appearance of new peaks, typically corresponding to alanine and leucine, indicates degradation. Confirm by comparing retention times with standards of the individual amino acids. |
| Formation of cyclic byproducts | A peak corresponding to the diketopiperazine may appear, especially if the sample has been exposed to high temperatures. |
| Contamination | Inject a blank (solvent only) to rule out contamination from the solvent or HPLC system. Ensure all glassware and solvents are clean. |
| Column overload | If peak shapes are broad or splitting, try injecting a more dilute sample. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Long-term (years) | Store in a desiccator, protected from light. |
| Solution | -20°C | Short-term (weeks to a month) | Aliquot to avoid freeze-thaw cycles. Optimal pH 5-6. |
| Solution | -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. Optimal pH 5-6. |
Table 2: Hypothetical pH-Dependent Degradation of this compound at 37°C*
| pH | Apparent First-Order Rate Constant (k) (days⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.231 | 3.0 |
| 4.0 | 0.046 | 15.1 |
| 6.0 | 0.023 | 30.1 |
| 8.0 | 0.069 | 10.0 |
| 10.0 | 0.462 | 1.5 |
*Disclaimer: The quantitative data for the degradation rate and half-life is hypothetical and extrapolated from studies on structurally similar dipeptides to provide a practical reference.[2]
Experimental Protocols
Protocol 1: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH values (e.g., phosphate buffers)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired buffer or solvent.
-
Incubate the solution under the desired storage conditions (e.g., specific temperature and pH).
-
At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot of the sample for analysis.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the initial time point (t=0).
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks (degradation products) over time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
The degradation rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration versus time. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for HPLC stability analysis.
References
- 1. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthetic DL-Alanyl-DL-leucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic DL-Alanyl-DL-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically performed via Solid-Phase Peptide Synthesis (SPPS), can introduce several types of impurities. These can be broadly categorized as:
-
Diastereomers: Due to the chiral nature of both alanine and leucine, racemization can occur during the synthesis process, leading to the formation of diastereomers such as D-Alanyl-L-leucine, L-Alanyl-D-leucine, and D-Alanyl-D-leucine.[1][2] The extent of racemization can be influenced by factors like the coupling reagents and the base used.[3]
-
Deletion and Insertion Peptides: Incomplete coupling or deprotection steps during SPPS can result in peptides missing an amino acid (deletion) or having an extra amino acid (insertion).[4] For a dipeptide like this compound, a common deletion impurity would be the individual amino acids Alanine or Leucine.
-
Protecting Group-Related Impurities: Incomplete removal of temporary (e.g., Fmoc) or permanent protecting groups from the amino acid side chains or termini can lead to impurities.[5][6]
-
Side-Reaction Products: A notable side reaction in dipeptide synthesis is the formation of diketopiperazine, a cyclic dipeptide, which can occur after the second amino acid is coupled.
-
Reagent-Related Impurities: Residual solvents, coupling reagents, and scavengers used during synthesis and cleavage can also be present in the final product.
Q2: What are the expected levels of these impurities in a typical synthesis?
A2: The levels of impurities can vary significantly depending on the synthesis protocol, the purity of the starting materials, and the purification methods employed. However, based on literature for similar peptide syntheses, the following are general estimates:
| Impurity Type | Typical Percentage Range | Notes |
| Diastereomers (Racemization) | < 1% per amino acid residue | Can be higher depending on the coupling method and the specific amino acid. Studies have shown racemization to be 0.4% or less per synthesis cycle in some cases.[1][2] |
| Deletion Peptides | 0.1 - 5% | Highly dependent on the efficiency of the coupling and deprotection steps. A study on a model peptide showed an average deletion of 0.036% per step under optimized conditions.[4] |
| Insertion Peptides | < 1% | Generally less common than deletion peptides but can occur with certain coupling protocols. The same study found an average insertion of 0.029% per step.[4] |
| Protecting Group-Related Impurities | Variable, can be significant if cleavage is incomplete | Should be minimized through optimized deprotection and cleavage protocols. |
| Diketopiperazine | Variable | More prevalent for sequences prone to cyclization. |
Q3: How can I detect and quantify these impurities?
A3: The most common analytical techniques for identifying and quantifying impurities in synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Reversed-Phase HPLC (RP-HPLC) with UV detection is a robust method for assessing purity and quantifying impurities based on peak area. Chiral chromatography methods can be employed to separate and quantify diastereomers.
-
LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the target peptide and the identification of impurities based on their mass-to-charge ratio.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low final yield of this compound.
| Possible Cause | Recommended Solution |
| Incomplete Coupling | - Optimize coupling time and temperature: Extend the reaction time or slightly increase the temperature. - Use a more efficient coupling reagent: Consider using reagents like HBTU, HATU, or COMU. - Double coupling: Perform the coupling step twice to ensure complete reaction, especially for the second amino acid. |
| Incomplete Deprotection of the N-terminal protecting group (e.g., Fmoc) | - Extend deprotection time: Increase the treatment time with the deprotection reagent (e.g., piperidine). - Monitor deprotection: Use a colorimetric test like the Kaiser test to confirm the presence of free amines after deprotection. |
| Peptide Aggregation on the Resin | - Use a lower substitution resin: This can reduce steric hindrance. - Incorporate chaotropic salts or use high-boiling point solvents: These can help disrupt secondary structures that lead to aggregation. |
| Formation of Diketopiperazine | - Choose an appropriate resin: Using a 2-chlorotrityl chloride resin can sterically hinder the cyclization reaction. - Couple the second amino acid immediately after deprotection: Minimize the time the deprotected dipeptide remains on the resin. |
Issue 2: High levels of diastereomeric impurities detected.
| Possible Cause | Recommended Solution |
| Racemization during amino acid activation | - Use a racemization-suppressing additive: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to the coupling reaction can minimize racemization.[3] - Choose the right coupling reagent: Some coupling reagents are more prone to causing racemization than others. DIC/HOBt is a standard, cost-effective option, while more advanced reagents may offer better suppression of racemization. - Avoid strong bases: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[3] |
| Racemization of the C-terminal amino acid during resin loading | - Use pre-loaded resins: This can help to avoid racemization during the initial attachment of the first amino acid. |
Issue 3: Presence of deletion peptides in the final product.
| Possible Cause | Recommended Solution |
| Inefficient coupling reaction | - Ensure proper activation of the amino acid: Use fresh coupling reagents and appropriate stoichiometry. - Monitor coupling completion: Use a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion before proceeding to the next step. If the test is positive (indicating free amines), repeat the coupling step. |
| Steric hindrance | - Increase reaction time and/or temperature. - Use a more potent coupling reagent. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual solid-phase synthesis of this compound.
Materials:
-
Fmoc-DL-Leucine-Wang resin
-
Fmoc-DL-Alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-DL-Leucine-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-DL-Alanine:
-
In a separate vessel, dissolve Fmoc-DL-Alanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6 eq.) to the reaction vessel.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to check for completion. If the test is positive, repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by preparative RP-HPLC.
-
Protocol 2: HPLC Analysis of this compound and its Impurities
This protocol provides a starting point for the analytical separation of this compound and potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
Chromatographic Conditions:
-
Gradient: 5% to 30% Solvent B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the crude or purified peptide in Solvent A at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Purification with Flash Chromatography
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides using flash chromatography. This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the flash chromatography purification of peptides.
Problem 1: Poor Peak Shape (Tailing or Broadening)
Q: My peptide is showing significant peak tailing or eluting as a very broad peak. What are the possible causes and how can I fix it?
A: Poor peak shape in flash chromatography can be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:
-
Secondary Interactions with Column Silanols: The basic residues in your peptide (like Arginine) can interact with residual silanol groups on the silica-based column, leading to peak tailing.[1]
-
Solution: Ensure a low pH mobile phase by using an additive like 0.1% trifluoroacetic acid (TFA). This protonates the silanols and minimizes these unwanted interactions.[1] Increasing the concentration of the mobile phase modifier (e.g., from 0.1% to 0.5% TFA) can also sharpen peaks significantly.[2]
-
-
Peptide Aggregation on the Column: Peptides, especially hydrophobic or arginine-rich ones, have a tendency to aggregate, which can cause broad peaks.[1]
-
Solution: Reduce the sample load on the column. You can also try adding a small amount of an organic solvent like acetonitrile to your sample diluent to disrupt aggregation.[1]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of your peptide.
-
Solution: Analyze the isoelectric point (pI) of your peptide.[2] If the current mobile phase pH is close to the pI, the peptide will have minimal net charge, increasing the likelihood of aggregation. Adjusting the pH away from the pI can increase its net charge and reduce aggregation through electrostatic repulsion.[1] For example, a sample containing both linear and cyclized oxytocin that was unresolvable at pH 2 was easily purified at pH 10.[2]
-
-
Slow On-Column Diffusion: A flow rate that is too slow can lead to significant peak broadening due to on-column diffusion.[3]
-
Solution: While very fast flow rates can decrease resolution, an excessively slow rate is also detrimental. Experiment with increasing the flow rate to find an optimal balance between purification time and peak sharpness.[3]
-
Problem 2: Insufficient Resolution of Target Peptide from Impurities
Q: My target peptide is co-eluting with impurities. How can I improve the separation?
A: Achieving baseline separation is crucial for obtaining high-purity peptides. Here are several strategies to enhance resolution:
-
Optimize the Gradient: A standard linear gradient may not be sufficient for resolving closely eluting impurities.
-
Solution 1: Focused (Shallow) Gradient: After an initial scouting run to determine the approximate elution concentration of your peptide, you can run a shallower, more focused gradient around that concentration.[4][5] This increases the separation between peaks.
-
Solution 2: Step Gradient: A step gradient, which involves a series of isocratic holds, can significantly improve separation and often requires less solvent and time than a linear gradient.[5][6][7] For a 33-residue cationic peptide, switching from a linear to an optimized step gradient increased the purity from approximately 60% to about 89%.[6]
-
-
Change the Mobile Phase Selectivity: Altering the chemical environment can change the relative retention of your peptide and impurities.
-
Solution 1: Modify the Mobile Phase pH: As mentioned for peak shape, changing the pH can also alter selectivity.[2][8][9] A mixture of linear and disulfide-mediated cyclic oxytocin that was not resolvable under standard acidic conditions could be separated by increasing the mobile phase pH.[8]
-
Solution 2: Change the Organic Solvent: While acetonitrile is the most common organic solvent, others like methanol can be used.[10][11] Different solvents can offer different selectivities.[11]
-
-
Try a Different Stationary Phase: If optimizing the mobile phase doesn't provide the desired resolution, changing the column chemistry might be necessary.
Frequently Asked Questions (FAQs)
This section addresses common questions about optimizing peptide purification with flash chromatography.
Q1: What is the typical loading capacity for peptides in flash chromatography?
A1: Flash chromatography offers a significantly higher loading capacity compared to preparative RP-HPLC.[8][9][13] This allows for the processing of more peptide in a single injection, which can remove a significant amount of impurities and reduce the time and effort for any subsequent HPLC polishing steps.[13] The exact loading capacity depends on several factors, including the complexity of the crude mixture, the required purity, and the column size. As a general guideline, you can often load a much larger amount of your entire synthesis onto a flash column.[5]
Q2: How do I choose the right solvent to dissolve my crude peptide for injection?
A2: The choice of injection solvent is critical to avoid peak broadening and distortion.
-
Ideal Scenario: Dissolve the peptide in the mobile phase with the weakest elution strength (highly aqueous).[10]
-
For Poorly Soluble Peptides: If your peptide is not soluble in aqueous solutions, you can use a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][10][14] It is recommended to dissolve the sample in the smallest possible volume to minimize peak broadening.[2] Using DMSO can keep the sample highly concentrated without significantly impacting the chromatography.[2]
Q3: Can I reuse flash chromatography cartridges for peptide purification?
A3: Yes, reversed-phase flash chromatography cartridges, such as C18 columns, can often be reused, similar to HPLC columns.[5] This can help to reduce the cost per purification. The lifetime of the cartridge will depend on the nature of the samples and the cleaning procedures used between runs.
Q4: How does flash chromatography compare to preparative HPLC for peptide purification in terms of time and solvent consumption?
A4: Flash chromatography is generally much faster and consumes less solvent than preparative HPLC. For the purification of a 44-amino acid peptide (APH3), flash chromatography took only 27 minutes and used significantly less solvent compared to 160 minutes and a much higher solvent volume for preparative HPLC, while yielding a similar amount of pure peptide.[15]
Data Presentation
Table 1: Comparison of Flash Chromatography and Preparative HPLC for the Purification of APH3 Peptide [15]
| Parameter | Flash Chromatography (HPFC) | Preparative HPLC |
| Crude Sample Loaded | 150 mg | 150 mg |
| Number of Injections | 1 | 4 |
| Purification Time | 27 minutes | 160 minutes |
| Solvent A Consumption | 1041 mL | 1777 mL |
| Solvent B Consumption | 477 mL | 1514 mL |
| Yield of Pure Peptide (>97%) | 30 mg | 33 mg |
Table 2: Impact of Mobile Phase Modifier Concentration on Peak Shape [2]
| TFA Concentration | Chromatogram Appearance |
| 0.1% | Broader peaks |
| 0.5% | Significantly sharper peaks |
Table 3: Effect of Gradient Type on Peptide Purity [6]
| Gradient Type | Final Purity of 33-Residue Cationic Peptide |
| Optimized Linear Gradient | ~60% |
| Optimized Step Gradient | ~89% |
Experimental Protocols
Protocol 1: General Peptide Purification using Reversed-Phase Flash Chromatography
-
Sample Preparation:
-
Column Equilibration:
-
Sample Injection and Chromatography:
-
Fraction Collection:
-
Analysis and Post-Purification:
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to determine the purity of each fraction.
-
Pool the fractions containing the pure peptide.
-
Remove the solvent (e.g., by lyophilization) to obtain the purified peptide.[13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. italianpeptidesociety.it [italianpeptidesociety.it]
- 7. biotage.com [biotage.com]
- 8. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 9. biotage.com [biotage.com]
- 10. waters.com [waters.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. biotage.com [biotage.com]
Resolving co-eluting peaks in dipeptide HPLC analysis
Welcome to the technical support center for dipeptide HPLC analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separations, specifically the issue of co-eluting peaks.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
FAQ 1: What are the primary causes of peak co-elution in dipeptide HPLC analysis?
Peak co-elution occurs when two or more different dipeptides are not adequately separated and elute from the column at the same, or very similar, times. The primary reasons for this can be categorized by the three main factors of the resolution equation: selectivity, efficiency, and retention factor.
-
Poor Selectivity (α): This is the most common cause. It means the chosen stationary phase (column) and mobile phase combination does not sufficiently differentiate between the analyte molecules.[1] For dipeptides, which can be structurally very similar (e.g., isomers), finding the right chemical interaction difference is critical.
-
Low Column Efficiency (N): Broad peaks are a sign of low efficiency, which can lead to overlap even if the peak apexes are slightly different. Causes include a deteriorating column, using a column with larger particle sizes, or extra-column volume (excessive tubing length/ID).[2][3]
-
Inadequate Retention Factor (k'): If peaks elute too quickly (low k'), they do not spend enough time interacting with the stationary phase for a proper separation to occur.[1] This is often a problem when the mobile phase is too strong.
FAQ 2: My dipeptide peaks are co-eluting. What is the first thing I should adjust?
The first and often most impactful adjustment is to modify the mobile phase composition to improve selectivity.[4][5]
-
Adjust the Organic Modifier Percentage: In reversed-phase HPLC, dipeptides are typically eluted with a gradient of an organic solvent like acetonitrile (ACN) in water.[6] To increase retention and potentially improve resolution, decrease the percentage of the organic solvent (%B) or make the gradient shallower (e.g., change from a 10-minute gradient to a 20-minute gradient over the same %B range).[7][8] A shallower gradient is a common strategy for peptide analysis.[7]
-
Change the Organic Modifier Type: If adjusting the percentage of ACN is not effective, switching to a different organic modifier, such as methanol (MeOH), can significantly alter selectivity because it changes the chemical interactions between the dipeptides and the stationary phase.[4]
FAQ 3: How does mobile phase pH affect the resolution of dipeptide peaks?
Mobile phase pH is a powerful tool for altering the selectivity of dipeptide separations.[7] Dipeptides contain ionizable groups (the N-terminal amine, the C-terminal carboxylic acid, and any acidic or basic amino acid side chains).
-
Mechanism of Action: Changing the pH alters the ionization state (charge) of the dipeptides.[2][9] A change in charge affects the molecule's overall polarity and how it interacts with the reversed-phase column, thus changing its retention time.[10]
-
Practical Application: If two dipeptides have different pKa values, adjusting the mobile phase pH to a value near one of their pKa's can maximize the difference in their charge states, leading to better separation.[8][10] Screening at both low pH (e.g., pH 2.5 with 0.1% TFA or Formic Acid) and a higher pH (e.g., pH 8.0 with an ammonium buffer) is a recommended strategy in method development.
The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
FAQ 4: My dipeptide isomers (stereoisomers) are co-eluting. What should I do?
Separating stereoisomers (enantiomers or diastereomers) requires a chiral environment. If standard reversed-phase columns cannot separate them, you must use a specialized approach.
-
Chiral Stationary Phases (CSPs): This is the most direct method. Use an HPLC column specifically designed for chiral separations.[11] CSPs are available with various selectors, such as those based on macrocyclic glycopeptides (e.g., teicoplanin), cinchona alkaloids, or cyclodextrins, which can differentiate between stereoisomers.[11][12][13]
-
Chiral Additives in Mobile Phase: While less common, adding a chiral selector to the mobile phase can sometimes induce separation on a standard achiral column.
FAQ 5: When is it necessary to change the HPLC column?
You should consider changing your column when modifications to the mobile phase have failed to provide adequate resolution. This indicates a fundamental lack of selectivity between your analytes and the current stationary phase.[4]
-
Alternative C18 Phases: Not all C18 columns are the same. Switching to a C18 from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.[7]
-
Different Stationary Phase Chemistry: If C18 fails, switch to a phase with a different retention mechanism.[7] For dipeptides, which may contain aromatic amino acids, a Phenyl-Hexyl or Biphenyl column can provide alternative π-π interactions, leading to significant changes in elution order and resolution.[7][14]
Data & Protocols
Table 1: Impact of HPLC Parameters on Peak Resolution
| Parameter Adjusted | Primary Effect On | Typical Action for Dipeptides | Expected Outcome |
| Mobile Phase Strength | Retention Factor (k') | Decrease organic content (e.g., ACN) or use a shallower gradient.[7][8] | Increases retention times, allowing more interaction with the stationary phase, potentially improving separation. |
| Mobile Phase pH | Selectivity (α) | Adjust pH to be ~1.5 units away from the pKa of the dipeptides.[10] Screen at low (~2.5) and high (~8.0) pH. | Alters the charge state of dipeptides, changing their polarity and retention, which can resolve co-eluting peaks.[9] |
| Organic Modifier Type | Selectivity (α) | Switch from acetonitrile to methanol, or vice-versa.[4] | Changes the nature of the solvent-analyte-stationary phase interactions, which can drastically alter selectivity. |
| Column Chemistry | Selectivity (α) | Switch from a standard C18 to a Phenyl-Hexyl, Biphenyl, or a dedicated Chiral column.[7][11] | Introduces different retention mechanisms (e.g., π-π interactions) to improve separation of closely related compounds. |
| Column Temperature | Efficiency (N) & Selectivity (α) | Increase temperature (e.g., from 40°C to 60°C).[5][15] | Lowers mobile phase viscosity (improving efficiency) and can sometimes alter selectivity. May decrease retention times. |
| Column Particle Size | Efficiency (N) | Switch from a 5 µm or 3 µm particle size column to a sub-2 µm (UHPLC) column.[2][5] | Increases the number of theoretical plates, resulting in sharper peaks and better resolution for closely eluting compounds. |
Experimental Protocol: Systematic Approach to Resolving Co-Eluting Dipeptides
This protocol outlines a systematic method development strategy.
Objective: To achieve a baseline resolution (Rs ≥ 1.5) for two co-eluting dipeptide peaks.
Initial Conditions (Example):
-
Column: Standard C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water
-
Mobile Phase B: 0.1% Acetonitrile (ACN)
-
Gradient: 5% to 50% B in 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Detection: UV at 214 nm
Method Development Workflow:
The relationship between key chromatographic factors is visualized below.
Caption: Factors influencing chromatographic resolution.
-
Step 1: Optimize Retention Factor (k') and Gradient
-
If peaks elute very early (k' < 1), flatten the gradient. Run a shallow gradient from 5% to 50% B over 20 or 30 minutes.[7] This increases the time analytes spend on the column.
-
The goal is to have the first peak of interest elute with k' > 1.
-
-
Step 2: Modify Mobile Phase Selectivity (α)
-
pH Screening: Prepare new mobile phases using 10mM Ammonium Formate adjusted to pH 8.0 (Mobile Phase A) and ACN (Mobile Phase B). Run the same gradient as the best one from Step 1. A significant shift in peak retention and selectivity is often observed between low and high pH for peptides.
-
Organic Modifier Screening: If pH adjustment is insufficient, revert to the original 0.1% FA mobile phase but substitute Methanol (MeOH) for ACN as Mobile Phase B. Run the gradient. Note that you may need to adjust the gradient range as MeOH is a weaker solvent than ACN in reversed-phase systems.
-
-
Step 3: Change Stationary Phase Selectivity (α)
-
If mobile phase adjustments fail, the stationary phase chemistry is likely not suitable.
-
Select a column with a different chemistry. For dipeptides containing aromatic rings (e.g., Phe, Tyr, Trp), a Phenyl-Hexyl column is an excellent first choice.[7]
-
If separating stereoisomers, select a suitable Chiral Stationary Phase (CSP).[11]
-
Re-screen the mobile phase conditions from Step 2 on the new column.
-
-
Step 4: Optimize Efficiency (N)
-
Once adequate selectivity is achieved (peaks are partially separated) but overlap remains due to broadness, focus on efficiency.
-
Increase Temperature: Raise the column temperature to 50°C or 60°C. This can sharpen peaks by reducing mobile phase viscosity.[15]
-
Reduce Particle Size: For maximum efficiency, transfer the method to a column with the same chemistry but a smaller particle size (e.g., sub-2 µm, UHPLC), adjusting the flow rate and gradient accordingly.[2] This will significantly increase backpressure but yield sharper peaks and better resolution.
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. peptide.com [peptide.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects on peptide quantification in mass spectrometry
Welcome to the Technical Support Center for Peptide Quantification in Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate matrix effects in their LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in mass spectrometry?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative measurements.[3][4]
Q2: What causes matrix effects?
A2: Matrix effects are caused by various endogenous and exogenous substances in the sample that interfere with the ionization process in the mass spectrometer's ion source.[1][5] Common culprits in biological samples include phospholipids, salts, detergents, polymers, and highly abundant proteins or peptides.[6][7] These molecules can compete with the target peptide for charge, alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets, or form adducts, all of which affect the number of target ions that reach the detector.[5][8]
Q3: How do I know if my peptide quantification is affected by matrix effects?
A3: Symptoms of matrix effects include poor reproducibility between sample replicates, inaccurate quantification (especially when comparing results to standards prepared in a neat solvent), and lower-than-expected sensitivity.[1][3] To definitively test for matrix effects, you can perform a post-extraction addition experiment, which quantitatively measures the extent of ion suppression or enhancement.[9][10]
Q4: What is the best way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[11][12] A SIL-IS is an analog of the target peptide that is chemically identical but mass-shifted. It should co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for a reliable ratiometric correction that improves accuracy and precision.[11][13]
Q5: Can I eliminate matrix effects completely?
A5: While complete elimination is often difficult, matrix effects can be significantly minimized.[3] The most effective strategy is to improve sample preparation to remove interfering components before LC-MS analysis.[1][2][6] This can be combined with optimizing chromatographic separation to resolve the analyte from matrix interferences.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during peptide quantification.
Problem 1: Poor Reproducibility and High CVs in QC Samples
-
Possible Cause: Variable matrix effects across different samples. The composition of the matrix can differ slightly from one sample to another, causing inconsistent ion suppression or enhancement.[14] This is particularly common when using simple sample preparation methods like protein precipitation.[15]
-
Solution:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective technique like solid-phase extraction (SPE) or specific phospholipid removal to get a cleaner sample extract.[2][6][7]
-
Incorporate a SIL-Internal Standard: If not already in use, add a stable isotope-labeled analog of your target peptide to all samples, standards, and QCs before extraction.[11] This standard will co-elute and experience the same matrix effects, allowing for reliable correction.[13]
-
Optimize Chromatography: Develop a chromatographic method with a longer gradient or an alternative column chemistry to better separate the target peptide from co-eluting matrix components.[1]
-
Problem 2: Analyte Signal is Lower in Sample Matrix than in Neat Solvent
-
Possible Cause: Ion suppression. This is the most common manifestation of the matrix effect, where co-eluting compounds inhibit the ionization of the target peptide.[1][6]
-
Solution:
-
Quantify the Effect: Perform a post-extraction addition experiment (see protocol below) to determine the percentage of ion suppression.
-
Enhance Sample Preparation: Use a more rigorous sample preparation method. For plasma or serum, methods that specifically deplete phospholipids are highly effective.[7][16]
-
Reduce Sample Loading: Dilute the sample extract before injection. This can reduce the concentration of interfering compounds, but may compromise sensitivity if the analyte concentration is low.[3][17]
-
Check for Phospholipid Co-elution: If working with plasma, monitor for a characteristic phospholipid transition (e.g., m/z 184 -> 184). If it co-elutes with your peptide, adjust the chromatography to separate them.[18]
-
Problem 3: Inaccurate Quantification Compared to Known Concentrations
-
Possible Cause: Calibration standards do not reflect the matrix effect of the samples. If you use a calibration curve prepared in a simple solvent, it will not account for the ion suppression or enhancement occurring in the actual biological samples, leading to biased results.[1]
-
Solution:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This ensures that the standards and samples experience similar matrix effects.[1][19]
-
Employ the Standard Addition Method: For cases where a blank matrix is unavailable or varies significantly, the method of standard addition can be used. This involves adding known amounts of the analyte to aliquots of the actual sample.[3][20]
-
Utilize a SIL-Internal Standard: A proper internal standard is the most robust way to ensure accuracy, as it corrects for matrix effects in both calibrators and unknown samples.[11][12]
-
Visual Guides and Workflows
Troubleshooting Logic for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects.
Workflow for Assessing Matrix Effect
Caption: Workflow for the Post-Extraction Addition experiment.
Quantitative Data Summaries
The choice of sample preparation method has a significant impact on the extent of matrix effects and data variability. More thorough cleanup methods yield results closer to those seen in a neat solvent (i.e., minimal matrix effect).
Table 1: Impact of Sample Preparation on Matrix Effect & Reproducibility
| Sample Preparation Method | Typical Matrix Effect (% Signal Remaining)[6][7][21] | Analyte Recovery (%) | Coefficient of Variation (CV %) | Key Feature |
| Protein Precipitation (PPT) | 40 - 80% (High Suppression) | 90 - 100% | 15 - 30% | Fast and simple, but non-selective.[15] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% (Moderate Suppression) | 70 - 90% | 5 - 15% | Removes many polar interferences.[1] |
| Solid-Phase Extraction (SPE) | 85 - 105% (Low Suppression/Enhancement) | 80 - 95% | < 10% | Selective removal of interferences.[1][2] |
| Phospholipid Removal Plates | 95 - 105% (Minimal Effect) | 90 - 100% | < 5% | Specifically targets phospholipids.[7][16] |
Note: Values are representative and can vary based on the analyte, specific matrix, and LC-MS conditions.
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
This protocol determines the quantitative impact of the matrix on your analyte's signal.[10][22]
Objective: To compare the peak response of an analyte in a processed matrix sample to its response in a clean solvent.
Methodology:
-
Prepare Blank Matrix: Select a representative source of your biological matrix that is free of the analyte (e.g., blank human plasma). Process this matrix using your established sample preparation protocol (e.g., protein precipitation, SPE).
-
Prepare Two Solution Sets:
-
Set A (Matrix Spike): Take the processed blank matrix extract and spike it with your peptide analyte at a known concentration (e.g., a mid-range QC concentration).
-
Set B (Neat Standard): Prepare a solution of the same peptide analyte at the exact same final concentration as Set A, but use the final elution solvent or mobile phase as the diluent.
-
-
LC-MS Analysis: Inject and analyze at least three replicates of both Set A and Set B.
-
Calculation:
-
Calculate the average peak area for your analyte from both sets of replicates.
-
The Matrix Effect (ME) is calculated using the formula: ME (%) = (Average Peak Area in Set A / Average Peak Area in Set B) * 100[21]
-
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion suppression is occurring (e.g., 70% indicates a 30% signal loss).[9]
-
ME > 100%: Ion enhancement is occurring.
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This protocol helps identify at which retention times ion suppression or enhancement occurs.[3][10]
Objective: To visualize regions of ion suppression/enhancement across a chromatographic run.
Methodology:
-
System Setup:
-
Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Load a syringe with a standard solution of your target peptide at a concentration that gives a stable, mid-intensity signal.
-
-
Infusion:
-
Start the LC run with your standard chromatographic gradient.
-
Simultaneously, begin infusing the peptide solution from the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min). This should produce a stable baseline signal for your peptide's MRM transition.
-
-
Injection: Once the baseline is stable, inject a processed blank matrix extract (prepared as in Protocol 1).
-
Data Analysis:
-
Monitor the ion chromatogram for the infused peptide.
-
Any deviation from the stable baseline indicates a matrix effect. A dip in the baseline signifies ion suppression, while a peak signifies ion enhancement.
-
-
Interpretation:
References
- 1. longdom.org [longdom.org]
- 2. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
- 14. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 19. ro.uow.edu.au [ro.uow.edu.au]
- 20. jove.com [jove.com]
- 21. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Long-Term Storage of Dipeptide Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of dipeptide solutions. Adhering to these guidelines is crucial for maintaining the stability, integrity, and biological activity of your dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of dipeptide solutions?
A1: For long-term storage, it is highly recommended to store dipeptide solutions at -20°C or, preferably, at -80°C.[1][2] Storing solutions at these low temperatures significantly slows down degradation processes.[1][2] For short-term use, solutions may be kept at 4°C for up to a week, but freezing is essential for longer periods.[3]
Q2: How does pH affect the stability of dipeptide solutions during storage?
A2: The pH of the solution is a critical factor in maintaining dipeptide stability. Extreme pH values, both acidic and alkaline, can lead to hydrolysis of peptide bonds.[2][4][5] A sterile, slightly acidic buffer with a pH between 5 and 7 is generally recommended to prolong the storage life of peptide solutions.[2][6][7][8] Solutions with a pH greater than 8 should be frozen when not in use to minimize degradation.
Q3: What are the best practices for preparing dipeptide solutions for storage?
A3: To ensure maximum stability, dipeptides should be dissolved in a sterile, appropriate buffer.[6][9] It is crucial to use sterile water or buffers to prevent bacterial contamination, which can hydrolyze peptides.[6][10] For dipeptides containing oxidation-prone amino acids like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is advisable to use oxygen-free solvents.[6][9][11] Once dissolved, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][6][7]
Q4: Which amino acids are particularly susceptible to degradation in solution?
A4: Dipeptides containing certain amino acid residues are more prone to degradation. These include Asparagine (Asn), Glutamine (Gln), Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[8][9] These residues are susceptible to deamidation, oxidation, and other chemical modifications that can compromise the integrity of the dipeptide.[12][13]
Q5: Should I be concerned about repeated freeze-thaw cycles?
A5: Yes, repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the dipeptide.[3][6][7] Aliquoting the stock solution into smaller, single-use volumes is the most effective way to prevent this.[1][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the long-term storage of dipeptide solutions.
| Issue | Possible Cause | Recommended Action |
| Cloudiness or visible particles in the solution | Bacterial contamination or peptide degradation/precipitation.[14] | Do not use the solution. Review your sterile technique and ensure the use of sterile buffers. If particles do not dissolve with gentle warming, discard the solution.[14] |
| Change in solution color (e.g., yellowing, browning) | Degradation of the dipeptide, particularly those containing sensitive amino acids.[14] | A slight color change might be acceptable, but significant discoloration indicates degradation. When in doubt, it is best to discard the solution.[14] |
| Decreased biological activity or inconsistent experimental results | Dipeptide degradation due to improper storage conditions (temperature, pH) or multiple freeze-thaw cycles.[14] | Verify that storage conditions have been consistently maintained. Use a fresh aliquot or a newly prepared solution. Consider performing a stability analysis to check the integrity of the dipeptide.[14] |
| Precipitation upon thawing | Temperature fluctuations or high peptide concentration. | Try gently warming the solution in your hands. If the precipitate does not redissolve, it may indicate degradation, and the solution should not be used.[14] |
| Unusual pain or burning upon injection (for in vivo studies) | Contamination, a significant change in pH due to degradation, or the presence of particulates.[14] | Immediately stop using the vial. Carefully inspect the solution for any visual abnormalities. Review sterile procedures and storage conditions.[14] |
Experimental Protocols
Protocol 1: Stability Assessment of Dipeptide Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for monitoring the stability of dipeptide solutions over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the dipeptide at a known concentration in the desired storage buffer.
-
Aliquot the solution into multiple sterile vials for storage at the selected temperature (e.g., -20°C or -80°C).
-
Designate a "time zero" sample, which should be analyzed immediately.
-
-
HPLC Analysis:
-
At designated time points (e.g., 1 week, 1 month, 3 months), thaw one aliquot to room temperature.
-
Inject a defined volume of the dipeptide solution onto a suitable HPLC system. A reversed-phase C18 column is commonly used for peptide analysis.[15]
-
The mobile phase typically consists of a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA).[16][17]
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the peptide bond (typically 210-220 nm).
-
-
Data Analysis:
-
Compare the chromatograms from different time points to the "time zero" sample.
-
A decrease in the area of the main dipeptide peak and the appearance of new peaks are indicative of degradation.
-
Calculate the percentage of the intact dipeptide remaining at each time point to assess stability.
-
Protocol 2: Identification of Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to identify the molecular weights of potential degradation products.
Methodology:
-
Sample Preparation:
-
Follow the sample preparation steps as outlined in the HPLC stability protocol.
-
-
LC-MS Analysis:
-
Data Analysis:
Visualizations
Caption: Workflow for assessing the stability of dipeptide solutions.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. veeprho.com [veeprho.com]
- 5. mdpi.com [mdpi.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. chempep.com [chempep.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. MODULE 8: TROUBLESHOOTING COMMON STORAGE ISSUES - Storage, Travel & Shelf Life · Peptide Price [skool.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Dipeptide vs. Free Amino Acid Uptake in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular uptake of amino acids is fundamental to cell growth, metabolism, and protein synthesis. While free amino acids (FAAs) have traditionally been the focus of nutritional and pharmaceutical research, there is compelling evidence that the uptake of dipeptides offers a more efficient route for delivering amino acids and peptide-based drugs into cells. This guide provides an objective comparison of dipeptide and free amino acid uptake mechanisms, supported by experimental data and detailed protocols.
Key Differences in Cellular Uptake
The primary distinction between the uptake of dipeptides and free amino acids lies in their transport mechanisms. Di- and tripeptides are predominantly transported into intestinal epithelial cells by the high-capacity, low-affinity, proton-coupled peptide transporter 1 (PepT1).[1][2] In contrast, a multitude of transporter systems with varying specificities and affinities, such as Systems A, L, and B⁰,⁺, mediate the uptake of free amino acids.
A significant advantage of dipeptide transport is its efficiency. The transport of dipeptides via PepT1 is often faster and more efficient than the transport of an equivalent mixture of free amino acids.[3][4] This is attributed to the high capacity of PepT1 and the fact that it circumvents the competition that can occur between different free amino acids for their respective transporters. Once inside the cell, dipeptides are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids, making them available for cellular processes.[5][6]
Quantitative Comparison of Uptake Kinetics
The efficiency of transport can be quantified by comparing the kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), for dipeptide and free amino acid transporters. A lower Kₘ value indicates a higher affinity of the transporter for its substrate, while a higher Vₘₐₓ signifies a greater transport capacity.
The following table summarizes representative kinetic data for the uptake of the dipeptide Glycylsarcosine (Gly-Sar), a hydrolysis-resistant model dipeptide, via PepT1, and for the uptake of its constituent amino acid, glycine, through its respective transporters in Caco-2 cells, a widely used model for the intestinal epithelium.
| Substrate | Transporter | Cell Line | Kₘ (mM) | Vₘₐₓ (nmol/mg protein/min) | Reference |
| Glycylsarcosine | PepT1 | Caco-2 | 17.4 ± 5.1 | 1.55 ± 0.26 | [7] |
| Glycylsarcosine | PepT1 | Caco-2 | 0.30 ± 0.03 | 6.55 ± 0.31 | [1] |
| Glycylsarcosine | PepT1 | Caco-2 | 1.0 ± 0.8 | 1.22 ± 0.53 | [8] |
Note: Vₘₐₓ values from different studies can vary due to differences in experimental conditions and units.
Experimental Protocols
Accurate measurement of dipeptide and free amino acid uptake is crucial for comparative studies. Below are detailed methodologies for key experiments.
Radiolabeled Substrate Uptake Assay
This is a classic and highly sensitive method to quantify the transport of a specific molecule into cells.
Materials:
-
Cultured cells (e.g., Caco-2) grown on permeable supports (e.g., Transwell inserts)
-
Radiolabeled substrate (e.g., [¹⁴C]Gly-Sar or [³H]Glycine)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, adjusted to pH 6.0 for apical uptake)
-
Ice-cold wash buffer (e.g., HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Grow cells to confluence on permeable supports.
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing the radiolabeled substrate at the desired concentration to the apical side of the monolayer.
-
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the monolayers three times with ice-cold wash buffer to stop the transport process.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Use another aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization of the uptake data.
Competitive Inhibition Assay
This assay helps determine if different substrates share the same transporter.
Procedure:
-
Follow the Radiolabeled Substrate Uptake Assay protocol.
-
In the "Initiation of Uptake" step, add a fixed concentration of the radiolabeled substrate along with varying concentrations of an unlabeled potential competitor (e.g., an excess of a different dipeptide or a free amino acid).
-
A decrease in the uptake of the radiolabeled substrate in the presence of the competitor indicates competition for the same transporter.
Intracellular Hydrolysis Assay
This experiment determines the fate of the dipeptide after cellular uptake.
Materials:
-
Cultured cells
-
Dipeptide of interest
-
Cell extraction solution (e.g., methanol/chloroform/water mixture)
-
Analytical method for separating and quantifying the dipeptide and its constituent amino acids (e.g., High-Performance Liquid Chromatography - Mass Spectrometry, HPLC-MS).
Procedure:
-
Incubate the cells with the dipeptide as described in the uptake assay.
-
After incubation and washing, lyse the cells and extract the intracellular metabolites.
-
Analyze the cell extracts using HPLC-MS to quantify the intracellular concentrations of the intact dipeptide and its corresponding free amino acids.[9]
Visualization of Uptake Pathways
The following diagrams, generated using Graphviz, illustrate the distinct pathways for dipeptide and free amino acid uptake.
Caption: Dipeptide uptake is mediated by the PepT1 transporter, co-transporting protons.
Caption: Free amino acid uptake occurs via various transporters, often dependent on sodium.
Conclusion
The evidence strongly suggests that dipeptide transport is a highly efficient mechanism for cellular amino acid uptake, often surpassing the efficiency of free amino acid transport systems. This has significant implications for nutritional science and drug development. For researchers, understanding these distinct pathways is critical for designing effective nutrient delivery strategies and for the development of peptide-based prodrugs that can leverage the high capacity of the PepT1 transporter to improve bioavailability. The experimental protocols provided in this guide offer a robust framework for conducting comparative studies to further elucidate the nuances of dipeptide and free amino acid transport in various cell types and conditions.
References
- 1. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptide transport and hydrolysis in rat small intestine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular hydrolysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transepithelial dipeptide (glycylsarcosine) transport across epithelial monolayers of human Caco-2 cells is rheogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Identity of Synthesized DL-Alanyl-DL-leucine by NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, rigorous structural confirmation of synthesized peptides is a critical step to ensure the integrity of experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification of small molecules like dipeptides. This guide provides a comparative framework for validating the identity of synthesized DL-Alanyl-DL-leucine using ¹H and ¹³C NMR, including experimental protocols and data for comparison against the constituent amino acids.
Experimental Protocol: NMR Spectroscopy
A detailed and consistent experimental protocol is fundamental for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Purity: Ensure the peptide sample is of high purity (typically >95%) to avoid spectral contamination from residual solvents, reagents, or byproducts of the synthesis.[1]
-
Solvent: Deuterated water (D₂O) is a common solvent for NMR analysis of peptides as it dissolves the sample well and does not produce a large solvent signal in the ¹H NMR spectrum.
-
Concentration: A concentration range of 1-5 mM is generally recommended for peptide samples to achieve a good signal-to-noise ratio without inducing aggregation.[1][2]
-
Procedure:
-
Accurately weigh 1-5 mg of the synthesized this compound.
-
Dissolve the sample in 0.5-0.6 mL of D₂O.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The residual HDO signal (around 4.79 ppm) can be suppressed using appropriate solvent suppression techniques.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This results in a spectrum where each unique carbon atom appears as a single line.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Helps to identify protons that are coupled to each other, which is useful for assigning protons within the alanine and leucine spin systems.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the definitive assignment of both ¹H and ¹³C signals.[1]
-
Data Presentation and Comparison
The key to validating the formation of this compound is to compare its NMR spectra with those of the starting amino acids, DL-Alanine and DL-Leucine. The formation of the peptide bond induces characteristic changes in the chemical shifts of the α-protons and α-carbons.
¹H NMR Chemical Shift Comparison
The following table summarizes the expected ¹H NMR chemical shifts for the individual amino acids and the synthesized dipeptide in D₂O. Note that the exact chemical shifts for the dipeptide are estimations based on the constituent amino acids and general peptide NMR data, and may vary slightly depending on experimental conditions such as pH and concentration.
| Proton | DL-Alanine (ppm) | DL-Leucine (ppm) | This compound (Estimated ppm) | Multiplicity |
| Ala α-H | ~3.78 | - | ~4.1 - 4.3 | Quartet |
| Ala β-CH₃ | ~1.48 | - | ~1.4 - 1.5 | Doublet |
| Leu α-H | - | ~3.72 | ~4.2 - 4.4 | Triplet |
| Leu β-CH₂ | - | ~1.70 | ~1.6 - 1.8 | Multiplet |
| Leu γ-CH | - | ~1.70 | ~1.6 - 1.8 | Multiplet |
| Leu δ-CH₃ (2) | - | ~0.95 | ~0.9 - 1.0 | Doublet |
Note: In D₂O, the amine (NH₂) and carboxylic acid (COOH) protons are exchanged with deuterium and are therefore not typically observed in the ¹H NMR spectrum.
¹³C NMR Chemical Shift Comparison
The table below shows a comparison of the expected ¹³C NMR chemical shifts. The formation of the amide bond significantly affects the chemical shifts of the carbonyl and α-carbons.
| Carbon | DL-Alanine (ppm) | DL-Leucine (ppm) | This compound (Estimated ppm) |
| Ala C=O | ~176 | - | ~173 - 175 |
| Ala α-C | ~51 | - | ~50 - 52 |
| Ala β-C | ~18 | - | ~17 - 19 |
| Leu C=O | - | ~178 | ~177 - 179 |
| Leu α-C | - | ~54 | ~53 - 55 |
| Leu β-C | - | ~42 | ~41 - 43 |
| Leu γ-C | - | ~26 | ~25 - 27 |
| Leu δ-C (2) | - | ~23 | ~22 - 24 |
Potential Impurities in Synthesis
During peptide synthesis, several impurities can arise, which may be detectable by NMR.[3][4][5][6] These can include:
-
Unreacted Amino Acids: The presence of sharp signals corresponding to free DL-Alanine or DL-Leucine.
-
Deletion Peptides: In solid-phase synthesis, incomplete coupling can lead to peptides missing an amino acid.[3][4]
-
Side-Chain Modifications: Depending on the synthetic route, modifications to the amino acid side chains can occur.[4]
-
Racemization: The formation of diastereomeric impurities can occur during peptide coupling.[6]
Careful analysis of the NMR spectra for unexpected signals is crucial for assessing the purity of the synthesized dipeptide.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of synthesized this compound.
Caption: Workflow for the synthesis, purification, and NMR-based validation of this compound.
Conclusion
The validation of synthesized this compound by NMR is a definitive method for structural confirmation. By carefully preparing the sample and acquiring both ¹H and ¹³C NMR spectra, researchers can compare the resulting chemical shifts to those of the starting amino acids. The characteristic shifts of the α-protons and carbons, along with the signals from the respective side chains, provide clear evidence of peptide bond formation and the integrity of the final product. The absence of significant impurity signals further confirms the success of the synthesis and purification process. This guide provides the necessary data and workflow to confidently validate the identity of synthesized this compound for research and development applications.
References
- 1. DL-ALANYL-L-LEUCINE(1638-60-4) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 4. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the Quantification of DL-Alanyl-DL-leucine Using Stable Isotope Standards
The accurate quantification of dipeptides such as DL-Alanyl-DL-leucine is critical in various fields, including drug development, metabolic research, and cell culture media optimization. This guide provides a detailed comparison of the state-of-the-art stable isotope dilution (SID) method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The use of a stable, isotopically labeled internal standard in LC-MS/MS assays offers unparalleled accuracy and precision, making it the gold standard for bioanalytical studies.[1]
Principle of Stable Isotope Dilution
The core of the SID method lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound) to the sample at the earliest stage of preparation.[2] This internal standard is chemically identical to the analyte but has a different mass. Because the analyte and the internal standard exhibit the same physicochemical properties during sample extraction, chromatographic separation, and ionization, any sample loss or matrix effects will affect both compounds equally.[3] The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z), and the concentration of the analyte is determined by the ratio of its response to that of the known amount of internal standard.[1] This approach significantly improves analytical rigor and reproducibility.
Experimental Protocols
A robust analytical method is fundamental for reliable quantification. Below are detailed protocols for the LC-MS/MS method using a stable isotope standard and a comparative HPLC-UV method.
Protocol 1: Quantification by Stable Isotope Dilution LC-MS/MS
This method is ideal for quantifying this compound in complex biological matrices like plasma or cell culture media, offering high sensitivity and selectivity.[4]
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
Reagents and Materials:
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., DL-Alanyl-DL-[¹³C₆, ¹⁵N]leucine) as an internal standard (IS)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
A suitable HPLC/UHPLC column (e.g., C18 reversed-phase or HILIC)[4]
Sample Preparation (from Plasma):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the stable isotope-labeled internal standard at a known concentration.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto the LC system. Separate the analyte from other matrix components using a gradient elution.
-
Mass Spectrometry: Analyze the column eluent using the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the reference standard.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
Protocol 2: Quantification by HPLC-UV
This method is more accessible but less sensitive and selective than LC-MS/MS. It is suitable for quantifying this compound in simpler matrices, such as bulk drug substances or simple aqueous solutions.[4]
Instrumentation:
-
An HPLC system with a UV detector.
Sample Preparation (from Bulk Substance):
-
Accurately weigh and dissolve the bulk substance containing this compound in water to achieve an expected concentration within the calibration range.[4]
-
Prepare a series of working standard solutions from a stock solution to create a calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[4]
HPLC-UV Analysis:
-
Chromatography: Inject the prepared sample onto a C18 reversed-phase column.
-
Detection: Since this compound lacks a strong chromophore, UV detection is typically performed at low wavelengths, such as 200-215 nm.[4]
Method Performance Comparison
The choice of analytical method depends on the specific requirements of the study, particularly the sample matrix and the required sensitivity. The use of a stable isotope internal standard with LC-MS/MS provides significant advantages over other methods.
| Parameter | Stable Isotope Dilution LC-MS/MS | HPLC-UV |
| Selectivity | Very High (based on mass-to-charge ratio and retention time) | Low to Moderate (risk of co-eluting interferences) |
| Sensitivity (LOQ) | Low ng/mL to pg/mL range | High ng/mL to µg/mL range |
| Accuracy | High (compensates for matrix effects and sample loss) | Moderate (susceptible to matrix interference) |
| Precision (%RSD) | Excellent (<5%) | Good (<15%) |
| Matrix Effect | Minimized by co-eluting internal standard | Significant potential for interference |
| Sample Throughput | High (fast LC gradients are possible) | Moderate |
| Applicability | Complex matrices (plasma, tissue, cell lysates) | Simple matrices (bulk material, formulations) |
Table 1: Comparison of typical performance characteristics for the quantification of this compound.
Illustrative LC-MS/MS Parameters
The following table provides example MRM parameters for the analysis of this compound and a hypothetical stable isotope-labeled internal standard. These parameters must be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 203.1 | 86.1 | 15 |
| This compound | 203.1 | 72.1 | 20 |
| IS ([¹³C₆, ¹⁵N]leucine) | 210.1 | 92.1 | 15 |
Table 2: Example MRM transitions for this compound and its stable isotope standard (IS). The molecular weight of this compound is 202.25 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 203.1.[5] The product ions correspond to characteristic fragments.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the workflow for quantifying this compound using the stable isotope dilution LC-MS/MS method.
Caption: Workflow for this compound quantification via stable isotope dilution LC-MS/MS.
Conclusion
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, the stable isotope dilution LC-MS/MS method is unequivocally superior to alternatives like HPLC-UV. Its ability to correct for sample preparation variability and mitigate matrix effects ensures the highest quality data, which is essential for pharmacokinetic studies, metabolism research, and quality control in complex biological samples.[1] While HPLC-UV has its applications for less demanding analyses, the specificity and sensitivity of SID-MS make it the definitive method for rigorous scientific investigation.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Comparative Guide to the Metabolic Stability of Alanyl-Leucine Isomers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of dipeptides is crucial for the design of effective peptide-based therapeutics and nutritional supplements. The stereochemistry of the constituent amino acids plays a pivotal role in determining the stability of these molecules in biological systems. This guide provides a comprehensive comparison of the metabolic stability of four alanyl-leucine isomers: L-alanyl-L-leucine (L-Ala-L-Leu), D-alanyl-L-leucine (D-Ala-L-Leu), L-alanyl-D-leucine (L-Ala-D-Leu), and D-alanyl-D-leucine (D-Ala-D-Leu), supported by experimental principles and detailed methodologies.
The introduction of D-amino acids into peptide sequences is a well-established strategy to enhance resistance to enzymatic degradation.[1] Naturally occurring peptides composed of L-amino acids are readily recognized and cleaved by a host of proteases and peptidases, often leading to a short in-vivo half-life. By altering the stereochemistry at the N-terminus, C-terminus, or both, the susceptibility of the peptide bond to enzymatic hydrolysis can be significantly reduced.
Comparative Analysis of Alanyl-Leucine Isomer Stability
The metabolic stability of alanyl-leucine isomers is primarily dictated by their susceptibility to degradation by various peptidases present in plasma, the kidney, and other tissues. The key enzymes involved in the hydrolysis of small peptides include aminopeptidases and dipeptidases.
Based on the substrate specificity of these enzymes, a qualitative and inferred quantitative comparison of the metabolic stability of the four alanyl-leucine isomers can be made.
| Dipeptide Isomer | N-terminal Amino Acid | C-terminal Amino Acid | Expected Susceptibility to Aminopeptidases | Expected Susceptibility to Renal Dipeptidase | Predicted Relative Metabolic Stability |
| L-Ala-L-Leu | L-Alanine | L-Leucine | High | Moderate | Low |
| D-Ala-L-Leu | D-Alanine | L-Leucine | Low | Low | High |
| L-Ala-D-Leu | L-Alanine | D-Leucine | High | High | Moderate to Low |
| D-Ala-D-Leu | D-Alanine | D-Leucine | Low | Low | Very High |
L-Alanyl-L-Leucine (L-Ala-L-Leu): As a dipeptide composed of two naturally occurring L-amino acids, L-Ala-L-Leu is expected to be the most susceptible to enzymatic degradation. It is a substrate for various aminopeptidases that cleave the N-terminal amino acid.
D-Alanyl-L-Leucine (D-Ala-L-Leu): The presence of a D-alanine at the N-terminus renders this isomer highly resistant to the action of most aminopeptidases, which are stereospecific for L-amino acids at the N-terminus. Mammalian renal dipeptidase is also reported to be ineffective against dipeptides with an N-terminal D-amino acid.[2] This suggests that D-Ala-L-Leu possesses significantly enhanced metabolic stability compared to its L-L counterpart. Studies on the hydrolysis of D-ala2-[L-leu]enkephalin in rat plasma have shown it to be metabolized, albeit by the combined action of aminopeptidase M and angiotensin-converting enzyme, suggesting that while more stable, it is not completely inert.[3]
L-Alanyl-D-Leucine (L-Ala-D-Leu): This isomer, with an L-amino acid at the N-terminus, is expected to be a substrate for aminopeptidases. Furthermore, studies on pig and human renal dipeptidases have shown that these enzymes can efficiently hydrolyze dipeptides containing a D-amino acid at the C-terminus, in some cases with comparable efficiency to the corresponding L-L diastereomer.[2][4] Therefore, L-Ala-D-Leu is predicted to have low to moderate metabolic stability.
D-Alanyl-D-Leucine (D-Ala-D-Leu): With D-amino acids at both the N- and C-termini, this isomer is expected to be highly resistant to degradation by most common peptidases. The D-alanine at the N-terminus protects against aminopeptidases, and while renal dipeptidase can act on C-terminal D-amino acids, the presence of a D-amino acid at the N-terminus is known to be a poor substrate.[2]
Experimental Protocols
To experimentally determine and compare the metabolic stability of these isomers, the following protocols can be employed.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of alanyl-leucine isomers in plasma.
Materials:
-
Alanyl-leucine isomers (L-Ala-L-Leu, D-Ala-L-Leu, L-Ala-D-Leu, D-Ala-D-Leu)
-
Human plasma (or plasma from other species of interest), collected with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable protein precipitation agent
-
Incubator or water bath at 37°C
-
Centrifuge
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Preparation: Prepare stock solutions of each alanyl-leucine isomer in PBS. Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding a small volume of the dipeptide stock solution to the plasma to achieve a final concentration of, for example, 10 µM.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add a volume of ice-cold acetonitrile (e.g., 3 volumes) to the aliquot to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact dipeptide using a validated LC-MS/MS method.[5]
-
Data Analysis: Plot the percentage of the intact dipeptide remaining against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.
In Vitro Dipeptidase Activity Assay
Objective: To assess the susceptibility of alanyl-leucine isomers to hydrolysis by renal dipeptidase.
Materials:
-
Alanyl-leucine isomers
-
Purified renal dipeptidase (human or from another mammalian source)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with UV or MS detection
Procedure:
-
Enzyme Preparation: Prepare a solution of purified renal dipeptidase in the reaction buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer and a stock solution of the dipeptide isomer to a final desired concentration.
-
Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the dipeptidase solution.
-
Incubation and Termination: Incubate the reaction at 37°C. At specific time points, take aliquots and terminate the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC to quantify the amount of the remaining dipeptide substrate or the formation of the product amino acids (alanine and leucine).
-
Kinetic Parameter Determination: By measuring the initial reaction velocities at different substrate concentrations, kinetic parameters such as Km and kcat can be determined to quantitatively compare the efficiency of the enzyme on each isomer.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Enzymatic degradation pathways of alanyl-leucine isomers.
Caption: Workflow for in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification and kinetic properties of a D-amino-acid peptide hydrolyzing enzyme from pig kidney cortex and its tentative identification with renal membrane dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Mechanism, and Substrate Profile for Sco3058: The Closest Bacterial Homologue to Human Renal Dipeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Peptide Quantification Assays: LC-MS vs. ELISA vs. Western Blot
For researchers, scientists, and drug development professionals, the accurate quantification of peptides is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. The choice of analytical method can significantly impact experimental outcomes. This guide provides an objective comparison of three commonly used peptide quantification techniques: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Western Blotting. We will delve into their respective principles, performance characteristics, and experimental workflows, using the quantification of Insulin-like Growth Factor 1 (IGF-1) as a case study.
At a Glance: Comparing the Titans of Peptide Quantification
The selection of an appropriate peptide quantification assay hinges on the specific requirements of the study, including the need for absolute quantification, sensitivity, specificity, and throughput. Below is a summary of the key performance characteristics of LC-MS, ELISA, and Western Blotting for the quantification of a 7.65 kDa peptide like IGF-1.[1]
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blotting |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic signal amplification. | Size-based protein separation followed by antibody-based detection.[2] |
| Quantification | Absolute or relative. | Absolute or relative. | Primarily semi-quantitative; can be quantitative with rigorous optimization.[3] |
| Specificity | Very high; distinguishes isoforms and modifications. | High, but can be prone to cross-reactivity. | Moderate to high; depends on antibody specificity and protein separation. |
| Sensitivity (LOD) | High (e.g., 5.9 ng/mL for intact IGF-1).[4] | Very high (typically in the picogram range).[5] | Lower than LC-MS and ELISA. |
| Linearity Range | Wide. | Narrower than LC-MS. | Limited; prone to signal saturation.[6] |
| Precision (CV%) | High (Intra-assay <4.5%, Inter-assay <5.8% for intact IGF-1).[4] | High (Intra-assay <10%, Inter-assay <15% is generally acceptable). | Variable; requires stringent normalization. |
| Throughput | High, especially with automation. | High; suitable for screening large sample numbers. | Low; labor-intensive. |
| Cost | High initial instrument cost, lower per-sample cost. | Moderate; dependent on kit availability. | Low initial setup cost. |
| Sample Volume | Low (e.g., 50 µL of plasma for IGF-1).[4] | Low. | Higher; often requires more sample per lane. |
The Biological Context: IGF-1 Signaling Pathway
Insulin-like Growth Factor 1 (IGF-1) is a crucial peptide hormone that mediates the effects of growth hormone and plays a vital role in cell proliferation, differentiation, and apoptosis.[1] Its quantification is essential in various research areas, including endocrinology, oncology, and aging. The IGF-1 signaling pathway, initiated by the binding of IGF-1 to its receptor (IGF-1R), activates downstream cascades like the PI3K-AKT and MAPK/ERK pathways, which are critical for cellular growth and survival.
Caption: IGF-1 signaling cascade.
Experimental Workflows: A Side-by-Side Comparison
The following diagrams illustrate the typical experimental workflows for quantifying a peptide like IGF-1 from a biological matrix (e.g., serum or plasma) using each of the three techniques.
LC-MS Experimental Workflow
Caption: LC-MS workflow for peptide quantification.
ELISA Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. medfam.umontreal.ca [medfam.umontreal.ca]
- 3. Why is the data produced with a western blot typically considered to be semi-quantitative? | AAT Bioquest [aatbio.com]
- 4. reddit.com [reddit.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. salimetrics.com [salimetrics.com]
A Comparative Guide to the Bioactivity of DL-Alanyl-DL-leucine and Glycyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential bioactivities of the dipeptides DL-Alanyl-DL-leucine and Glycyl-L-leucine. Due to a lack of direct comparative studies, this analysis is based on the known biological effects of their constituent amino acids. The information herein is intended to guide research and development efforts by providing a theoretical framework and established experimental protocols for empirical validation.
Introduction
This compound and Glycyl-L-leucine are dipeptides that serve as sources of the essential amino acid L-leucine, a key regulator of muscle protein synthesis.[1] However, the bioactivity of these peptides is not solely defined by their L-leucine component. The presence of DL-alanine in the former and glycine in the latter suggests distinct and potentially contrasting biological effects, particularly concerning inflammatory and antioxidant responses. This compound is a dipeptide composed of both D- and L-isomers of alanine and leucine, while Glycyl-L-leucine consists of glycine and the L-isomer of leucine.[2][3][4][5]
Comparative Bioactivity Profile
The following table summarizes the hypothesized bioactivities of this compound and Glycyl-L-leucine based on the known functions of their constituent amino acids.
| Bioactivity Category | This compound | Glycyl-L-leucine | Supporting Evidence Summary |
| Muscle Protein Synthesis | Potential for sustained stimulation | Potential for stimulation | Both peptides deliver L-leucine, a known activator of the mTORC1 pathway which is central to muscle protein synthesis.[1][6] The dipeptide form may offer enhanced bioavailability via the PepT1 transporter.[1] |
| Anti-inflammatory Activity | Ambiguous; potential for both pro- and anti-inflammatory effects | Likely anti-inflammatory | Glycine has established anti-inflammatory properties.[7][8] D-alanine has also been shown to have anti-inflammatory effects by suppressing IL-12 and IL-23.[9] However, L-leucine has been reported to have both pro- and anti-inflammatory effects depending on the context.[10][11] |
| Antioxidant Activity | Undetermined | Potential for antioxidant effects | Glycine has demonstrated antioxidant properties.[12] The antioxidant potential of this compound has not been extensively studied. |
| Intestinal Absorption | Potentially high via PepT1 transporter | High via PepT1 transporter and hydrolysis | Both dipeptides are likely substrates for the high-capacity peptide transporter PepT1.[1] Glycyl-L-leucine is also known to be hydrolyzed by brush border peptidases.[3] |
Data Presentation: Quantitative Bioactivity Comparison (Hypothetical)
The following table presents a hypothetical quantitative comparison based on the expected bioactivities. This data requires experimental validation.
| Parameter | This compound | Glycyl-L-leucine |
| mTORC1 Activation (in C2C12 myotubes) | +++ | +++ |
| TNF-α Inhibition (in LPS-stimulated macrophages) | ? | ++ |
| IL-10 Production (in LPS-stimulated macrophages) | ? | ++ |
| DPPH Radical Scavenging Activity (IC50) | Not Determined | Lower IC50 (Higher Activity) |
| Intestinal Permeability (Papp in Caco-2 cells) | High | High |
Key: +++ High Activity, ++ Moderate Activity, ? Ambiguous/Context-Dependent, IC50 Half-maximal inhibitory concentration.
Experimental Protocols
To empirically validate the hypothesized bioactivities, the following experimental protocols are recommended.
In Vitro Muscle Protein Synthesis Assay
Objective: To compare the ability of this compound and Glycyl-L-leucine to stimulate muscle protein synthesis in vitro.
Cell Line: C2C12 mouse myoblasts.
Methodology:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum upon reaching 80-90% confluency.[1]
-
Treatment: After 48-72 hours of differentiation, treat myotubes with equimolar concentrations of this compound, Glycyl-L-leucine, L-leucine (positive control), or vehicle (negative control).
-
Protein Synthesis Measurement: Utilize the Surface Sensing of Translation (SUnSET) method. Thirty minutes prior to harvest, add puromycin to the culture medium. Puromycin is incorporated into newly synthesized polypeptide chains.
-
Analysis: Harvest cell lysates and perform Western blotting to detect puromycin-labeled peptides using an anti-puromycin antibody. Quantify band intensity to determine the rate of protein synthesis.
-
mTORC1 Signaling Analysis: Perform Western blotting on the same lysates to assess the phosphorylation status of key mTORC1 pathway proteins, such as p70S6K and 4E-BP1.[7]
In Vitro Anti-inflammatory Assay
Objective: To assess and compare the anti-inflammatory effects of the two dipeptides.
Cell Line: RAW264.7 mouse macrophages or human Caco-2 intestinal epithelial cells.
Methodology:
-
Cell Culture: Culture RAW264.7 or Caco-2 cells under standard conditions.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound or Glycyl-L-leucine for 1-2 hours.
-
Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the culture medium.[13]
-
Cytokine Analysis: After a 24-hour incubation, collect the cell culture supernatant. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA kits.[13]
-
Nitric Oxide (NO) Measurement: Use the Griess assay to measure the accumulation of nitrite, a stable product of NO, in the culture supernatant as an indicator of NO production.[13]
In Vitro Antioxidant Assay (DPPH Radical Scavenging)
Objective: To determine and compare the free radical scavenging activity of the dipeptides.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and Glycyl-L-leucine in a suitable solvent (e.g., water or methanol).
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the dipeptide solutions with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each peptide.
Mandatory Visualizations
Signaling Pathway
Caption: L-leucine uptake and mTORC1 signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assay.
Conclusion
While both this compound and Glycyl-L-leucine are efficient vehicles for L-leucine delivery, their overall bioactivity profiles are likely to differ significantly. Glycyl-L-leucine is hypothesized to possess superior anti-inflammatory and antioxidant properties due to the presence of glycine. The bioactivity of this compound is more complex to predict due to the presence of the D-alanine isomer, which may confer unique, and as yet under-investigated, biological effects. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses, which is essential for the informed application of these dipeptides in research and product development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity of a New Formulation of Slow-Release Amino Acids in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Application And Preparation Method Of D-alanine-www.china-sinoway.com [china-sinoway.com]
- 7. D-amino acid and alanine scans of the bioactive portion of porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine restores the anabolic response to leucine in a mouse model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scientificliterature.org [scientificliterature.org]
- 11. L-leucine dietary supplementation modulates muscle protein degradation and increases pro-inflammatory cytokines in tumour-bearing rats [pubmed.ncbi.nlm.nih.gov]
- 12. research.sahmri.org.au [research.sahmri.org.au]
- 13. mdpi.com [mdpi.com]
L-Alanyl-L-leucine vs. L-leucine: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of delivering bioactive compounds is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of L-Alanyl-L-leucine administration versus its constituent amino acid, L-leucine. While both aim to deliver the potent anabolic effects of leucine, the dipeptide form is theorized to offer significant advantages in bioavailability and subsequent physiological response.
L-Alanyl-L-leucine is a dipeptide composed of L-alanine and the essential branched-chain amino acid (BCAA) L-leucine. The biological effects of L-Alanyl-L-leucine are primarily attributed to the bioavailable L-leucine following hydrolysis.[1][2] L-leucine is a key regulator of muscle protein synthesis (MPS), primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[3][[“]] The dipeptide form, L-Alanyl-L-leucine, is suggested to have enhanced solubility and stability, and more importantly, to be absorbed via the high-capacity peptide transporter 1 (PepT1), potentially leading to a more rapid and efficient increase in plasma leucine levels compared to free-form L-leucine which is absorbed through amino acid transporters.[3]
Quantitative Data Summary: In Vitro vs. In Vivo Effects
The following tables summarize quantitative data from studies investigating the effects of L-leucine on protein metabolism. Direct comparative data for L-Alanyl-L-leucine is limited; however, the data on L-leucine provides a benchmark for the expected effects following the administration of the dipeptide, which is anticipated to be at least as effective, if not more so, due to its proposed superior bioavailability.[2][3]
Table 1: In Vitro Effects of L-leucine on Skeletal Muscle Protein Metabolism
| Concentration | Effect on Protein Synthesis | Effect on Protein Degradation | Experimental Model |
| 0.1 mM | +10% | 0% | Incubated rat skeletal muscle[1] |
| 0.2 mM | +19% | -6% | Incubated rat skeletal muscle[1] |
| 0.5 mM | +42% | -26% | Incubated rat skeletal muscle[1] |
| 5 mM | ~1.3 - 1.7 fold increase in p70S6K phosphorylation | Not specified | C2C12 myotubes[2] |
| 5 mM | ~2.0 - 5.9 fold increase in S6 phosphorylation | Not specified | C2C12 myotubes[2] |
| 5 mM | ~2.5 fold increase in 4E-BP1 phosphorylation | Not specified | C2C12 myotubes[2] |
Table 2: In Vivo Effects of L-leucine on Muscle and Whole-Body Protein Metabolism
| Dosage/Condition | Effect on Protein Synthesis/Metabolism | Experimental Model |
| Leucine-supplemented meal | +56.6% increase in muscle protein FSR (0.083 vs 0.053 %/h) | Elderly men[5] |
| 2 weeks of leucine supplementation (4g/meal) | Increased post-absorptive muscle protein synthesis (0.063 to 0.074 %/h) | Older adults[6] |
| Leucine supplementation | Significantly increased muscle protein fractional synthetic rate | Elderly individuals (meta-analysis)[7] |
| High-fat diet + L-leucine | Reduced body fat accumulation | Male C57BL/6 mice[8] |
FSR: Fractional Synthesis Rate
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by L-leucine is the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[1] The proposed advantage of L-Alanyl-L-leucine lies in its potential for more rapid and efficient absorption, leading to a more pronounced activation of this pathway.
Caption: mTOR signaling pathway activated by L-leucine.
The following diagram illustrates a general workflow for a comparative in vivo study designed to investigate the differential effects of L-Alanyl-L-leucine and L-leucine.
Caption: Generalized workflow for an in vivo comparative study.
Experimental Protocols
In Vitro Muscle Protein Turnover Assay
This protocol provides a generalized method for assessing the direct effects of L-Alanyl-L-leucine and L-leucine on muscle protein synthesis and degradation in an isolated system.[1]
1. Muscle Preparation:
- Euthanize weanling rats and carefully dissect the soleus and extensor digitorum longus (EDL) muscles.[1]
2. Incubation:
- Pre-incubate the muscles in a Krebs-Ringer bicarbonate buffer (pH 7.4) containing glucose and saturated with 95% O2 / 5% CO2.[1]
3. Experimental Treatment:
- Transfer muscles to fresh media containing a radiolabeled amino acid (e.g., L-[1-14C]phenylalanine).
- Add varying concentrations of L-leucine or equimolar concentrations of L-Alanyl-L-leucine to different muscle preparations.[1]
4. Measurement of Protein Synthesis:
- Determine the rate of protein synthesis by measuring the incorporation of the radiolabeled amino acid into muscle protein over a defined period.[1]
5. Measurement of Protein Degradation:
- Measure protein degradation by the rate of release of an amino acid like tyrosine from the muscle into the incubation medium. This is often performed in the presence of a protein synthesis inhibitor like cycloheximide to isolate the degradation process.[1]
6. Data Analysis:
- Express the results as a percentage change in protein synthesis or degradation relative to a control group without the test compounds.[1]
In Vivo Whole-Body and Muscle Protein Turnover Assay
This protocol outlines a generalized method for studying the effects of L-Alanyl-L-leucine and L-leucine on protein metabolism in a living organism.[1]
1. Animal/Human Subjects:
2. Tracer Infusion:
- Administer a primed constant intravenous infusion of a stable isotope-labeled amino acid, such as L-[1-13C]leucine or L-[ring-13C6]phenylalanine.[1]
3. Treatment Administration:
4. Sample Collection:
- Collect blood and/or muscle biopsy samples at baseline and at various time points following treatment administration.[1]
5. Isotopic Enrichment Analysis:
- Measure the isotopic enrichment of the tracer amino acid in plasma and in muscle protein using mass spectrometry.[1]
6. Calculation of Protein Metabolism:
- Calculate the rates of whole-body or muscle protein synthesis and breakdown using established kinetic models based on the dilution of the isotopic tracer.[1]
Conclusion
While the direct experimental evidence for the superiority of L-Alanyl-L-leucine over L-leucine is still emerging, the theoretical basis for its enhanced bioavailability via the PepT1 transporter is strong.[3] This suggests that L-Alanyl-L-leucine could offer a more efficient means of delivering the anabolic stimulus of L-leucine, potentially leading to a more robust and rapid activation of the mTOR signaling pathway and a greater stimulation of muscle protein synthesis. The provided experimental protocols offer a framework for researchers to directly test this hypothesis and quantify the comparative efficacy of these two compounds. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of L-Alanyl-L-leucine administration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. consensus.app [consensus.app]
- 5. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary L-leucine and L-alanine supplementation have similar acute effects in the prevention of high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Confirming Peptide Sequences: A Comparative Guide to LC-HRMS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in protein characterization, drug development, and quality control. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful and versatile platform for this purpose. This guide provides an objective comparison of LC-HRMS with other common peptide sequencing techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.
The Power of LC-HRMS in Peptide Sequencing
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the separation capabilities of liquid chromatography with the mass accuracy and sensitivity of high-resolution mass spectrometry to provide detailed information about a peptide's primary structure.[1][2][3] The LC component separates complex peptide mixtures, reducing ion suppression and allowing for the analysis of individual peptides.[4] The high-resolution mass spectrometer then accurately measures the mass-to-charge ratio (m/z) of the intact peptide and its fragments, which are generated through techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[5] By analyzing the mass differences between these fragments, the amino acid sequence can be deduced de novo or confirmed by matching against a known sequence database.[5][6][7]
Comparative Analysis of Peptide Sequencing Methodologies
While LC-HRMS is a dominant technique, other methods like Edman degradation and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are also employed for peptide sequencing. Each method possesses distinct advantages and limitations.
| Feature | LC-HRMS | Edman Degradation | MALDI-TOF MS |
| Principle | Separation of peptides by LC followed by fragmentation and high-accuracy mass measurement of fragments.[4][5] | Sequential chemical removal and identification of N-terminal amino acids.[8] | Ionization of peptides from a matrix followed by mass measurement based on time of flight.[8] |
| Sequence Coverage | High (often >95% for proteins).[9][10] | Limited (typically 20-30 amino acids from the N-terminus).[11] | Primarily provides peptide mass fingerprinting; sequencing requires TOF/TOF.[9] |
| Sensitivity | High (picomole to femtomole range).[2] | Moderate (picomole range). | High (femtomole to attomole range). |
| Throughput | High; suitable for complex mixtures and large numbers of samples. | Low; sequential and time-consuming.[11] | High for mass fingerprinting; lower for sequencing. |
| Sample Requirement | Low (micrograms of protein). | High (picomoles of purified peptide).[11] | Low (sub-picomole). |
| PTM Analysis | Excellent for identifying and localizing post-translational modifications.[3] | Difficult for many PTMs, which can be unstable under Edman chemistry. | Can detect mass shifts due to PTMs, but localization can be challenging. |
| De Novo Sequencing | Well-suited for de novo sequencing of unknown peptides.[5][6] | The primary method for de novo N-terminal sequencing. | Possible with TOF/TOF instruments, but fragmentation can be less predictable. |
| Key Strengths | High sensitivity, high throughput, excellent for complex mixtures and PTM analysis.[2] | Unambiguous N-terminal sequencing, independent of a database. | Fast, high mass accuracy for intact peptides, tolerant of some contaminants. |
| Key Limitations | Requires sophisticated instrumentation and data analysis.[3] | Low throughput, requires a pure sample, blocked N-termini prevent sequencing.[11] | Limited fragmentation information in standard mode, potential for ion suppression. |
Detailed Experimental Protocol: Peptide Sequencing by LC-HRMS
This protocol outlines a typical workflow for the sequence confirmation of a purified protein.
1. Sample Preparation: In-Solution Tryptic Digestion
-
Denaturation, Reduction, and Alkylation:
-
Dissolve 20-50 µg of the purified protein in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark for 1 hour to alkylate cysteine residues.
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
-
Digestion:
-
Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate at 37°C for 16-18 hours.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity.
-
Desalt and concentrate the peptides using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.
-
Elute the peptides in a small volume of 50% acetonitrile, 0.1% formic acid.
-
Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid in water for LC-MS analysis.
-
2. LC-HRMS Analysis
-
Liquid Chromatography (LC) Setup:
-
Column: C18 reversed-phase column (e.g., 75 µm inner diameter x 15 cm length, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 2-40% Mobile Phase B over 60-90 minutes at a flow rate of 300 nL/min.[2]
-
Injection: Inject 1-2 µg of the peptide digest onto the column.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan spectra from m/z 350-1500 with a resolution of 60,000-120,000.
-
Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Use Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 27-30%.
-
MS2 Scan: Acquire fragment ion spectra with a resolution of 15,000-30,000.
-
3. Data Analysis
-
Database Search: Use a search engine (e.g., Mascot, Sequest, MaxQuant) to compare the experimental MS/MS spectra against a protein sequence database containing the expected sequence. Key parameters include precursor and fragment mass tolerances (e.g., 10 ppm and 0.02 Da, respectively), enzyme specificity (trypsin), and variable modifications (e.g., oxidation of methionine, deamidation of asparagine/glutamine).
-
De Novo Sequencing: For unknown peptides or to confirm terminal sequences, use de novo sequencing software (e.g., PEAKS, Novor) to interpret the MS/MS spectra directly without a database.[[“]] The software identifies fragment ion series (b- and y-ions) to deduce the amino acid sequence.[7]
-
Sequence Verification: Align the identified peptides to the expected protein sequence to calculate the sequence coverage. Manually inspect the MS/MS spectra of key peptides to confirm the sequence assignment.
Conclusion: Choosing the Right Tool for the Job
The choice of peptide sequencing method is dictated by the specific research question, sample complexity, and available instrumentation.
-
LC-HRMS is the method of choice for comprehensive protein identification and characterization from complex mixtures, offering high throughput, sensitivity, and the ability to analyze post-translational modifications.[2][3] It is ideal for both confirming the sequence of known proteins and for the de novo sequencing of novel peptides.[5][6]
-
Edman degradation remains a valuable tool for the unambiguous determination of N-terminal sequences of purified proteins and peptides.[8][11] Its independence from a sequence database makes it a powerful method for validating the N-terminus of recombinant proteins or for sequencing novel short peptides.
-
MALDI-TOF MS excels at rapid and accurate mass determination of peptides (peptide mass fingerprinting) and is highly sensitive. While sequencing is possible with tandem TOF instruments, it is generally less suited for the analysis of complex mixtures compared to LC-HRMS.
For most modern proteomics and biopharmaceutical applications, LC-HRMS provides the most comprehensive and versatile solution for peptide sequence confirmation. However, a multi-faceted approach, potentially combining the strengths of LC-HRMS with Edman degradation for N-terminal confirmation, can provide the highest level of confidence in protein sequence analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. De Novo Peptide Sequencing Workflow | BTP Biotech [en.biotech-pack.com]
- 7. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 8. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 12. consensus.app [consensus.app]
Navigating the Complexities of Peptide Quantification: A Comparative Guide to LC-MS/MS and ELISA in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of peptides in complex biological matrices is paramount for advancing biomarker discovery, pharmacokinetic studies, and clinical diagnostics. The choice of analytical platform is a critical decision that directly impacts data quality and experimental outcomes. This guide provides a comprehensive comparison of two gold-standard techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—for peptide quantification in various biological matrices, supported by experimental data and detailed protocols.
The accurate measurement of peptides in biological samples such as plasma, serum, urine, and tissue homogenates is fraught with challenges. The inherent complexity of these matrices, coupled with the often low abundance and potential for rapid degradation of peptides, necessitates highly sensitive, specific, and robust analytical methods.[1][2] LC-MS/MS has emerged as a benchmark for peptide bioanalysis, offering high sensitivity and specificity.[3] However, immunoassays like ELISA remain a widely used, high-throughput alternative.[4] This guide will delve into a direct comparison of these methods, presenting quantitative data to inform your selection process.
Quantitative Performance: A Head-to-Head Comparison
The selection of a quantification method is often a trade-off between analytical performance, throughput, and cost. Below are tables summarizing the comparative performance of LC-MS/MS and ELISA for the quantification of key peptides in different biological matrices.
Table 1: Accuracy and Precision of Angiotensin II Quantification
| Parameter | Biological Matrix | LC-MS/MS | ELISA |
| Accuracy (% Recovery) | Plasma | 100.2% - 116.0%[1][2] | Generally higher variability, potential for overestimation |
| Urine | 84.0% - 123.0%[1][2] | Prone to interference from matrix components | |
| Precision (% CV) | Plasma | Intra-assay: <15%, Inter-assay: <15%[5] | Intra-assay: <10%, Inter-assay: <15% |
| Urine | Intra-assay: 12.7%[1][2] | Can be higher due to matrix effects | |
| Lower Limit of Quantification (LLOQ) | Plasma | 6 pM[5] | ~1-5 pg/mL |
| Urine | 10 pg/mg[1][2] | Dependent on antibody affinity and matrix interference |
Table 2: Accuracy and Precision of Bradykinin Quantification
| Parameter | Biological Matrix | LC-MS/MS | ELISA |
| Accuracy (% of Nominal) | Plasma | 97%[6] | Can be affected by cross-reactivity with related kinins |
| Urine | Data not readily available | Susceptible to interference from urinary salts and metabolites | |
| Precision (% CV) | Plasma | >99%[6] | Intra-assay: <10%, Inter-assay: <15% |
| Urine | Data not readily available | Generally higher than in plasma | |
| Lower Limit of Quantification (LLOQ) | Plasma | 0.1 ng/mL[6] | ~5-10 pg/mL |
| Urine | Data not readily available | Dependent on assay specifics |
The Underlying Methodologies: A Detailed Look
The accuracy and reliability of peptide quantification are intrinsically linked to the experimental protocols employed. Below are detailed methodologies for both LC-MS/MS and ELISA.
Experimental Protocol: Peptide Quantification by LC-MS/MS
This protocol provides a general framework for the quantification of peptides like Angiotensin II in biological matrices.
1. Sample Preparation:
-
Matrix Spiking: Spike the biological matrix (plasma, urine, or tissue homogenate) with a known concentration of a stable isotope-labeled internal standard (SIL-IS) of the target peptide.[5] This is crucial for correcting for matrix effects and variability in sample processing.
-
Protein Precipitation/Extraction:
-
For plasma/serum: Perform protein precipitation using an organic solvent like acetonitrile or methanol.[7]
-
For urine: Acidify the sample and proceed to solid-phase extraction (SPE).[8]
-
For tissue homogenates: Homogenize the tissue in an appropriate buffer and proceed with protein precipitation or SPE.[1]
-
-
Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., C18) to enrich the peptide of interest and remove interfering matrix components. Wash the cartridge to remove salts and other impurities, and then elute the peptide with an appropriate solvent.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC or UPLC column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile with a small percentage of formic acid (Mobile Phase B). The gradient is optimized to achieve separation of the target peptide from other matrix components.
-
Mass Spectrometric Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native peptide and the SIL-IS.[5]
-
The selection of specific and intense MRM transitions is critical for assay sensitivity and selectivity.
-
3. Data Analysis:
-
Integrate the peak areas of the MRM transitions for both the native peptide and the SIL-IS.
-
Calculate the peak area ratio of the native peptide to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the peptide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Protocol: Peptide Quantification by ELISA
This protocol outlines a typical sandwich ELISA procedure for peptide quantification.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific to the target peptide. Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
2. Blocking:
-
Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
3. Sample and Standard Incubation:
-
Prepare a series of calibration standards of the target peptide in a buffer or a surrogate matrix.
-
Add the standards and unknown samples (appropriately diluted) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
4. Detection Antibody Incubation:
-
Add a biotinylated detection antibody, also specific to the target peptide but recognizing a different epitope than the capture antibody, to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
5. Enzyme Conjugate Incubation:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature.
-
Wash the plate.
6. Substrate Addition and Signal Detection:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A color change will occur.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the peptide in the unknown samples by interpolating their absorbance values from the standard curve.
Visualizing the Workflow and Biological Context
To further elucidate the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for peptide quantification and a key signaling pathway.
Conclusion: Making an Informed Decision
Both LC-MS/MS and ELISA are powerful tools for peptide quantification, each with its distinct advantages and limitations. LC-MS/MS offers superior specificity and is less prone to cross-reactivity, making it the preferred method for applications demanding high accuracy and the ability to measure multiple peptides simultaneously.[4] Its primary drawbacks are the higher initial instrument cost and the potential for matrix effects that require careful method development and the use of internal standards.[4]
ELISA, on the other hand, is a cost-effective, high-throughput method that is well-suited for routine analysis of a large number of samples.[4] However, its accuracy can be compromised by antibody cross-reactivity and interference from matrix components, necessitating thorough validation for each specific peptide and matrix.
Ultimately, the choice between LC-MS/MS and ELISA should be guided by the specific requirements of the research question, including the desired level of accuracy and specificity, the number of samples to be analyzed, and the available resources. For definitive quantification and in-depth characterization, LC-MS/MS is the method of choice. For large-scale screening and routine monitoring where high throughput is a priority, a well-validated ELISA can be a valuable tool.
References
- 1. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Absolute quantification of endogenous angiotensin II levels in human plasma using ESI-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Systematic quantification of peptides/proteins in urine using selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DL-Alanyl-DL-leucine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like DL-Alanyl-DL-leucine are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. Although not classified as a hazardous substance, this compound should be handled with the care afforded to all research-grade chemicals, and its disposal must follow established protocols for chemical waste to prevent environmental contamination.[1] This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the properties of this compound and the necessary safety precautions. As a standard practice for all laboratory chemicals, a thorough review of the available safety information and adherence to personal protective equipment (PPE) guidelines are mandatory.[2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety glasses or goggles, and a lab coat.[2][3] When handling the powdered form, which can become airborne, work in a well-ventilated area or under a fume hood to prevent inhalation.[2][3]
-
Avoid Contamination: Use dedicated utensils and equipment when handling the chemical to prevent cross-contamination.[2]
-
Emergency Procedures: In case of accidental contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[3] If inhaled, move to fresh air immediately and seek medical attention.[4]
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a substance is critical for its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₈N₂O₃ |
| Molecular Weight | 202.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| CAS Number | 1999-42-4 |
(Data sourced from PubChem and CymitQuimica)[5][6]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it should be managed as chemical waste.[1][7] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1][7]
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly and accurately label the waste container.[9] The label must include:
-
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup and disposal.[1][10]
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration.[1]
-
Crucially, never dispose of this compound or its solutions down the drain or in the regular trash. [1][3][11]
-
-
Disposal of Contaminated Materials:
-
Labware contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste.[1]
-
Empty containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After thorough rinsing, the container may be disposed of in the regular trash or recycled, in accordance with institutional policies.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. biovera.com.au [biovera.com.au]
- 4. cellseco.com [cellseco.com]
- 5. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1999-42-4: this compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
Personal protective equipment for handling DL-Alanyl-DL-leucine
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring the safe handling of chemical compounds like DL-Alanyl-DL-leucine is paramount. This guide provides crucial safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment. Although this compound is not classified as a hazardous substance, it should be handled with care as a research-grade chemical to prevent environmental contamination and ensure personal safety.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound, particularly when in powdered form or when there is a risk of splashing.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Tightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the reconstitution of large quantities of powder.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[2][3] Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the standard EN 374. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential contamination.[2][3] |
| Impervious Clothing | Fire/flame resistant and impervious clothing should be worn in situations with a higher risk of exposure. | |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation.[2] A particulate filter device (EN 143), such as a P1 filter, is recommended when dust is formed.[4] Work should be conducted in a certified chemical fume hood.[2][3] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place, wearing suitable protective clothing.
-
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
Spill Response:
-
Evacuate and restrict access to the affected area.[3]
-
Wear appropriate PPE, including chemical-impermeable gloves.
-
Use absorbent materials to contain the spill.[3]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.
-
Decontaminate the area according to your institution's protocols.[3]
Disposal:
-
This compound waste should be treated as chemical waste.[1]
-
Collect waste in a suitable, well-sealed, and non-reactive container labeled as "Hazardous Waste" with the full chemical name.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1][3]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contaminated materials, such as labware and grossly contaminated PPE, should also be disposed of as chemical waste.[1]
-
Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[1]
Experimental Protocols
First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In case of skin contact: Immediately wash off with soap and plenty of water and consult a doctor.
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
